Dimethyl lithospermate B
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H34O16 |
|---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |
InChI Key |
DHYLGBJCEGEBGQ-QHIXFNMVSA-N |
SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Synonyms |
dimethyl lithospermate B |
Origin of Product |
United States |
Foundational & Exploratory
Dimethyl Lithospermate B: Origin, Natural Sources, and Technical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl lithospermate B (dmLSB) is a naturally occurring phenolic acid derivative found in the traditional Chinese medicinal herb Salvia miltiorrhiza, commonly known as Danshen. While present as a minor constituent, dmLSB has garnered significant scientific interest for its potent biological activities, particularly its effects on cardiac ion channels. This technical guide provides a comprehensive overview of the origin, natural sources, and key technical aspects of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of its biosynthetic origin and proposed mechanism of action.
Origin and Natural Sources
This compound is a derivative of lithospermic acid B, a major water-soluble bioactive compound found in the roots of Salvia miltiorrhiza Bunge (Danshen).[1] This perennial plant, belonging to the Lamiaceae family, is native to China and Japan and is a staple in traditional Chinese medicine, primarily used for cardiovascular and cerebrovascular conditions.[2] While lithospermic acid B and its magnesium salt (magnesium lithospermate B) are abundant in Danshen, this compound is present in much lower concentrations.[3]
The primary natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza. The plant's chemical composition, including the concentration of phenolic acids, can be influenced by factors such as geographical location, cultivation practices, and harvesting time.
Quantitative Data
Precise quantitative data for this compound across different Salvia species or within various tissues of S. miltiorrhiza is not extensively documented in the available literature, likely due to its status as a minor component. However, analysis of Danshen extracts has confirmed its presence. The concentration of its precursor, lithospermic acid B, is significantly higher and often used as a quality marker for Danshen preparations.
| Compound | Plant Source | Plant Part | Concentration Range | Method of Analysis | Reference |
| Lithospermic Acid B | Salvia miltiorrhiza | Root and Rhizome | Varies significantly | HPLC-DAD, LC-MS | [4] |
| This compound | Salvia miltiorrhiza | Root and Rhizome | Minor constituent | HPLC-MS/MS |
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the well-established pathways for phenolic acid production in Salvia miltiorrhiza. These pathways are the phenylpropanoid pathway and the tyrosine-derived pathway.[5]
The formation of lithospermic acid B, the precursor to this compound, involves the condensation of derivatives from both pathways. The final step in the formation of this compound is believed to be the enzymatic methylation of the two carboxylic acid groups of lithospermic acid B. The specific enzyme responsible for this transformation in S. miltiorrhiza is likely a caffeic acid O-methyltransferase (COMT) or a similar methyltransferase that acts on phenolic acids.[4][6]
Experimental Protocols
Extraction and Isolation of Phenolic Acids from Salvia miltiorrhiza
The following is a generalized protocol for the extraction and fractionation of phenolic acids from Danshen, which can be adapted for the targeted isolation of this compound. Activity-guided fractionation is recommended to isolate this minor, yet biologically active, compound.
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Methanol (HPLC grade)
-
Ethanol (70%)
-
Ethyl acetate
-
Water (deionized)
-
Rotary evaporator
-
Chromatography column (e.g., Sephadex LH-20, Polyamide)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Extraction:
-
Macerate the powdered S. miltiorrhiza root (1 kg) with 70% ethanol (10 L) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with ethyl acetate.
-
Separate the aqueous and ethyl acetate layers. The phenolic acids, including lithospermic acid B and its derivatives, will primarily be in the aqueous fraction.
-
Concentrate the aqueous fraction under reduced pressure.
-
-
Column Chromatography:
-
Subject the concentrated aqueous fraction to column chromatography on a polyamide or Sephadex LH-20 column.
-
Elute with a gradient of methanol in water (e.g., 10% to 100% methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
-
Purification by Preparative HPLC:
-
Pool the fractions containing the compounds of interest.
-
Further purify the target fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).
-
Collect the peak corresponding to this compound based on retention time and subsequent analysis.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Signaling Pathway and Mechanism of Action
This compound has been identified as a potent agonist of the cardiac voltage-gated sodium channel, Nav1.5. Its primary mechanism of action involves slowing the inactivation of the sodium current (INa) without inducing a persistent late current. This leads to an increased inward sodium current during the early phases of the cardiac action potential, which can be beneficial in certain cardiac arrhythmia syndromes like Brugada syndrome.[7]
The Nav1.5 channel is a large transmembrane protein with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The inactivation gate, which is crucial for the proper functioning of the channel, is formed by the intracellular loop between domains III and IV. It is hypothesized that this compound interacts with the channel in a way that impedes the movement of this inactivation gate.
Conclusion
This compound, a minor but potent bioactive compound from Salvia miltiorrhiza, represents a promising lead for the development of novel therapeutics, particularly for cardiovascular diseases. Its unique mechanism of action as a sodium channel agonist warrants further investigation. This technical guide provides a foundational understanding of its origin, natural sources, and key technical aspects to aid researchers in their future studies of this intriguing natural product. Further research is needed to fully elucidate its biosynthetic pathway, quantify its presence in various natural sources, and detail its molecular interactions with its biological targets.
References
- 1. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhiza in thorax and abdomainal organ fibrosis: A review of its pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway engineering for phenolic acid accumulations in Salvia miltiorrhiza by combinational genetic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative RNA-Sequence Transcriptome Analysis of Phenolic Acid Metabolism in Salvia miltiorrhiza, a Traditional Chinese Medicine Model Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isolation of Dimethyl Lithospermate B from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the isolation of Dimethyl lithospermate B (dmLSB), a minor but biologically active component from the roots of Salvia miltiorrhiza (Danshen). This document outlines the comprehensive extraction and purification protocol, presents quantitative data in a structured format, and visualizes the experimental workflow and a relevant biological pathway.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese herb recognized for its therapeutic effects on cardiovascular diseases.[1] While Lithospermate B (LSB) is a major active constituent, its dimethyl ester form, this compound (dmLSB), has been identified as a potent Na+ channel agonist, demonstrating significant effects on cardiac action potential duration.[2][3] Specifically, dmLSB slows the inactivation of the Na+ current (INa) without inducing a persistent late current, an action that has shown antiarrhythmic potential in the context of Brugada syndrome.[4][5][6][7] This guide focuses on the detailed laboratory-scale protocol for isolating dmLSB from the crude extract of Salvia miltiorrhiza roots.
Experimental Protocols
The following protocol for the isolation of dmLSB is based on established methodologies described in the scientific literature.[4]
Extraction
-
Soaking: Begin by soaking 6 kg of dried Salvia miltiorrhiza roots in methanol (MeOH) at room temperature for 7 days.
-
Filtration and Concentration: After the soaking period, filter the mixture. Concentrate the resulting extract under reduced pressure to yield a dark, syrupy MeOH extract. From 6 kg of dried roots, approximately 470 g of crude extract is obtained.
-
Solvent Partitioning: Suspend the crude MeOH extract in water (H₂O) and perform sequential partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). This fractionation separates compounds based on their polarity.
Purification
-
Column Chromatography (Octadecyl Silica Gel): Subject half of the ethyl acetate fraction (26 g) to column chromatography using an octadecyl silica gel column (6.0 cm diameter x 60 cm height). This step further separates the components within the EtOAc fraction.
-
Further Purification (Sephadex LH-20 Column Chromatography): The second fraction obtained from the previous step, which shows the highest potency, is further purified using Sephadex LH-20 column chromatography. The mobile phase for this step is a 20% Methanol in Dichloromethane (CH₂Cl₂) solution. This final purification step yields pure dmLSB and LSB.
Data Presentation
The quantitative data from the isolation process is summarized in the tables below for clear comparison.
Table 1: Extraction and Partitioning Yields
| Parameter | Value |
| Starting Material (Dried S. miltiorrhiza Roots) | 6 kg |
| Crude Methanol Extract | 470 g |
| n-hexane Fraction | 69 g |
| Ethyl Acetate Fraction | 52 g |
| n-butanol Fraction | 69 g |
Table 2: Final Purification Yields from Half of the Ethyl Acetate Fraction
| Compound | Yield |
| This compound (dmLSB) | 110 mg |
| Lithospermate B (LSB) | 2.4 g |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the isolation of this compound from Salvia miltiorrhiza.
Caption: Workflow for the isolation of this compound.
Proposed Mechanism of Action
This compound has been shown to act as a sodium channel agonist. The diagram below illustrates its proposed effect on the cardiac sodium channel (Nav1.5).
References
- 1. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Related Videos - this compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome [visualize.jove.com]
Unveiling the Molecular Interactions of Dimethyl Lithospermate B with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are critical determinants of cellular excitability, playing a fundamental role in the generation and propagation of action potentials in neurons and muscle cells. Their dysfunction is implicated in a variety of pathophysiological conditions, making them a key target for therapeutic intervention. Dimethyl lithospermate B (DMLB), a derivative of a natural compound isolated from Salvia miltiorrhiza (Danshen), has emerged as a novel modulator of sodium channel activity. This technical guide provides an in-depth analysis of the mechanism of action of DMLB on sodium channels, based on available scientific literature. The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of its electrophysiological effects, experimental methodologies, and a summary of quantitative data.
Core Mechanism of Action: A Sodium Channel Agonist Profile
This compound acts as a potent agonist of voltage-gated sodium channels, specifically targeting the channels present in cardiac myocytes.[1][2] Its primary mechanism involves the modulation of the channel's inactivation kinetics. Unlike typical sodium channel blockers that inhibit ion conduction, DMLB slows the inactivation process, leading to a prolonged influx of sodium ions during depolarization.[1][2] This action results in a significant increase in the action potential duration (APD) without inducing early after-depolarizations (EADs), which are often associated with proarrhythmic effects of other sodium channel agonists.[1][2]
The effect of DMLB is highly specific to sodium channels, with no noticeable impact on potassium (K+) or calcium (Ca2+) currents at effective concentrations.[1][2] This selectivity underscores its potential as a targeted therapeutic agent.
Impact on Inactivation and Activation
The hallmark of DMLB's action is the slowing of the fast inactivation of the sodium current (INa). It achieves this by increasing the proportion of the slowly inactivating component of the current without inducing a persistent late sodium current.[1][2] This modulation is dose-dependent.[1][2]
While DMLB significantly alters inactivation kinetics, it does not affect the voltage dependence of steady-state inactivation.[1][2] However, it does cause a slight depolarizing shift of approximately 5 mV in the voltage dependence of activation.[1][2]
The precise binding site of DMLB on the sodium channel has not yet been elucidated. Further research, potentially involving site-directed mutagenesis and computational modeling, is required to identify the specific residues or domains with which DMLB interacts to exert its modulatory effects.
Currently, the known effects of this compound on sodium channels are limited to studies on rat ventricular myocytes. Research on its impact on other sodium channel subtypes, such as those predominantly expressed in the central and peripheral nervous systems (e.g., Nav1.1, Nav1.7), is lacking in the current scientific literature.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the electrophysiological effects of this compound on sodium channels in rat ventricular myocytes.
| Parameter | Value | Cell Type | Reference |
| EC50 (for increasing the slow component of INa) | 20 µM | Rat Ventricular Myocytes | [1][2] |
| Action Potential Duration (APD90) | Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms (at 20 µM DMLB) | Rat Ventricular Myocytes | [1][2] |
| Voltage Dependence of Activation | ~5 mV shift in the depolarizing direction | Rat Ventricular Myocytes | [1][2] |
| Voltage Dependence of Inactivation | No significant effect | Rat Ventricular Myocytes | [1][2] |
| Effect on K+ and Ca2+ currents | No noticeable effect | Rat Ventricular Myocytes | [1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of DMLB on sodium channels.
Isolation of Adult Rat Ventricular Myocytes
A high yield of viable, calcium-tolerant myocytes is crucial for electrophysiological studies. The standard method involves enzymatic digestion using a Langendorff perfusion system.[3][4][5]
Materials:
-
Adult Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit (KH) buffer
-
Collagenase Type II
-
Protease (e.g., Trypsin)
-
Langendorff apparatus
Procedure:
-
The rat is heparinized and anesthetized.
-
The heart is rapidly excised and mounted on the Langendorff apparatus via aortic cannulation.
-
The heart is retrogradely perfused with calcium-free KH buffer to wash out the blood.
-
Enzymatic digestion is initiated by perfusing the heart with a buffer containing a mixture of collagenase and protease. The duration of digestion is a critical step and needs to be optimized.[3]
-
Following digestion, the ventricles are minced and gently agitated to dissociate individual myocytes.
-
The cell suspension is filtered and washed to remove undigested tissue and enzymes.
-
Calcium is gradually reintroduced to the cell suspension to obtain calcium-tolerant, quiescent, rod-shaped myocytes.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ionic currents from single cells.[6][7][8]
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: To isolate sodium currents, potassium currents are blocked. A typical internal solution contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH.
Procedure:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.
-
A glass micropipette with a tip resistance of 2-4 MΩ, filled with the internal solution, is brought into contact with the cell membrane.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -100 mV to ensure the availability of sodium channels.
-
Voltage-clamp protocols are applied to elicit and measure sodium currents. To study the voltage-dependence of activation, depolarizing pulses of varying amplitudes are applied. For steady-state inactivation, a series of pre-pulses of different voltages are applied before a test pulse.
-
This compound is applied to the bath via the superfusion system at desired concentrations to record its effects on the sodium current.
Visualizations
Signaling Pathway of DMLB on the Sodium Channel
Caption: Proposed mechanism of this compound on the voltage-gated sodium channel.
Experimental Workflow for Assessing DMLB's Effect
Caption: Experimental workflow for studying the effects of DMLB on sodium channels.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 8. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrophysiological Effects of Dimethyl Lithospermate B on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl lithospermate B (DMLB), a derivative of a compound isolated from the traditional Asian medicine Danshen (Salvia miltiorrhiza), has demonstrated significant and selective electrophysiological effects on cardiomyocytes. Extensive research, primarily utilizing the patch-clamp technique on isolated ventricular myocytes, has identified DMLB as a novel sodium channel agonist. Its primary mechanism of action involves the modulation of the fast sodium current (INa), leading to a pronounced prolongation of the action potential duration (APD) without inducing arrhythmogenic afterdepolarizations. This technical guide provides a comprehensive overview of the electrophysiological effects of DMLB, detailing its impact on ion channels, action potential characteristics, and the underlying experimental protocols.
Core Electrophysiological Effects
This compound selectively targets voltage-gated sodium channels in cardiomyocytes, altering their gating kinetics. The primary electrophysiological consequences of this interaction are a significant prolongation of the action potential duration and a modification of the sodium current.
Impact on Cardiac Action Potential
Application of DMLB to isolated rat ventricular myocytes results in a dose-dependent increase in the action potential duration.[1][2] A key finding is that at a concentration of 20 µM, DMLB increased the APD90 (the time taken for 90% repolarization) from a baseline of 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[1][2] Despite this substantial prolongation, the studies reported no observations of early afterdepolarizations (EADs), which are often associated with proarrhythmic risk.[1][2]
Effects on Ion Channels
The electrophysiological effects of DMLB are highly specific to the fast sodium current (INa).[1][2] Detailed voltage-clamp studies have revealed that DMLB has no discernible effects on potassium (K+) or calcium (Ca2+) currents in cardiomyocytes.[1][2]
The primary mechanism by which DMLB affects the sodium channel is by slowing its inactivation kinetics.[1][2] This is achieved by increasing the proportion of the slowly inactivating component of the sodium current without inducing a persistent late sodium current.[1][2] The dose-dependent increase in the relative amplitude of this slow component has an EC50 of 20 µM.[1]
Furthermore, DMLB was found to shift the voltage dependence of activation for the sodium channel by 5 mV in the depolarizing direction.[1][2] However, it did not affect the voltage dependence of inactivation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies on DMLB.
| Parameter | Condition | Value | Species/Cell Type | Reference |
| Action Potential Duration (APD90) | Control | 58.8 ± 12.1 ms | Rat Ventricular Myocytes | [1][2] |
| 20 µM DMLB | 202.3 ± 9.5 ms | Rat Ventricular Myocytes | [1][2] | |
| Sodium Current (INa) | ||||
| Slow Component Amplitude | EC50 | 20 µM | Rat Ventricular Myocytes | [1][2] |
| Voltage Dependence of Activation | Shift | +5 mV (depolarizing) | Rat Ventricular Myocytes | [1][2] |
| Voltage Dependence of Inactivation | Shift | No significant change | Rat Ventricular Myocytes | [1][2] |
| Potassium Currents (IK) | Effect | No noticeable effect | Rat Ventricular Myocytes | [1][2] |
| Calcium Currents (ICa) | Effect | No noticeable effect | Rat Ventricular Myocytes | [1][2] |
Experimental Protocols
The primary experimental technique used to elucidate the electrophysiological effects of DMLB on cardiomyocytes is the patch-clamp technique .[1][2]
Cell Preparation
-
Isolation of Ventricular Myocytes: Single ventricular myocytes are enzymatically isolated from adult rat hearts. This typically involves coronary perfusion with a collagenase-containing solution to digest the extracellular matrix.
-
Cell Culture: The isolated myocytes are then maintained in a suitable culture medium for a short period before electrophysiological recording.
Electrophysiological Recording
-
Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is employed to record both action potentials (in current-clamp mode) and ionic currents (in voltage-clamp mode).
-
Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate specific ionic currents. For example, when recording sodium currents, potassium and calcium channel blockers are included in the solutions to eliminate their contributions.
-
Data Acquisition and Analysis: Action potentials and ionic currents are recorded using a patch-clamp amplifier and digitized for analysis. Specific voltage protocols are applied to the cell membrane to study the voltage- and time-dependence of the ionic currents.
Visualizations
Signaling and aVF Effect Pathway
Caption: Mechanism of DMLB action on cardiomyocytes.
Experimental Workflow
Caption: Workflow for electrophysiological studies of DMLB.
Potential Therapeutic Implications
The selective action of DMLB as a sodium channel agonist that prolongs the action potential duration without inducing EADs suggests potential therapeutic applications. For instance, in conditions characterized by a loss of sodium channel function, such as Brugada syndrome, DMLB could potentially restore normal electrophysiological activity.[3][4] Its ability to increase the inward sodium current during the early phases of the action potential may help to counteract the electrical abnormalities seen in such inherited channelopathies.[3][4] Further research is warranted to explore the therapeutic utility of DMLB and similar compounds in cardiac diseases.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
Dimethyl Lithospermate B: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl lithospermate B (dmLSB), a minor component isolated from the roots of the traditional Asian medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a molecule of significant interest in cardiovascular research. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones of dmLSB. It details the activity-guided fractionation process that led to its identification as a potent and selective voltage-gated sodium channel (Nav) agonist. This guide presents key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Discovery and Isolation
The discovery of this compound was the result of a systematic investigation into the electrophysiological effects of Salvia miltiorrhiza extract on cardiac myocytes. While the major component of the extract, lithospermate B (LSB), showed negligible effects, a minor constituent, identified as dmLSB, exhibited significant activity.[1]
Activity-Guided Fractionation
The isolation of dmLSB was achieved through a multi-step activity-guided fractionation process, as detailed in studies investigating its effects on cardiac action potential.[1] The general workflow for this process is outlined below.
Structure Elucidation
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound and its derivatives, compiled from various studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C38H34O16 | [2] |
| Molecular Weight | 746.67 g/mol | [2] |
| CAS Number | 875313-64-7 | [2] |
Table 2: Spectroscopic Data for a this compound Derivative
| Technique | Data | Reference |
| UV-Vis | λmax (H2O): 284.5 nm, 335 nm | [3] |
| Fluorescence | Excitation: 335 nm, Emission: 502 nm (in H2O) | [3] |
| 1H-NMR | Data for a dual-labeled probe is available in the cited literature. | [3] |
| 13C-NMR | Data for a dual-labeled probe is available in the cited literature. | [3] |
| Mass Spec. | MALDI-TOF and HRMS data for a dual-labeled probe is available in the cited literature. | [3] |
Synthesis
While the initial discovery of this compound was through isolation from a natural source, subsequent research has focused on the chemical synthesis of dmLSB and its analogs to enable further pharmacological studies. A detailed, step-by-step total synthesis of the parent dmLSB molecule is not yet widely published; however, the synthesis of a dual-labeled probe of dmLSB has been described, providing a foundational methodology.[3]
Experimental Protocol for Synthesis of a dmLSB Probe
The synthesis of a photochemical and fluorescent this compound probe involves a multi-step process. The general steps are outlined below, with detailed reagent and condition information available in the cited literature.[3]
-
Preparation of Key Intermediates: Synthesis of the core building blocks of the dmLSB structure.
-
Coupling Reactions: Stepwise coupling of the intermediates to assemble the full carbon skeleton.
-
Functional Group Manipulation: Introduction and modification of functional groups to yield the final probe molecule.
-
Purification: Purification of the final product using chromatographic techniques.
Mechanism of Action and Signaling Pathway
This compound has been identified as a selective agonist of voltage-gated sodium channels (Nav).[1][4] Its primary mechanism of action is the slowing of the inactivation kinetics of the sodium current (INa) in cardiac myocytes.[1][4] This leads to an increase in the duration of the action potential without inducing early after-depolarizations, a key advantage over other Na+ channel agonists that can be proarrhythmic.[1][4]
The specific binding site of dmLSB on the voltage-gated sodium channel has not yet been fully elucidated.
Historical Timeline of Key Research
-
2004: this compound is identified as the most active component from the root extract of Salvia miltiorrhiza responsible for increasing the action potential duration in isolated rat ventricular myocytes. It is characterized as a novel Na+ channel agonist that slows Na+ current inactivation.[1][4]
-
2011: A dual-labeled photochemical and fluorescent probe of this compound is designed and synthesized to aid in the identification of its cellular targets and for studying ligand-protein interactions.[3]
Conclusion and Future Directions
The discovery of this compound as a selective Nav channel agonist with a unique mechanism of action has opened new avenues for the development of novel antiarrhythmic agents. Its ability to prolong the action potential duration without inducing early after-depolarizations makes it a particularly promising candidate for further investigation. Future research should focus on the total synthesis of dmLSB to ensure a consistent and scalable supply for preclinical and clinical studies. Furthermore, elucidation of its precise binding site on the voltage-gated sodium channel and a deeper understanding of its structure-activity relationship will be crucial for the design of more potent and selective analogs. The continued exploration of the therapeutic potential of dmLSB holds promise for the management of cardiac arrhythmias and other channelopathies.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Synthesis of a Dual-Labeled Probe of this compound with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Dimethyl Lithospermate B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (DMLB) is a phenolic compound isolated from the root of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine for treating cardiovascular ailments. As a dimethyl ester derivative of lithospermate B, DMLB has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive summary of the preliminary in vitro studies on DMLB, focusing on its electrophysiological, antioxidant, and potential anti-inflammatory and anti-cancer properties. The information is presented to facilitate further research and drug development efforts.
Core Biological Activities and Quantitative Data
The primary in vitro biological activity of this compound that has been quantitatively characterized is its effect on cardiac sodium channels. Additionally, while direct quantitative data for other activities are limited, studies on the closely related compound, Magnesium lithospermate B (MLB), provide strong indications of potential antioxidant and anti-inflammatory effects.
| Biological Activity | Assay System | Key Parameter | Value | Reference |
| Electrophysiology | Isolated rat ventricular myocytes | EC50 for increasing the slow component of Na+ current | 20 µM | [1][2] |
| Isolated rat ventricular myocytes | Action Potential Duration (APD90) increase | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms at 20 µM | [1][2] | |
| Antioxidant Activity | Peroxynitrite scavenging assay | Dose-dependent inhibition of tyrosine nitration | Data not quantified with IC50 | [3] |
| Inhibition of bovine serum albumin nitration | Dose-dependent inhibition | Data not quantified with IC50 | [3] |
Detailed Experimental Protocols
Electrophysiological Analysis via Patch-Clamp
Objective: To characterize the effects of DMLB on voltage-gated ion channels in cardiomyocytes.
Cell Preparation:
-
Ventricular myocytes are isolated from the hearts of adult rats using enzymatic digestion.
Recording Configuration:
-
The whole-cell patch-clamp technique is employed to record ionic currents and action potentials.[1]
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution.
Solutions:
-
Internal Solution (for K+ currents and Action Potentials): Contains (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 5 Na2-creatine phosphate, 0.1 Na2GTP, 10 EGTA, and 10 HEPES, adjusted to pH 7.3 with KOH.[1]
-
External Solution (Normal Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[1]
-
Low Na+ External Solution (for Na+ current recording): To improve voltage-clamp control, the external Na+ concentration is reduced.
Voltage-Clamp Protocol for Na+ Currents:
-
Cells are held at a holding potential of -100 mV.
-
Depolarizing pulses are applied to elicit Na+ currents. The specific voltage steps and durations are varied to study activation, inactivation, and recovery from inactivation.[1]
-
To study the effect of DMLB on the slow component of inactivation, a two-pulse protocol can be used.[1]
Current-Clamp Protocol for Action Potentials:
-
Cells are maintained at their resting membrane potential.
-
Action potentials are elicited by injecting brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses.
-
Changes in action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) are measured before and after the application of DMLB.[1][2]
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol):
Objective: To assess the free radical scavenging capacity of DMLB.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance of the solution decreases.
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
DMLB dissolved in a suitable solvent (e.g., methanol or DMSO).
-
A positive control (e.g., Ascorbic acid or Trolox).
Procedure:
-
Prepare a series of dilutions of DMLB.
-
In a 96-well plate, add a specific volume of each DMLB dilution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with DMLB.
-
The IC50 value (the concentration of DMLB required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of DMLB.
Nitric Oxide (NO) Scavenging Assay (General Protocol):
Objective: To evaluate the ability of DMLB to inhibit nitric oxide production in a cell-based assay, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Procedure:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of DMLB for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The inhibitory effect of DMLB on NO production is calculated, and an IC50 value can be determined.
Cell Viability and Anti-proliferative Activity (MTT Assay - General Protocol)
Objective: To assess the cytotoxic or anti-proliferative effects of DMLB on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DMLB for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of DMLB that inhibits cell growth by 50%, can be calculated.
Signaling Pathways and Experimental Workflows
Based on studies of the related compound Magnesium Lithospermate B (MLB), DMLB is hypothesized to modulate key inflammatory signaling pathways.
Potential Anti-Inflammatory Signaling Pathway of DMLB
Caption: Hypothesized anti-inflammatory mechanism of DMLB via inhibition of MAPK and NF-κB pathways.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory effects of DMLB on macrophage cells.
DMLB's Effect on Cardiac Action Potential
Caption: Mechanism of DMLB-induced prolongation of cardiac action potential.
Conclusion and Future Directions
The preliminary in vitro data on this compound highlight its specific action as a sodium channel agonist in cardiac myocytes, suggesting its potential as a lead compound for cardiovascular drug discovery. While direct evidence for its antioxidant, anti-inflammatory, and anti-cancer activities is still emerging, the known properties of the related compound, Magnesium lithospermate B, provide a strong rationale for further investigation in these areas.
Future research should focus on:
-
Conducting comprehensive dose-response studies to determine the IC50 or EC50 values of DMLB in various anti-inflammatory and anti-cancer cell-based assays.
-
Elucidating the specific molecular targets and signaling pathways directly modulated by DMLB.
-
Performing a broader screen of its effects on other ion channels and cellular processes.
This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
- 1. Free radical scavenging and inhibition of lipid peroxidation by magnesium lithospermate B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity against human tumor cell lines and toxicity test on Mediterranean dietary plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Lithospermate B as a Selective Na+ Channel Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl lithospermate B (dmLSB), a minor component isolated from the root of Salvia miltiorrhiza (Danshen), has emerged as a novel and selective agonist of voltage-gated sodium (Na+) channels. Unlike many other Na+ channel agonists that can be proarrhythmic, dmLSB exhibits a unique mechanism of action that prolongs the cardiac action potential without inducing early after-depolarizations (EADs). This technical guide provides a comprehensive overview of the electrophysiological properties, mechanism of action, experimental protocols for characterization, and potential therapeutic applications of dmLSB, with a focus on its effects on cardiac myocytes.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. While Na+ channel blockers are well-established therapeutics, including local anesthetics and antiarrhythmics, there is growing interest in the therapeutic potential of Na+ channel agonists, particularly as inotropic agents.[1][2] However, the clinical application of many Na+ channel agonists has been hampered by their arrhythmogenic potential.[3]
This compound (dmLSB) represents a promising alternative. It is the dimethyl ester form of lithospermate B (LSB), a major constituent of Salvia miltiorrhiza. Interestingly, LSB itself shows negligible electrophysiological effects on cardiac action potentials.[1][2] This guide delves into the unique properties of dmLSB that make it a compelling candidate for further investigation and drug development.
Mechanism of Action
The primary mechanism of action of dmLSB is the modulation of voltage-gated Na+ channel gating. Specifically, it slows the inactivation kinetics of the Na+ current (INa) by increasing the proportion of the slowly inactivating component.[1][2] This leads to an increased inward Na+ current during the early phases of the action potential.[4][5][6]
Crucially, dmLSB does not induce a persistent or late Na+ current, a common feature of other Na+ channel agonists that is associated with arrhythmogenicity.[1][2][3] Furthermore, dmLSB selectively affects Na+ currents, with no noticeable impact on potassium (K+) or calcium (Ca2+) currents in cardiac myocytes.[1][2]
The interaction of dmLSB with the Na+ channel also results in a positive shift in the voltage dependence of activation by approximately 5 mV, while having no effect on the steady-state inactivation curve.[1][2][3] This unique profile distinguishes it from other classes of Na+ channel agonists.[3] In the context of cardiac electrophysiology, the primary target is the Nav1.5 channel, the predominant subtype in the heart.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for the effects of this compound on cardiac myocytes.
| Parameter | Value | Cell Type | Reference |
| EC50 (for increasing the slow component of INa) | 20 µM | Rat ventricular myocytes | [1][2] |
| Action Potential Duration (APD90) | Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms (at 20 µM) | Rat ventricular myocytes | [1][2] |
| Voltage Dependence of Activation | Shifted by +5 mV | Rat ventricular myocytes | [1][2] |
| Voltage Dependence of Inactivation | No effect | Rat ventricular myocytes | [1][2] |
| Effect on K+ and Ca2+ Currents | No noticeable effect | Rat ventricular myocytes | [1][2] |
| Effect on Brugada Syndrome Model | Abolished phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation (at 10 µM) | Canine arterially perfused right ventricular wedge | [4][6] |
Table 1: Electrophysiological Effects of this compound
Signaling Pathways and Experimental Workflows
Signaling Pathway of Na+ Channel Agonism in Cardiomyocytes
The activation of Nav1.5 channels by an agonist like dmLSB initiates a cascade of events that ultimately modulates cardiac contractility. The sustained Na+ influx during the early phase of the action potential alters the intracellular ionic balance, influencing the function of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). This, in turn, affects intracellular calcium dynamics, which is the direct trigger for myofilament contraction.
References
- 1. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (+)-Lithospermic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Sodium Channel β1/β1B Subunits Regulate Cardiac Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Total synthesis of (+)-lithospermic acid by asymmetric intramolecular alkylation via catalytic C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly convergent total synthesis of (+)-lithospermic acid via a late-stage intermolecular C-H olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Dimethyl Lithospermate B for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial scientific screenings of Dimethyl lithospermate B (DMLB), a derivative of a major active component found in Salvia miltiorrhiza (Danshen). This document collates key findings, experimental methodologies, and mechanistic insights to support further research and development of DMLB as a potential therapeutic agent.
Executive Summary
This compound (DMLB), also referred to as dmLSB, has emerged as a compound of interest primarily for its effects on cardiac electrophysiology. Initial studies have identified it as a novel sodium channel agonist. Beyond its cardiac applications, preliminary research also points towards its potential as an antioxidant. This guide will delve into the quantitative data from these initial studies, the detailed experimental protocols used, and the elucidated mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial screening of this compound.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| EC₅₀ | 20 µM | Isolated rat ventricular myocytes | Increase in the relative amplitude of the slow component of the fast Na+ current (I-Na) | [1][2] |
| Concentration for APD₉₀ Increase | 20 µM | Isolated rat ventricular myocytes | Increase in action potential duration at 90% repolarization from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms | [1][2] |
| Effect on I-Na Activation | 5 mV shift to the depolarized direction | Isolated rat ventricular myocytes | Voltage dependence of activation | [1][2] |
| Effective Concentration in Brugada Syndrome Model | 10 µmol/L | Canine arterially perfused right ventricular wedge preparations | Restoration of the epicardial action potential dome and abolition of phase 2 reentry-induced arrhythmias | [3][4][5][6] |
| Parameter | Control Value | Value with DMLB (10 µmol/L) | Tissue Type | Condition | Reference |
| Epicardial Dispersion of Repolarization (EDR) | 12.9 ± 9.6 ms | 12.4 ± 18.1 ms | Canine right ventricular wedge | Brugada Syndrome Model | [3][4][6] |
| Transmural Dispersion of Repolarization (TDR) | 22.4 ± 8.1 ms | 24.4 ± 26.7 ms | Canine right ventricular wedge | Brugada Syndrome Model | [3][4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the key experimental protocols used in the cited studies.
Electrophysiological Analysis in Isolated Cardiomyocytes
Objective: To characterize the electrophysiological effects of DMLB on individual heart muscle cells.
Methodology:
-
Cell Isolation: Single ventricular myocytes were isolated from rat hearts.
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings were performed at room temperature (23–25°C) to measure ionic currents and action potentials.[2]
-
Action Potential Measurement: Action potentials were elicited by current injections, and the action potential duration at 90% repolarization (APD₉₀) was measured before and after the application of DMLB.[1][2]
-
Ionic Current Analysis: Specific voltage-clamp protocols were used to isolate and measure sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) currents to determine the selectivity of DMLB's effects.[1][2]
-
Data Analysis: The effects of DMLB on current kinetics (activation, inactivation) and voltage dependence were analyzed. The half-maximal effective concentration (EC₅₀) was determined from dose-response curves.[1][2]
Canine Arterially Perfused Right Ventricular Wedge Preparation
Objective: To assess the anti-arrhythmic potential of DMLB in a more integrated ex vivo heart model that preserves the three-dimensional structure and transmural heterogeneity of the ventricular wall.
Methodology:
-
Preparation: A wedge of tissue from the canine right ventricle was dissected and arterially perfused.[3][4][6]
-
Brugada Syndrome Phenotype Induction: The arrhythmogenic substrate of Brugada syndrome was induced pharmacologically using agents like terfenadine or verapamil (to inhibit Na⁺ and Ca²⁺ currents) or pinacidil (to activate ATP-sensitive K⁺ current).[3][4][6]
-
Electrophysiological Recordings: Transmembrane action potentials were recorded simultaneously from epicardial and endocardial sites. A transmural electrocardiogram (ECG) was also recorded.[3][4]
-
DMLB Application: DMLB was added to the coronary perfusate to assess its effects on the induced arrhythmogenic phenotype.[3][4]
-
Endpoint Analysis: The primary endpoints were the restoration of the epicardial action potential dome, reduction in the dispersion of repolarization (epicardial and transmural), and the abolition of phase 2 reentry-induced extrasystoles and ventricular tachycardia/fibrillation.[3][4][6]
Antioxidant Activity Assessment
Objective: To evaluate the capacity of DMLB to scavenge reactive oxygen species.
Methodology:
-
Peroxynitrite Scavenging Assay: The ability of DMLB to scavenge peroxynitrite (ONOO⁻) was investigated. This involved measuring the decay of authentic ONOO⁻ in the presence of DMLB.
-
Inhibition of Tyrosine Nitration: The protective effect of DMLB against ONOO⁻-mediated nitration of tyrosine was assessed spectrophotometrically.[7]
-
Inhibition of Protein Nitration: The dose-dependent inhibition of ONOO⁻-mediated nitration of bovine serum albumin (BSA) by DMLB was quantified.[7]
-
Cellular Protection Assay: The cytoprotective effects of DMLB against ONOO⁻-induced cell damage were evaluated in a suitable cell line (e.g., endothelial cells).[7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action identified for this compound is its effect on voltage-gated sodium channels.
Modulation of Sodium Channel Gating
DMLB acts as a Na⁺ channel agonist. Unlike Na⁺ channel blockers, which are used as local anesthetics and antiarrhythmics, DMLB enhances Na⁺ channel activity.[1][2] Its specific effects include:
-
Slowing of Inactivation: DMLB slows the inactivation kinetics of the fast Na⁺ current (I-Na) by increasing the proportion of the slowly inactivating component.[1][2]
-
No Induction of Persistent Current: Importantly, DMLB does not induce a persistent or late Na⁺ current. This is a critical distinction from other Na⁺ channel agonists that can be pro-arrhythmic due to the generation of early after-depolarizations (EADs). The absence of EADs with DMLB treatment suggests a safer therapeutic profile.[1][2]
-
Selective Action: DMLB selectively affects Na⁺ currents, with no noticeable effect on K⁺ or Ca²⁺ currents.[1][2]
Antioxidant Pathway
DMLB has demonstrated direct antioxidant properties by scavenging peroxynitrite, a potent reactive oxygen species.[7] This action helps to mitigate cellular damage caused by oxidative and nitrative stress.
Experimental Workflow for Cardiac Electrophysiology Screening
The initial screening of DMLB for its cardiac effects followed a logical progression from the molecular to the tissue level.
Therapeutic Potential and Future Directions
The initial screening of this compound has revealed a promising profile, particularly in the context of cardiac arrhythmias such as Brugada syndrome.[3][4] Its unique mechanism of slowing Na⁺ channel inactivation without inducing a persistent current suggests a potentially favorable safety profile compared to other Na⁺ channel agonists.[1][2] The observed antioxidant activity further broadens its potential therapeutic applications.[7]
Future research should focus on:
-
In vivo studies: To confirm the efficacy and safety of DMLB in animal models of cardiac arrhythmias and other relevant diseases.
-
Pharmacokinetics and bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of DMLB.
-
Structure-activity relationship (SAR) studies: To identify analogues with improved potency and selectivity.
-
Exploration of other therapeutic areas: Given its antioxidant properties, investigating its potential in neurodegenerative diseases, inflammatory conditions, and ischemia-reperfusion injury is warranted.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant potential of dimethyl lithospermate isolated from Salvia miltiorrhiza (red sage) against peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Lithospermate B: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl lithospermate B, a derivative of lithospermic acid B found in Salvia miltiorrhiza, has garnered significant interest for its selective agonistic activity on voltage-gated sodium channels.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available stability data for this specific compound, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility and stability profiles, based on established scientific methodologies. Furthermore, this document includes visualizations of its proposed mechanism of action and a typical experimental workflow for its bioactivity assessment to aid researchers in their investigations.
Physicochemical Properties
This compound is a polyphenolic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 875313-64-7 | [3][4] |
| Molecular Formula | C₃₈H₃₄O₁₆ | [3] |
| Molecular Weight | 746.67 g/mol | [1][3] |
| Structure Type | Tannin | [3] |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and delivery. The available data on the solubility of this compound is summarized below.
Quantitative Solubility Data
Quantitative solubility information for this compound is primarily available for dimethyl sulfoxide (DMSO). There is some discrepancy in the reported values, which may be due to differences in experimental conditions or the purity of the compound.
| Solvent | Temperature | Solubility | Reference |
| DMSO | Not Specified | 100 mg/mL (133.93 mM) | [5][6] |
| DMSO | 25°C | 10 mM | [1] |
Note: The significant difference in reported DMSO solubility warrants independent verification by the user.
Qualitative Solubility Data
Qualitative data indicates that this compound is soluble in a range of organic solvents and water.
| Solvent | Solubility | Reference |
| Methanol | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Water | Soluble | [3] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.
-
The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Stability Profile
As of the date of this document, there is a lack of specific, publicly available stability data for this compound, including its degradation kinetics and degradation products. However, studies on the related compound, lithospermic acid B, suggest that the ester bond and the benzofuran ring may be susceptible to degradation.
To address this gap, a comprehensive forced degradation study is recommended. The following section outlines a general protocol for conducting such a study.
Recommended Experimental Protocol for Forced Degradation Studies
This protocol is designed to identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Expose the solutions (and solid for thermal stress) to the stress conditions outlined above. A control sample should be stored under normal conditions (e.g., 4°C, protected from light).
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).
-
Analyze the stressed samples and the control sample by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound and any degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are representative of the degradation pathways without being overly complex due to secondary degradation.[7][8]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products over time.
Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.
General Method Development Strategy:
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection: A gradient elution is typically required. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks and assessing peak purity.
-
Method Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal separation of all peaks, with a particular focus on the resolution between the parent peak and the closest eluting impurity/degradant peak.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mechanism of Action and Experimental Workflow Visualizations
Proposed Mechanism of Action on Voltage-Gated Sodium Channels
This compound acts as a selective agonist of voltage-gated sodium channels (VGSCs).[1][2] It slows the inactivation of the sodium current (INa), leading to an increased inward current during the early phases of the action potential.[2][5] This is in contrast to VGSC blockers, which inhibit the sodium current.
Caption: this compound's effect on voltage-gated sodium channels.
Experimental Workflow for Bioactivity Assessment (Patch-Clamp Electrophysiology)
The electrophysiological effects of this compound on ion channels are typically investigated using the patch-clamp technique.[2] This workflow outlines the key steps in such an experiment.
Caption: A typical workflow for a patch-clamp experiment.
Storage and Handling
Proper storage is essential to maintain the integrity of this compound.
-
Solid Form: Store at -20°C for long-term stability.[3]
-
Stock Solutions: Prepare fresh or store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]
Conclusion
This compound is a promising pharmacological agent with a specific mechanism of action on voltage-gated sodium channels. While its solubility in DMSO is documented, further quantitative studies in aqueous and other organic solvents are warranted. The most significant knowledge gap is the lack of a comprehensive stability profile for this compound. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the solubility and stability of this compound, thereby facilitating its further development as a potential therapeutic agent.
References
- 1. abmole.com [abmole.com]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. This compound supplier | CAS No :875313-64-7 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide to Basic Science Investigations of Dimethyl Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl lithospermate B (DMLB) is a naturally derived small molecule that has garnered significant interest for its unique electrophysiological properties. Primarily identified as a selective voltage-gated sodium channel (Nav) agonist, DMLB exhibits a distinct mechanism of action by slowing the inactivation kinetics of the sodium current (INa). This activity leads to a prolongation of the cardiac action potential duration (APD), a characteristic that has prompted investigations into its therapeutic potential, particularly in the context of cardiac arrhythmias such as Brugada syndrome. This technical guide provides a comprehensive overview of the fundamental scientific investigations into DMLB, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. Furthermore, this guide presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of DMLB's pharmacological profile.
Introduction
This compound is a derivative of lithospermate B, a major constituent of Salvia miltiorrhiza (Danshen), a traditional Chinese herb. While lithospermate B itself shows negligible electrophysiological effects, its dimethyl ester form, DMLB, is a potent modulator of cardiac sodium channels[1]. The primary focus of basic science research on DMLB has been its action as a novel Na+ channel agonist[2][3]. Unlike typical Na+ channel blockers used as antiarrhythmics, DMLB enhances the inward sodium current during the early phases of the action potential by delaying channel inactivation[1][3]. This unique profile suggests its potential as a therapeutic agent for conditions characterized by reduced sodium channel function, such as Brugada syndrome[4][5]. This guide will delve into the core scientific findings related to DMLB, providing the necessary technical details for researchers and drug development professionals.
Mechanism of Action: Sodium Channel Modulation
The principal mechanism of action of this compound is the modulation of voltage-gated sodium channels, specifically by slowing the inactivation process.
Electrophysiological Effects on Sodium Current (INa)
In isolated rat ventricular myocytes, DMLB has been shown to selectively affect the sodium current without noticeable effects on potassium (K+) or calcium (Ca2+) currents[1][2]. The key observations are:
-
Slowing of Inactivation: DMLB increases the proportion of the slowly inactivating component of the sodium current without inducing a persistent late sodium current[1][2]. This is a crucial distinction from other Na+ channel agonists that can be pro-arrhythmic due to the induction of a persistent inward current.
-
Dose-Dependent Effect: The relative amplitude of the slow component of INa is increased by DMLB in a dose-dependent manner[1][2].
-
Shift in Activation: DMLB causes a slight depolarizing shift (approximately 5 mV) in the voltage dependence of activation, while the voltage dependence of inactivation remains unaffected[1][2].
Impact on Cardiac Action Potential
The slowing of INa inactivation by DMLB directly translates to changes in the cardiac action potential:
-
Prolongation of Action Potential Duration (APD): DMLB significantly prolongs the APD, particularly the plateau phase[1][2].
-
Absence of Early Afterdepolarizations (EADs): Despite the prolonged APD, DMLB does not induce EADs, which are a common pro-arrhythmic side effect of other APD-prolonging agents[1][2]. This favorable safety profile is likely due to the absence of a persistent late sodium current.
Quantitative Data Summary
The following tables summarize the key quantitative findings from basic science investigations of this compound.
Table 1: Electrophysiological Effects of this compound on Sodium Current
| Parameter | Value | Cell Type | Reference |
| EC50 (Slow INa Component) | 20 µM | Rat Ventricular Myocytes | [1][2] |
| Shift in Voltage Dependence of Activation | +5 mV (depolarizing) | Rat Ventricular Myocytes | [1][2] |
| Effect on Voltage Dependence of Inactivation | No significant effect | Rat Ventricular Myocytes | [1][2] |
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Condition | Value | Cell/Tissue Type | Reference |
| Action Potential Duration (APD90) | Control | 58.8 ± 12.1 ms | Rat Ventricular Myocytes | [1][2] |
| 20 µM DMLB | 202.3 ± 9.5 ms | Rat Ventricular Myocytes | [1][2] | |
| Epicardial Dispersion of Repolarization (EDR) | Brugada Model (Terfenadine/Verapamil/Pinacidil) | 107.0 ± 54.8 ms | Canine Right Ventricular Wedge | [4][5] |
| + 10 µM DMLB | 12.4 ± 18.1 ms | Canine Right Ventricular Wedge | [4][5] | |
| Transmural Dispersion of Repolarization (TDR) | Brugada Model (Terfenadine/Verapamil/Pinacidil) | 82.2 ± 37.4 ms | Canine Right Ventricular Wedge | [4][5] |
| + 10 µM DMLB | 24.4 ± 26.7 ms | Canine Right Ventricular Wedge | [4][5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary established signaling pathway for DMLB involves its direct interaction with and modulation of the voltage-gated sodium channel.
Potential for Other Signaling Pathways: A Link to Magnesium Lithospermate B
While the direct effects of DMLB on other signaling pathways have not been extensively studied, research on the related compound, Magnesium Lithospermate B (MLB), has demonstrated an inhibitory effect on the TAB1-p38 apoptosis signaling pathway in cardiomyocytes[6][7]. This pathway is implicated in ischemia-induced cell death. Given the structural similarity, it is plausible that DMLB may also interact with this or other intracellular signaling cascades. However, this remains an area for future investigation.
Experimental Workflow: Patch-Clamp Electrophysiology
The following diagram illustrates a typical workflow for investigating the effects of DMLB on sodium currents using the whole-cell patch-clamp technique.
Experimental Protocols
Whole-Cell Patch-Clamp for INa Measurement in Ventricular Myocytes
This protocol is a representative methodology based on published studies[1][2].
1. Cell Isolation:
- Ventricular myocytes are enzymatically isolated from the hearts of adult rats (e.g., Sprague-Dawley).
- The heart is cannulated via the aorta and retrogradely perfused with a Ca2+-free buffer, followed by an enzyme solution (e.g., collagenase and protease) to digest the extracellular matrix.
- The digested ventricular tissue is minced and gently agitated to release individual myocytes.
2. Solutions:
- External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. For INa isolation, Na+ can be reduced (e.g., to 20 mM) and replaced with a non-permeant cation (e.g., N-methyl-D-glucamine), and Ca2+ and K+ channel blockers (e.g., CdCl2 and CsCl) can be added.
- Internal (Pipette) Solution: (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
- Myocytes are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
- Borosilicate glass pipettes (resistance 1-3 MΩ when filled with internal solution) are used.
- After forming a gigaohm seal, the cell membrane is ruptured to achieve the whole-cell configuration.
- Membrane currents are recorded using a patch-clamp amplifier. Series resistance is compensated to minimize voltage errors.
4. Voltage-Clamp Protocol for INa Kinetics:
- Holding Potential: -100 mV to ensure availability of Na+ channels.
- Test Pulses: Depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50-100 ms to elicit INa.
- Inactivation Protocol: A two-pulse protocol is used. A conditioning prepulse of varying voltage is applied for a set duration (e.g., 500 ms) to inactivate a fraction of the channels, followed by a test pulse to a fixed voltage (e.g., -20 mV) to measure the remaining available current.
5. Data Analysis:
- Peak inward current at each voltage is measured to construct the current-voltage (I-V) relationship.
- The time course of current decay is fitted with exponential functions to determine the inactivation kinetics.
- The voltage-dependence of activation and inactivation is determined by fitting the data with Boltzmann functions.
Arterially Perfused Canine Right Ventricular Wedge Preparation for Brugada Syndrome Model
This protocol is a representative methodology based on published studies[4][5].
1. Preparation:
- Hearts are excised from anesthetized mongrel dogs.
- A transmural wedge of tissue is dissected from the right ventricular free wall and cannulated via a small coronary artery.
- The preparation is placed in a tissue bath and arterially perfused with Tyrode's solution at 37°C.
2. Solutions:
- Perfusate (Tyrode's Solution): (in mM) 129 NaCl, 4.8 KCl, 1.8 CaCl2, 1.0 MgCl2, 24 NaHCO3, 0.4 NaH2PO4, 10 Glucose; gassed with 95% O2 / 5% CO2.
- Brugada Syndrome Inducing Agents: Terfenadine (5 µM), verapamil (1-5 µM), or pinacidil (2-6 µM) are added to the perfusate to create the Brugada phenotype by inhibiting INa and ICa or activating IK-ATP, respectively.
- DMLB Solution: A stock solution of DMLB is prepared in DMSO and diluted into the perfusate to the desired final concentration (e.g., 10 µM).
3. Electrophysiological Recording:
- Floating microelectrodes are used to simultaneously record transmembrane action potentials from the epicardial and endocardial surfaces.
- A transmural electrocardiogram (ECG) is also recorded.
4. Experimental Protocol:
- Baseline electrophysiological parameters (APD, EDR, TDR) are recorded.
- The preparation is perfused with a Brugada syndrome-inducing agent until a stable arrhythmic substrate develops (e.g., loss of the epicardial action potential dome, ST-segment elevation, and development of phase 2 reentry).
- DMLB is then added to the perfusate, and the electrophysiological parameters are recorded to assess its effects on reversing the Brugada phenotype.
5. Data Analysis:
- Action potential duration at 90% repolarization (APD90) is measured from both epicardial and endocardial recordings.
- Epicardial dispersion of repolarization (EDR) is calculated as the difference between the longest and shortest epicardial APD90.
- Transmural dispersion of repolarization (TDR) is calculated as the difference between the endocardial and epicardial APD90.
- The incidence of arrhythmias (e.g., phase 2 reentry, ventricular tachycardia) is quantified.
Conclusion and Future Directions
This compound represents a novel class of sodium channel agonists with a unique mechanism of action that confers a favorable electrophysiological profile. Its ability to prolong the cardiac action potential without inducing early afterdepolarizations makes it an intriguing candidate for the treatment of certain cardiac arrhythmias, particularly Brugada syndrome. The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of DMLB.
Future investigations should focus on several key areas:
-
Elucidation of Other Signaling Pathways: A critical next step is to determine if DMLB, like its analog MLB, interacts with other intracellular signaling cascades, such as the p38 MAPK pathway. This would provide a more complete understanding of its cellular effects and potential off-target activities.
-
In Vivo Efficacy and Safety: While the canine wedge preparation provides valuable ex vivo data, further in vivo studies in relevant animal models are necessary to confirm the anti-arrhythmic efficacy and assess the systemic safety profile of DMLB.
-
Pharmacokinetics and Metabolism: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of DMLB is essential for its development as a clinical candidate.
-
Structural Biology: Elucidating the precise binding site of DMLB on the sodium channel through structural biology studies would facilitate the design of more potent and selective analogs.
By addressing these future research directions, the scientific community can continue to unlock the full therapeutic potential of this promising molecule.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1-p38 Apoptosis Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Dimethyl Lithospermate B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of Dimethyl lithospermate B (dmLSB), a derivative of a major active component found in the traditional Chinese medicine Danshen (Salvia miltiorrhiza). While research has also elucidated the targets of the related compounds Magnesium lithospermate B (MLB) and Lithospermate B (LSB), this document focuses primarily on dmLSB, with data on related compounds provided for comparative context.
Core Molecular Target of this compound: Voltage-Gated Sodium Channels
The primary molecular target of this compound identified in research is the voltage-gated sodium (Na+) channel.[1][2] Unlike channel blockers, dmLSB acts as a Na+ channel agonist. Its principal mechanism of action is the slowing of the inactivation kinetics of the sodium current (I_Na).[1][2][3][4][5] This leads to an increased inward sodium current during the early phases of the cardiac action potential, effectively prolonging its duration.[1][2][3][4] Notably, this effect is achieved without inducing a persistent late sodium current, which is a critical distinction from other Na+ channel agonists that can have proarrhythmic effects.[1][2]
Studies have shown that dmLSB selectively affects the Na+ current, with no significant impact on potassium (K+) or calcium (Ca2+) currents.[1][2] This selectivity makes it a compound of significant interest for conditions where targeted modulation of Na+ channel activity is desired, such as in certain cardiac arrhythmias like the Brugada syndrome.[3][4][5]
Quantitative Data: Electrophysiological Effects of dmLSB
The following table summarizes the key quantitative parameters of this compound's effect on voltage-gated sodium channels.
| Parameter | Value | Cell/System Type | Source |
| EC50 (Slow I_Na component) | 20 µM | Rat Ventricular Myocytes | [1][2] |
| Action Potential Duration (APD90) | Increase from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms (at 20 µM) | Rat Ventricular Myocytes | [1][2] |
| Effective Concentration (Brugada Syndrome Model) | 10 µmol/L | Canine Arterially Perfused Right Ventricular Wedge | [3][4][5] |
| Voltage Dependence of Activation | ~5 mV shift to the depolarized direction | Rat Ventricular Myocytes | [1] |
| Voltage Dependence of Inactivation | No significant effect | Rat Ventricular Myocytes | [1] |
Comparative Molecular Targets of Related Lithospermates
For a comprehensive understanding, this section details the identified molecular targets of the related compounds Magnesium lithospermate B (MLB) and Lithospermate B (LSB). It is crucial to note that these are distinct molecules and their targets may not be directly attributable to dmLSB.
Magnesium Lithospermate B (MLB)
MLB has been shown to interact with multiple targets, suggesting a broader pharmacological profile.
| Target | Effect | Quantitative Data (IC50) | Source |
| Na+/K+-ATPase | Inhibition | 128 µmol/L | [6][7] |
| TAB1-p38 Signaling Pathway | Inhibition of apoptosis | - | [8] |
| Large-conductance Ca2+-activated K+ (BKCa) channels | Activation | - | [9] |
| Voltage-gated K+ (KV) channels | Inhibition | - | [9] |
| NOX/VPO1 Pathway | Suppression | - | [10] |
Lithospermate B (LSB)
Research has also identified a specific molecular target for the parent compound, Lithospermate B.
| Target | Effect | Quantitative Data (Kd) | Source |
| Malarial E2 ubiquitin-conjugating enzyme | Binding | 30.5 ± 2.48 μM | [11][12] |
Signaling Pathways and Mechanisms of Action
The interaction of dmLSB and its related compounds with their molecular targets initiates downstream cellular effects. The following diagrams illustrate these pathways.
Caption: dmLSB's modulation of the voltage-gated Na+ channel.
Caption: MLB's inhibition of the TAB1-p38 apoptosis pathway.
Experimental Protocols
The identification and characterization of these molecular targets were achieved through specific experimental methodologies.
Whole-Cell Patch-Clamp Electrophysiology for dmLSB
This technique was central to elucidating the effects of dmLSB on ion channels in cardiomyocytes.[1][2]
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from rat hearts.
2. Patch-Clamp Recording:
-
A glass micropipette with a diameter of a few micrometers is used to form a high-resistance seal with the plasma membrane of a single myocyte.
-
The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -120 mV) to keep the ion channels in a closed state.
3. Data Acquisition:
-
Voltage protocols are applied to elicit specific ion currents. For I_Na, depolarizing steps (e.g., from -80 to +10 mV) are used.
-
The resulting currents are recorded before and after the application of dmLSB to the bath solution.
-
Analysis focuses on changes in current amplitude, activation and inactivation kinetics, and voltage-dependence.
Caption: Workflow for whole-cell patch-clamp experiments.
Native Mass Spectrometry for LSB Target Identification
This method was employed to identify the binding of Lithospermate B to a malarial protein from a complex mixture.[11][12]
1. Sample Preparation:
-
A mixture of multiple purified proteins (in this case, from Plasmodium falciparum) is prepared.
-
The protein mixture is incubated with a crude natural product extract (e.g., from Salvia miltiorrhiza).
2. Native Mass Spectrometry:
-
The mixture is introduced into the mass spectrometer using electrospray ionization under non-denaturing ("native") conditions that preserve protein-ligand interactions.
-
The mass-to-charge ratio of the intact protein-ligand complexes is measured.
3. Data Analysis:
-
A shift in the mass of a specific protein indicates a binding event. The mass difference corresponds to the molecular weight of the bound ligand.
-
The ligand (LSB) is then identified from the extract.
-
Binding affinity (Kd) can be determined by titrating varying concentrations of the purified ligand against the target protein.[11]
Na+/K+-ATPase Activity Assay for MLB
The inhibitory effect of MLB on Na+/K+-ATPase was quantified by measuring the enzymatic activity.[6][7]
1. Enzyme Preparation:
-
Purified Na+/K+-ATPase is used.
2. Inhibition Assay:
-
The enzyme is incubated with its substrate, ATP, in the presence of varying concentrations of the test compound (e.g., MLB).
-
The reaction measures the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis by the enzyme.
3. Quantification:
-
The concentration of Pi is determined, often using a colorimetric method.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[7]
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the potency of lithospermate B for inhibiting Na+/K+-ATPase activity by forming transition metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium lithospermate B dilates mesenteric arteries by activating BKCa currents and contracts arteries by inhibiting KV currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium Lithospermate B Derived from Salvia miltiorrhiza Ameliorates Right Ventricle Remodeling in Pulmonary Hypertensive Rats via Inhibition of NOX/VPO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Lithospermate B as a Potential Ligand for the Malarial E2 Ubiquitin-Conjugating Enzyme via Multiplexed Native Mass Spectrometry [mdpi.com]
- 12. researchgate.net [researchgate.net]
Dimethyl lithospermate B CAS number and chemical identifiers
An In-Depth Technical Guide to Dimethyl Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (dmLSB), a derivative of a major active component of Salvia miltiorrhiza (Danshen), has emerged as a promising small molecule with significant potential in cardiovascular research, particularly in the context of cardiac arrhythmias. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, and a detailed examination of its electrophysiological effects and underlying mechanisms of action. This document synthesizes key experimental findings, presents quantitative data in a structured format, and illustrates the proposed signaling pathways and experimental workflows.
Chemical Identifiers
A clear identification of this compound is crucial for research and regulatory purposes. The following table summarizes its key chemical identifiers.
| Identifier | Value |
| CAS Number | 875313-64-7[1][2][3][4][5] |
| PubChem CID | 72814155[6] |
| Molecular Formula | C38H34O16[1][2] |
| Molecular Weight | 746.67 g/mol [1][2] |
| Synonyms | dmLSB, Lithospermic acid B dimethyl ester[1][2] |
| SMILES | COC(=O)C(CC1=CC=C(O)C(O)=C1)OC(=O)C=CC1=CC=C(O)C2=C1C(C(=O)OC(CC1=CC=C(O)C(O)=C1)C(=O)OC)C(C1=CC=C(O)C(O)=C1)O2[4] |
| InChI | InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3[6] |
Mechanism of Action and Electrophysiological Effects
This compound primarily functions as a selective agonist of the voltage-gated sodium channel (Nav1.5) in cardiac myocytes.[1][4][5][7] Its principal mechanism involves the slowing of the inactivation kinetics of the sodium current (INa), which leads to an increased inward current during the early phases of the action potential.[1][2][4][7] This modulation of INa results in a prolongation of the action potential duration (APD).[4][5]
Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from seminal studies on the electrophysiological effects of this compound.
Table 2.1: Effect of dmLSB on Sodium Current in Rat Ventricular Myocytes
| Parameter | Value | Reference |
| EC50 for increasing the slow component of INa | 20 µM | [4] |
| Effect on APD90 (at 20 µM) | Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms | [4][5] |
| Effect on Voltage-Dependence of Inactivation | No significant effect | [4] |
| Effect on Voltage-Dependence of Activation | 5 mV shift in the depolarized direction | [4] |
Table 2.2: Effect of dmLSB (10 µM) on Arrhythmogenesis in a Canine Brugada Syndrome Model
| Parameter | Before dmLSB | After dmLSB | P-value | Reference |
| Epicardial Dispersion of Repolarization (EDR) | 107.0 ± 54.8 ms | 12.4 ± 18.1 ms | <0.05 | [1][2][3] |
| Transmural Dispersion of Repolarization (TDR) | 82.2 ± 37.4 ms | 24.4 ± 26.7 ms | <0.05 | [1][2][3] |
| Incidence of Phase 2 Reentry-induced Arrhythmias | 9 of 9 preparations | 0 of 9 preparations | <0.05 | [1][2][3] |
Proposed Signaling Pathway for Sodium Channel Modulation
The interaction of this compound with the cardiac sodium channel leads to a conformational change that slows the inactivation gate. This results in a sustained inward sodium current during the plateau phase of the action potential.
Caption: Proposed mechanism of dmLSB on the cardiac sodium channel.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature, offering a reproducible framework for further investigation.
Isolation and Synthesis of this compound
Isolation from Salvia miltiorrhiza [5]
-
Dried roots of S. miltiorrhiza are soaked in methanol at room temperature.
-
The extract is filtered and concentrated under reduced pressure.
-
The resulting syrup is suspended in water and partitioned sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol.
-
The EtOAc-soluble fraction, which shows activity in increasing action potential duration, is subjected to further purification.
-
Purification is achieved through silica gel column chromatography followed by Sephadex LH-20 column chromatography to yield pure this compound.
Chemical Synthesis [8] A simplified methylation of Lithospermate B (LSB) can be performed to yield dmLSB:
-
LSB is dissolved in methanol.
-
p-Toluenesulfonic acid is added as a catalyst.
-
The reaction proceeds to methylate the carboxylic acid groups of LSB, forming dmLSB.
Electrophysiological Recordings in Isolated Cardiomyocytes
Patch-Clamp Technique in Rat Ventricular Myocytes [4][5]
-
Ventricular myocytes are isolated from adult rat hearts.
-
The whole-cell patch-clamp technique is used to record action potentials and ionic currents.
-
For action potential recordings, cells are maintained in a current-clamp mode and stimulated with depolarizing current pulses.
-
For sodium current recordings, cells are voltage-clamped, and a low external sodium concentration (10 mM) is used to avoid voltage escape. A prepulse to -120 mV is applied to ensure full recovery from inactivation before the test pulse.
-
Data is acquired using a patch-clamp amplifier and digitized for analysis.
Canine Arterially Perfused Right Ventricular Wedge Preparation
Model for Brugada Syndrome Arrhythmogenesis [1][2][3]
-
A wedge of the right ventricular free wall is dissected from a canine heart and cannulated via the right coronary artery.
-
The preparation is perfused with Tyrode's solution and paced from the endocardial surface.
-
Transmembrane action potentials are recorded simultaneously from epicardial and endocardial sites using floating microelectrodes. A transmural ECG is also recorded.
-
The Brugada syndrome phenotype is induced by perfusing with agents such as terfenadine, verapamil, or pinacidil to create an outward shift in the balance of current during the early phases of the action potential.
-
This compound is then added to the perfusate to assess its effects on the induced arrhythmogenic substrate.
Experimental Workflow Diagram
Caption: Workflow for in vitro and ex vivo dmLSB evaluation.
Potential Cardioprotective Signaling Pathway
While the primary mechanism of this compound is on the sodium channel, related compounds like Magnesium Lithospermate B have been shown to exert cardioprotective effects through the inhibition of apoptosis signaling pathways. Specifically, Magnesium Lithospermate B inhibits the interaction between TGFβ-activated protein kinase 1-binding protein 1 (TAB1) and p38, a key component of the mitogen-activated protein kinase (MAPK) pathway.[9] This suggests a potential avenue for further research into the broader cardioprotective effects of dmLSB beyond its anti-arrhythmic properties.
Hypothetical Cardioprotective Signaling Pathway
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNP0279518.0 - COCONUT [coconut.naturalproducts.net]
- 7. Murine Electrophysiological Models of Cardiac Arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dimethyl Lithospermate B for Patch Clamp Analysis of Na+ Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (dmLSB), a derivative of Danshen (Salvia miltiorrhiza), has been identified as a novel agonist of voltage-gated sodium (Na+) channels.[1][2] Unlike typical Na+ channel blockers used as anesthetics or antiarrhythmics, dmLSB selectively slows the inactivation kinetics of the Na+ current (I_Na) without inducing a persistent current. This action prolongs the action potential duration (APD) and suggests a potential therapeutic application as an inotropic agent or for managing specific cardiac arrhythmias like Brugada syndrome. These application notes provide a detailed protocol for studying the effects of dmLSB on Na+ currents using the whole-cell patch clamp technique, primarily focusing on cardiac myocytes.
Mechanism of Action
This compound selectively targets voltage-gated Na+ channels. Its primary mechanism involves modifying the channel's gating properties by slowing the inactivation process. This results in an increased proportion of a slowly inactivating component of the sodium current.[1] This effect is dose-dependent and leads to a significant prolongation of the action potential duration in cardiac myocytes.[1][2] Notably, dmLSB does not significantly affect the voltage dependence of steady-state inactivation but does cause a slight depolarizing shift in the voltage dependence of activation.[1] The compound has shown selectivity for Na+ currents with negligible effects on K+ or Ca2+ currents in the studied concentrations.[1][2]
Data Presentation
The electrophysiological effects of this compound on cardiac Na+ channels (likely Nav1.5) are summarized below. Data is derived from studies on isolated rat ventricular myocytes.[1]
| Parameter | Control | This compound (20 µM) | Reference |
| Action Potential Duration (APD90) | 58.8 ± 12.1 ms | 202.3 ± 9.5 ms | [1] |
| EC50 (Slow Inactivation Component) | - | 21.1 µM | [1] |
| Hill Coefficient | - | 1.02 | [1] |
| Voltage of Half-Maximal Activation (V1/2) | -42.35 ± 1.1 mV | -37.28 ± 0.8 mV | [1] |
| Voltage of Half-Maximal Inactivation (V1/2) | -75.7 ± 0.61 mV | -77.8 ± 1.05 mV (No significant change) | [1] |
| Effect on K+ and Ca2+ Currents | - | No noticeable effect | [1] |
Experimental Protocols
This section details the whole-cell patch clamp protocol for recording Na+ currents in isolated cardiac ventricular myocytes to assess the effects of this compound.
Cell Preparation: Isolation of Rat Ventricular Myocytes
-
Animal Euthanasia: Euthanize a Sprague-Dawley rat in accordance with institutional animal care and use committee guidelines.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfusion Sequence:
-
Perfuse with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.
-
Perfuse with an enzyme solution (e.g., Tyrode's solution containing collagenase and protease) until the heart becomes flaccid.
-
Perfuse with a "Kraft-Brühe" (KB) solution to wash out the enzymes.
-
-
Cell Dissociation: Mince the ventricular tissue in KB solution and gently triturate to release individual myocytes.
-
Cell Storage: Store the isolated myocytes in KB solution at 4°C and use within 8 hours.
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| External Solution (Low Na+) | NaCl | 10 |
| CsCl | 130 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with CsOH | ||
| Internal (Pipette) Solution | CsF | 110 |
| CsCl | 20 | |
| NaCl | 10 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Adjust pH to 7.2 with CsOH | ||
| This compound Stock | dmLSB | 10-20 mM in DMSO |
Note: The use of a low external Na+ concentration is crucial to reduce the magnitude of the Na+ current, which helps to minimize voltage-clamp errors.
Whole-Cell Patch Clamp Recording
-
Cell Plating: Transfer an aliquot of isolated myocytes to a recording chamber on the stage of an inverted microscope and allow them to adhere for 10-15 minutes.
-
Superfusion: Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The resistance should be 1-3 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a healthy, rod-shaped myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Data Acquisition:
-
Use a patch clamp amplifier and data acquisition software.
-
Compensate for pipette and whole-cell capacitance.
-
Monitor series resistance and terminate the experiment if it changes significantly.
-
Filter the current signal at 3-5 kHz and sample at 10-20 kHz.
-
Voltage Clamp Protocols
-
Holding Potential: Hold the cell membrane potential at -120 mV to ensure Na+ channels are fully available for activation.
-
Activation Protocol:
-
From the holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 5 or 10 mV increments) for 50-100 ms.
-
Measure the peak inward current at each voltage step.
-
Convert peak current (I) to conductance (G) using the formula: G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for Na+.
-
Plot normalized conductance against voltage and fit with a Boltzmann function to determine the V1/2 of activation.
-
-
Steady-State Inactivation Protocol:
-
From a holding potential of -120 mV, apply a 500 ms pre-pulse to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments).
-
Immediately following the pre-pulse, apply a test pulse to a potential that elicits a large Na+ current (e.g., -20 mV) for 50 ms.
-
Measure the peak inward current during the test pulse.
-
Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the V1/2 of inactivation.
-
-
Application of dmLSB:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of dmLSB.
-
Allow 3-5 minutes for the drug effect to reach a steady state before repeating the voltage clamp protocols.
-
To determine the dose-response relationship, apply sequentially higher concentrations of dmLSB.
-
Visualizations
Caption: Experimental workflow for patch clamp analysis of dmLSB.
Caption: Conceptual diagram of dmLSB's effect on Na+ channel gating.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Dimethyl Lithospermate B
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dimethyl lithospermate B (DLB). The described protocol is applicable for the determination of DLB in bulk drug substance and can be adapted for various research applications, including pharmacokinetic and stability studies. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy over a relevant concentration range.
Introduction
This compound is a derivative of lithospermic acid B, a natural product isolated from Salvia miltiorrhiza. It has garnered significant interest in the scientific community for its potential pharmacological activities. As research into the therapeutic potential of DLB progresses, the need for a validated analytical method for its precise and accurate quantification becomes paramount. This document provides a detailed protocol for an HPLC method developed for the quantification of this compound, intended to support researchers and scientists in drug development and related fields. The method described herein is based on established principles of reversed-phase chromatography and has been designed to be both reliable and readily implementable in a standard analytical laboratory.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound Reference Standard: Of known purity.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile and water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
HPLC Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B (see Table 1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 284 nm or 335 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Method Validation Summary
The following parameters should be assessed to validate the HPLC method according to ICH guidelines. The expected performance characteristics are summarized in Table 2.
-
System Suitability: System performance is verified by injecting a standard solution multiple times. Parameters such as peak area precision, tailing factor, and theoretical plates are monitored.
-
Linearity: The linearity of the method is established by analyzing a series of standard solutions over the desired concentration range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Precision (Repeatability and Intermediate Precision): The precision of the method is determined by repeated injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: The accuracy is assessed by the recovery of known amounts of analyte spiked into a placebo matrix. The mean recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components is demonstrated by the absence of interfering peaks at the retention time of this compound.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability (%RSD) | ≤ 2.0% |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Workflow for HPLC Quantification of this compound
Caption: Experimental workflow for the HPLC quantification of this compound.
Discussion
The developed HPLC method provides a reliable tool for the quantification of this compound. The use of a C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile is a standard approach in reversed-phase chromatography for compounds of this nature. The addition of formic acid to the mobile phase helps to control the ionization of the analyte and improve peak shape. The selection of UV detection at 284 nm or 335 nm is based on the known absorbance maxima of a closely related derivative, ensuring good sensitivity[1].
For the analysis of this compound in biological matrices, such as plasma, a sample preparation step is crucial to remove proteins and other interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. It is important to optimize the extraction recovery and to assess matrix effects during method development for biological samples.
Conclusion
The HPLC method described in this application note is suitable for the quantitative determination of this compound. The protocol is straightforward and utilizes commonly available instrumentation and reagents. The validation parameters outlined provide a framework for ensuring the method's performance and reliability for routine analysis in a research and development setting.
References
Application Notes and Protocols: In Vitro Modeling of Brugada Syndrome and Evaluation of Dimethyl Lithospermate B as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brugada syndrome (BrS) is an inherited cardiac arrhythmia disorder that can lead to sudden cardiac death in individuals with structurally normal hearts.[1][2] The majority of BrS cases are linked to loss-of-function mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel (Nav1.5).[1][3] This results in a decrease in the inward sodium current (INa), which is crucial for the rapid depolarization phase of the cardiac action potential. The electrocardiogram (ECG) of BrS patients is characterized by a distinctive ST-segment elevation in the right precordial leads (V1-V3).[1]
In vitro models are invaluable tools for studying the pathophysiology of Brugada syndrome and for screening potential therapeutic compounds. These models can be developed using patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or by pharmacologically inducing the BrS phenotype in healthy cardiomyocytes.[3][4][5]
Dimethyl lithospermate B (DMLB) is a derivative of a traditional Chinese herbal remedy, Danshen, and has been identified as a sodium channel agonist.[6][7][8] It acts by slowing the inactivation of the sodium current, thereby increasing the net inward sodium current during the early phases of the action potential.[6][7][8] This mechanism of action makes DMLB a promising candidate for reversing the pathological electrical phenotype observed in Brugada syndrome.
These application notes provide a detailed protocol for establishing an in vitro model of Brugada syndrome and for evaluating the therapeutic potential of this compound.
Data Presentation
Table 1: Electrophysiological Effects of this compound (DMLB) on Isolated Rat Ventricular Myocytes
| Parameter | Control | 20 µM DMLB | Reference |
| Action Potential Duration (APD90) | 58.8 ± 12.1 ms | 202.3 ± 9.5 ms | [6] |
| Early After-depolarizations (EADs) | Not Observed | Not Observed | [6] |
| Effect on K+ or Ca2+ currents | No noticeable effect | No noticeable effect | [6] |
| INa Inactivation Kinetics | Predominantly fast inactivation | Increased proportion of slowly inactivating component | [6] |
| Persistent INa | Not Induced | Not Induced | [6] |
| EC50 for INa Slow Component | - | 20 µM | [6] |
| Voltage Dependence of Activation | - | 5 mV shift to the depolarized direction | [6] |
| Voltage Dependence of Inactivation | No effect | No effect | [6] |
Table 2: Effect of DMLB on an In Vitro Pharmacological Model of Brugada Syndrome (Canine Right Ventricular Wedge Preparation)
| Parameter | Baseline | Brugada Phenotype (Terfenadine/Verapamil/Pinacidil) | + 10 µM DMLB | Reference |
| Epicardial Dispersion of Repolarization (EDR) | 12.9 ± 9.6 ms | 107.0 ± 54.8 ms | 12.4 ± 18.1 ms | [7][8] |
| Transmural Dispersion of Repolarization (TDR) | 22.4 ± 8.1 ms | 82.2 ± 37.4 ms | 24.4 ± 26.7 ms | [7][8] |
| Phase 2 Reentry-Induced Extrasystoles & VT/VF | Abolished in 9/9 preparations | - | - | [7][8] |
Experimental Protocols
Protocol 1: Generation of a Brugada Syndrome Phenotype in Human iPSC-Cardiomyocytes
This protocol describes two approaches to model Brugada Syndrome in vitro: using patient-derived iPSC-CMs and pharmacological induction.
A. Using Brugada Syndrome Patient-Derived iPSC-CMs:
-
Source: Obtain dermal fibroblasts or peripheral blood mononuclear cells from a Brugada syndrome patient with a confirmed SCN5A mutation and from a healthy control subject.
-
Reprogramming: Reprogram the somatic cells into induced pluripotent stem cells (iPSCs) using standard protocols (e.g., Sendai virus or mRNA-based methods).
-
Characterization: Thoroughly characterize the generated iPSC lines for pluripotency markers and karyotypic stability.
-
Cardiac Differentiation: Differentiate the iPSCs into cardiomyocytes (iPSC-CMs) using established protocols (e.g., embryoid body formation or monolayer-based differentiation with temporal modulation of Wnt signaling).
-
Purification and Maturation: Purify the iPSC-CM population (e.g., using metabolic selection with lactate-containing media) and allow the cells to mature in culture for at least 30 days.
-
Phenotypic Characterization: Perform electrophysiological recordings (e.g., patch-clamp) to confirm the Brugada syndrome phenotype, which may include a reduced peak sodium current (INa) and a decreased action potential upstroke velocity (Vmax) compared to control iPSC-CMs.[4][9]
B. Pharmacological Induction of Brugada Syndrome Phenotype in Healthy iPSC-CMs:
-
Cell Culture: Culture healthy, control iPSC-CMs as described above.
-
Induction: Acutely expose the iPSC-CMs to a combination of a sodium channel blocker and a calcium channel blocker to mimic the Brugada phenotype. For example, a combination of a low concentration of a sodium channel blocker (e.g., Flecainide or Ajmaline) and a calcium channel blocker (e.g., Verapamil) can be used.[7][10] The specific concentrations should be optimized for the cell line being used.
-
Confirmation: Confirm the induction of the Brugada-like phenotype by observing changes in the action potential morphology, such as a loss of the action potential dome, and a reduction in Vmax.
Protocol 2: Evaluation of this compound (DMLB) Efficacy
-
Preparation of DMLB Solution: Prepare a stock solution of DMLB in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the cell culture medium.
-
Application of DMLB:
-
For patient-derived iPSC-CMs exhibiting the BrS phenotype, apply DMLB to the culture medium at a range of concentrations (e.g., 1 µM to 50 µM).
-
For the pharmacologically induced BrS model, first induce the phenotype as described in Protocol 1B, and then add DMLB to the medium containing the inducing agents.
-
-
Electrophysiological Recordings: After a suitable incubation period with DMLB (e.g., 30 minutes to 24 hours, to be optimized), perform electrophysiological recordings to assess the effects of the compound.
-
Patch-Clamp: Use whole-cell patch-clamp to measure changes in the sodium current (INa), action potential duration (APD), Vmax, and resting membrane potential.
-
Multi-electrode Array (MEA): Use MEA recordings to assess changes in field potential duration and to screen for pro-arrhythmic events.
-
-
Data Analysis: Analyze the electrophysiological data to determine if DMLB can rescue the Brugada syndrome phenotype. Look for a restoration of the action potential dome, an increase in Vmax, and a normalization of the APD.
-
Dose-Response: Generate a dose-response curve to determine the EC50 of DMLB for the rescue of the BrS phenotype.
Visualizations
Caption: Signaling pathway of Brugada Syndrome and the mechanism of action of DMLB.
Caption: Workflow for evaluating DMLB in a patient-derived iPSC-CM model of Brugada Syndrome.
Caption: Logical relationship of DMLB's therapeutic action on the in vitro Brugada Syndrome model.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental Models of Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A cellular model of Brugada syndrome with SCN10A variants using human-induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Brugada Syndrome: Different Experimental Models and the Role of Human Cardiomyocytes From Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Neuroprotective Effects of Dimethyl Lithospermate B in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (DMLB) is a derivative of lithospermate B, a major water-soluble active component isolated from Salvia miltiorrhiza (Danshen). Research has highlighted the neuroprotective potential of lithospermate B and its derivatives, including Magnesium lithospermate B (MLB), in various models of neuronal injury. These compounds have been shown to mitigate neuronal damage induced by excitotoxicity, oxidative stress, and apoptosis. This document provides detailed application notes and protocols for assessing the neuroprotective effects of DMLB in cell culture models, focusing on key assays and the elucidation of underlying signaling pathways. While much of the available data pertains to MLB, its close structural and functional relationship with DMLB makes these protocols and findings highly relevant for investigating DMLB's neuroprotective capabilities.
Key Mechanisms of Neuroprotection
Studies on MLB suggest that its neuroprotective effects are mediated through the modulation of several critical signaling pathways:
-
PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central mechanism. This pathway is crucial for promoting cell survival and inhibiting apoptosis. MLB has been shown to increase the phosphorylation of Akt, thereby enhancing downstream pro-survival signals.[1]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and apoptosis. MLB has been demonstrated to suppress the activation of the NF-κB pathway, which can be triggered by neurotoxic stimuli like amyloid-β. This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.
-
Anti-Apoptotic Effects: By modulating the PI3K/Akt and NF-κB pathways, DMLB and related compounds can inhibit the apoptotic cascade. This includes the downregulation of pro-apoptotic proteins and the inhibition of caspase-3 activation, a key executioner of apoptosis.[1]
-
Reduction of Oxidative Stress: DMLB and its analogs exhibit antioxidant properties, reducing the levels of reactive oxygen species (ROS) that contribute to neuronal damage in various neurodegenerative conditions.
Data Presentation: Quantitative Effects of Lithospermate B Analogs
The following tables summarize quantitative data from studies on Magnesium lithospermate B (MLB), providing an expected range of effective concentrations and observed effects that can guide experimental design for DMLB.
Table 1: Effect of MLB on Cell Viability under Hypoxic Conditions
| MLB Concentration (µmol/L) | Cell Viability (% of Control) |
| 0 (Hypoxia Control) | Varies (e.g., ~50-60%) |
| 5 | Increased viability |
| 10 | Significantly increased viability |
| 20 | Significantly increased viability |
| 40 | Maximum protective effect observed |
Data adapted from studies on hiPSC-CMs under hypoxia, which can be a relevant model for ischemic neuronal injury.[2]
Table 2: Anti-Apoptotic Effects of MLB in a Model of Simulated Ischemia
| Treatment Group | % of Apoptotic Cells (TUNEL Assay) |
| Control | Baseline apoptosis |
| Simulated Ischemia | ~35% |
| Ischemia + 10 µM MLB | ~22% |
| Ischemia + 30 µM MLB | ~12% |
Data derived from studies on H9c2 cells, demonstrating a dose-dependent reduction in apoptosis.[3]
Experimental Protocols
Cell Culture and Treatment
a. Cell Lines:
-
Primary Hippocampal Neurons: A highly relevant primary cell model for neuroprotection studies.
-
SH-SY5Y Neuroblastoma Cells: A human-derived cell line commonly used in neurotoxicity and neuroprotection assays.[4]
-
PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
b. Culture Conditions:
-
Maintain cells in appropriate media (e.g., DMEM or Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics) in a humidified incubator at 37°C with 5% CO₂.
c. Induction of Neuronal Injury:
-
Excitotoxicity: Treat cells with neurotoxic concentrations of glutamate or N-methyl-D-aspartate (NMDA).
-
Oxidative Stress: Induce oxidative stress using hydrogen peroxide (H₂O₂) or amyloid-β oligomers.
-
Ischemia/Reperfusion Model: Simulate ischemia by oxygen-glucose deprivation (OGD) followed by reoxygenation.
d. DMLB Treatment:
-
Prepare a stock solution of DMLB in a suitable solvent (e.g., DMSO).
-
Pre-treat cells with varying concentrations of DMLB for a specified period (e.g., 1-2 hours) before inducing neuronal injury. Include a vehicle control group.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with DMLB at various concentrations for 1-2 hours.
-
Introduce the neurotoxic agent and incubate for the desired duration (e.g., 24 hours).
-
Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (fluorescent)
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with DMLB and the neurotoxic agent as described previously.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[7]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[7]
-
Wash twice with deionized water.[7]
-
Proceed with the TUNEL reaction according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.[7]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
DMEM (phenol red-free)
-
Fluorescence microscope or plate reader
Protocol:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.[8]
-
Culture cells in a 24-well plate or 96-well plate.
-
Treat cells with DMLB and the neurotoxic agent.
-
Wash the cells once with serum-free DMEM.
-
Dilute the DCFH-DA stock solution to a working concentration of 10 µM in pre-warmed DMEM.[8]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[8]
-
Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.[8]
-
Add PBS to the wells and measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[9] An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in the PI3K/Akt and NF-κB signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[10]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.[10]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for assessing DMLB's neuroprotective effects.
References
- 1. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium lithospermate B extracted from Salvia miltiorrhiza elevats intracellular Ca2+ level in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Anti-inflammatory Assays of Dimethyl lithospermate B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of Dimethyl lithospermate B (DMLB), a derivative of a major active component found in Salvia miltiorrhiza (Danshen). The following sections detail the methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory effects of DMLB, present quantitative data from relevant studies, and illustrate the key signaling pathways involved. While much of the detailed experimental data comes from studies on the closely related compound, Magnesium Lithospermate B (MLB), these protocols are readily adaptable for the investigation of DMLB.
Data Presentation: Summary of Quantitative In Vitro and In Vivo Data
The following tables summarize the dose-dependent anti-inflammatory effects of Lithospermate B derivatives. These results provide a baseline for expected outcomes when testing this compound.
Table 1: In Vitro Anti-inflammatory Effects of Magnesium Lithospermate B (MLB)
| Assay | Cell Line | Treatment | Concentration | Result |
| Cytokine mRNA Expression | HMEC-1 | LPS (1 µg/mL) + MLB | 10-100 µM | Dose-dependent inhibition of ICAM1, VCAM1, and TNF-α mRNA upregulation |
| Pro-inflammatory Cytokine Production | Activated Human T-cells | PMA + Ionomycin + MLB | Not specified | Inhibition of IL-2, IL-4, TNF-α, and IFN-γ production |
| T-cell Activation Marker Expression | Activated Human T-cells | anti-CD3 + anti-CD28 + MLB | Not specified | Reduction in CD25 and CD69 expression |
Table 2: In Vivo Anti-inflammatory Effects of Magnesium Lithospermate B (MLB)
| Animal Model | Treatment | Dosage | Parameter Measured | Result |
| Myocardial Ischemia/Reperfusion Injury (Rats) | MLB | 15, 30, 60 mg/kg | Serum TNF-α | Significant reduction to 97.36 pg/ml at 60 mg/kg[1] |
| Myocardial Ischemia/Reperfusion Injury (Rats) | MLB | 15, 30, 60 mg/kg | Serum IL-1β | Significant reduction to 93.35 pg/ml at 60 mg/kg[1] |
| Myocardial Ischemia/Reperfusion Injury (Rats) | MLB | 15, 30, 60 mg/kg | Serum IL-6 | Significant reduction to 96.84 pg/ml at 60 mg/kg[1] |
| Myocardial Ischemia/Reperfusion Injury (Rats) | MLB | 15, 30, 60 mg/kg | Myeloperoxidase (MPO) Activity | Significant reduction to 1.82 U/mg at 60 mg/kg[1] |
| Hepatic Ischemia-Reperfusion Injury (Mice) | MLB | 50, 100, 200 mg/kg | Serum TNF-α and IL-6 | Marked decrease at 100 and 200 mg/kg[2] |
| Hepatic Ischemia-Reperfusion Injury (Mice) | MLB | 50, 100, 200 mg/kg | Myeloperoxidase (MPO) Activity | Significant decrease[2] |
Key Signaling Pathways
This compound and its related compounds mediate their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
Figure 1. Inhibition of the NF-κB Signaling Pathway by this compound.
Figure 2. Modulation of the MAPK Signaling Pathway by this compound.
Experimental Protocols
The following are detailed protocols for key anti-inflammatory assays.
In Vitro Inhibition of Pro-inflammatory Cytokine Production
This protocol describes the measurement of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Figure 3. Workflow for In Vitro Cytokine Measurement.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DMLB)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare various concentrations of DMLB in DMEM.
-
Remove the old medium from the wells and replace it with the DMLB-containing medium.
-
Incubate for 2 hours.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of cytokines based on a standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the investigation of DMLB's effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
DMLB and LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with DMLB for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the total protein or a loading control (e.g., β-actin).
In Vivo Mouse Model of Acute Inflammation
This protocol describes a model of LPS-induced acute inflammation in mice to evaluate the in vivo efficacy of DMLB.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (DMLB)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for serum cytokines
Protocol:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Divide the mice into groups: Control, LPS, and LPS + DMLB (at various doses).
-
Treatment: Administer DMLB or vehicle (e.g., saline) to the respective groups via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: One hour after DMLB administration, inject LPS (e.g., 10 mg/kg, i.p.) to induce inflammation. The control group receives saline.
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS injection), anesthetize the mice and collect blood via cardiac puncture.
-
Cytokine Measurement: Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Tissue Analysis (Optional): Harvest organs such as the lungs and liver for histological analysis of inflammation and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Magnesium lithospermate B reduces myocardial ischemia/reperfusion injury in rats via regulating the inflammation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium lithospermate B reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dimethyl Lithospermate B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (dmLSB) is a derivative of lithospermic acid B, a natural product isolated from the root of Salvia miltiorrhiza (Danshen).[1] Research has identified dmLSB as a selective Na+ channel agonist, demonstrating its potential in cardiovascular research, particularly in the context of conditions like Brugada syndrome.[2][3][4] Unlike its parent compound, lithospermic acid B, which has negligible electrophysiological effects, dmLSB significantly slows Na+ current inactivation, leading to an increase in the action potential duration.[5] This unique activity profile makes dmLSB and its derivatives promising candidates for further investigation as novel therapeutic agents.
These application notes provide a comprehensive overview of the synthesis of dmLSB and a strategic approach to the generation of its derivatives for research purposes. The protocols are based on established synthetic routes for lithospermic acid and related compounds, as well as standard organic chemistry methodologies.
Data Presentation: Physicochemical and Biological Properties
To facilitate the systematic evaluation of newly synthesized dmLSB derivatives, it is crucial to maintain a structured database of their properties. The following tables provide a template for organizing key data points.
Table 1: Physicochemical Properties of this compound Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | LogP (calculated) | Purity (%) |
| dmLSB | C38H34O16 | 746.67 | White to off-white solid | Soluble in DMSO | >95% | |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| ... |
Table 2: In Vitro Biological Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Max Effect (%) | Notes |
| dmLSB | Nav1.5 | Patch Clamp | ~20 (EC50) | Slows inactivation | |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... |
Experimental Protocols
The synthesis of this compound is a multi-step process that can be conceptually broken down into three key stages:
-
Synthesis of the Dihydrobenzofuran Core.
-
Synthesis of the Caffeic Acid-derived Side Chain.
-
Coupling of the two fragments and final modifications.
The following protocols are adapted from the total synthesis of (+)-lithospermic acid and provide a pathway to obtaining the core structure, which can then be methylated to yield dmLSB.
Protocol 1: Synthesis of the Dihydrobenzofuran Core
The chiral dihydrobenzofuran core is a key structural motif of dmLSB. Its synthesis can be achieved via several methods, including rhodium-catalyzed C-H bond activation.[6][7]
Materials:
-
Appropriately substituted phenol precursor
-
Diazoacetate reagent
-
Rhodium catalyst (e.g., Rh2(OAc)4)
-
Chiral ligand
-
Anhydrous solvents (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and purification apparatus (flash chromatography)
Procedure:
-
Preparation of the Phenol Precursor: Synthesize or procure a phenol derivative with the desired substitution pattern corresponding to the A-ring of the dihydrobenzofuran core.
-
Diazoacetate Synthesis: Prepare the necessary diazoacetate reagent from the corresponding amino acid ester.
-
Rhodium-Catalyzed C-H Insertion:
-
In a flame-dried, inert atmosphere flask, dissolve the phenol precursor and the diazoacetate in anhydrous solvent.
-
Add the rhodium catalyst and chiral ligand.
-
Stir the reaction at the appropriate temperature (e.g., 40 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the resulting dihydrobenzofuran derivative by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of this compound from Lithospermic Acid B
This protocol outlines the final methylation steps to convert commercially available or isolated Lithospermic Acid B (LSB) to dmLSB.
Materials:
-
Lithospermic Acid B (LSB)
-
Methylating agent (e.g., diazomethane, dimethyl sulfate, or dimethyl carbonate)[8]
-
Anhydrous methanol
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous potassium carbonate (for dimethyl sulfate/carbonate methods)
-
Anhydrous acetone or DMF (for dimethyl sulfate/carbonate methods)
-
Standard laboratory glassware and purification apparatus (HPLC)
Procedure using p-Toluenesulfonic acid in Methanol:
-
Dissolve Lithospermic Acid B in anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain pure this compound.
Protocol 3: General Procedure for the Synthesis of dmLSB Derivatives
The hydroxyl group on the dihydrobenzofuran ring of dmLSB provides a convenient handle for derivatization. The following is a general protocol for acylation to generate ester derivatives.
Materials:
-
This compound (dmLSB)
-
Acyl chloride or carboxylic acid anhydride
-
Base (e.g., triethylamine, pyridine, or DMAP)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Protection of Catechol Groups (if necessary): To achieve selective derivatization at the dihydrobenzofuran hydroxyl group, the catechol hydroxyls may first need to be protected. A common method is the formation of a diphenylmethylenedioxy ether using dichlorodiphenylmethane.[1]
-
Acylation Reaction:
-
Dissolve dmLSB (or its protected form) in an anhydrous solvent under an inert atmosphere.
-
Add the base, followed by the dropwise addition of the acyl chloride or anhydride.
-
Stir the reaction at room temperature and monitor by TLC.
-
-
Work-up and Deprotection (if necessary):
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
If a protecting group was used, perform the deprotection step under appropriate conditions.
-
-
Purification: Purify the final derivative by flash column chromatography or preparative HPLC.
Protocol 4: Analytical Characterization of dmLSB Derivatives
The identity and purity of synthesized compounds should be confirmed using standard analytical techniques.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of dmLSB derivatives.
Logical Relationship: Derivatization Strategy
References
- 1. Synthesis of a Dual-Labeled Probe of this compound with Photochemical and Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Total synthesis of (+)-lithospermic acid by asymmetric intramolecular alkylation via catalytic C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Dimethyl Lithospermate B in Cardiac Action Potential Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (DMLB) is a derivative of a major active component found in the root extract of Salvia miltiorrhiza (Danshen), a traditional Asian medicine. Recent electrophysiological studies have identified DMLB as a potent modulator of the cardiac action potential.[1][2] Its primary mechanism of action is the selective agonism of voltage-gated sodium channels (Nav1.5), specifically by slowing their inactivation kinetics.[1][3][4] This unique property leads to a prolongation of the action potential duration (APD) without inducing arrhythmogenic early after-depolarizations (EADs), making DMLB a compound of significant interest for basic research and as a potential therapeutic agent for cardiac arrhythmias, such as Brugada syndrome.[1][3][5][6]
These application notes provide a comprehensive overview of the effects of DMLB on cardiac action potentials and detailed protocols for its use in relevant experimental models.
Mechanism of Action
DMLB selectively targets the fast voltage-gated sodium current (INa) in cardiomyocytes.[1] Unlike some other Na+ channel agonists, DMLB does not induce a persistent late sodium current, which is often associated with proarrhythmic events.[1][4] Instead, it increases the proportion of the slowly inactivating component of INa.[1] This action enhances the inward sodium current during the early phases of the action potential, leading to a prolongation of the plateau phase (Phase 2) and an overall increase in APD.[1][5] Notably, DMLB has shown negligible effects on potassium (K+) or calcium (Ca2+) currents at effective concentrations.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiac electrophysiological parameters as reported in published studies.
Table 1: Effect of DMLB on Action Potential Duration (APD) in Isolated Rat Ventricular Myocytes [1][2]
| Parameter | Control | 20 µM DMLB |
| APD90 (ms) | 58.8 ± 12.1 | 202.3 ± 9.5 |
Table 2: Electrophysiological Effects of DMLB on Sodium Current (INa) in Isolated Rat Ventricular Myocytes [1]
| Parameter | Effect of DMLB |
| Inactivation Kinetics | Slowed |
| Slowly Inactivating Component | Proportion increased |
| Persistent INa | No induction |
| EC50 for increasing slow component | 20 µM |
| Voltage Dependence of Activation | Shifted by 5 mV to the depolarized direction |
| Voltage Dependence of Inactivation | Not affected |
Table 3: Effect of DMLB in a Canine Arterially Perfused Right Ventricular Wedge Model of Brugada Syndrome [5][6][7]
| Parameter | Brugada Syndrome Phenotype | 10 µM DMLB Treatment |
| Epicardial Dispersion of Repolarization (EDR) (ms) | 107.0 ± 54.8 | 12.4 ± 18.1 |
| Transmural Dispersion of Repolarization (TDR) (ms) | 82.2 ± 37.4 | 24.4 ± 26.7 |
| Phase 2 Reentry-Induced Arrhythmias | Present | Abolished in 9 out of 9 preparations |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of DMLB on Cardiac Sodium Channels.
Caption: Workflow for Single-Cell Electrophysiology.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Cardiac Action Potentials in Isolated Ventricular Myocytes
This protocol is designed to measure the effect of DMLB on the action potential of single cardiomyocytes.
1. Materials and Solutions:
-
Cell Isolation:
-
Adult rat or guinea pig hearts
-
Langendorff perfusion system
-
Collagenase type II
-
Protease type XIV
-
Isolation solution (e.g., calcium-free Tyrode's solution)
-
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
DMLB Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.
-
Patch-Clamp Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and analysis software.
-
Borosilicate glass capillaries for pulling micropipettes (resistance of 2-4 MΩ when filled with internal solution).
2. Myocyte Isolation:
-
Anesthetize the animal according to approved institutional animal care and use committee protocols.
-
Excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with calcium-free Tyrode's solution to wash out the blood.
-
Switch to a solution containing collagenase and protease to digest the extracellular matrix.
-
Once the heart is digested, transfer the ventricles to a dish, mince the tissue, and gently triturate to release individual myocytes.
-
Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
-
Store the isolated, quiescent, rod-shaped myocytes in a calcium-containing solution at room temperature for use within 4-6 hours.
3. Electrophysiological Recording:
-
Transfer an aliquot of the myocyte suspension to a perfusion chamber mounted on the stage of the inverted microscope.
-
Continuously perfuse the chamber with the external solution at a constant temperature (e.g., 35-37°C).
-
Lower a fire-polished glass micropipette filled with the internal solution towards a selected myocyte.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, stronger suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Record baseline action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).
-
Once a stable baseline recording is established, switch the perfusion to the external solution containing the desired concentration of DMLB.
-
Allow several minutes for the drug to equilibrate and record the changes in the action potential.
-
Wash out the drug with the control external solution to observe for reversibility of the effects.
4. Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and action potential amplitude.
-
Compare the parameters before and after DMLB application using appropriate statistical analysis.
Protocol 2: Canine Arterially Perfused Right Ventricular Wedge Preparation
This protocol allows for the study of DMLB's effects in a multicellular, intact tissue preparation that preserves the transmural heterogeneity of the ventricular wall.
1. Materials and Solutions:
-
Canine Heart: From a heparinized, anesthetized mongrel dog.
-
Cardioplegic Solution: Cold (4°C) Tyrode's solution with elevated potassium (e.g., 8-16 mM KCl).
-
Tyrode's Solution (in mM): 129 NaCl, 4.8 KCl, 1.8 CaCl2, 1.2 MgSO4, 20 NaHCO3, 0.9 NaH2PO4, 5.5 Glucose; bubbled with 95% O2 / 5% CO2.
-
DMLB Stock Solution: As described in Protocol 1.
-
Perfusion System: Constant temperature bath, pump, and oxygenator.
-
Recording Equipment: Floating glass microelectrodes for transmembrane action potential recordings, multi-channel amplifier, ECG electrodes and amplifier, data acquisition system.
2. Wedge Preparation:
-
Following euthanasia according to an approved protocol, rapidly excise the heart and place it in the cold cardioplegic solution.
-
Dissect a transmural wedge from the right ventricular free wall, ensuring a branch of the right coronary artery is available for cannulation.
-
Cannulate the coronary artery and begin perfusion with oxygenated Tyrode's solution warmed to 37°C.
-
Place the wedge preparation in a heated chamber, epicardial side up.
-
Submerge the preparation in the warmed, oxygenated Tyrode's solution.
3. Electrophysiological Recording:
-
Place ECG electrodes in the bath to record a transmural ECG.
-
Carefully advance floating microelectrodes into the epicardial and endocardial surfaces to record transmembrane action potentials.
-
Pace the preparation from the endocardial surface at a constant cycle length (e.g., 1000-2000 ms).
-
Record stable baseline epicardial and endocardial action potentials and the transmural ECG.
-
To study the effects of DMLB in a Brugada syndrome model, first perfuse with a combination of agents to induce the phenotype (e.g., a sodium channel blocker and a calcium channel blocker).[5][6]
-
Once the Brugada phenotype (e.g., ST-segment elevation, phase 2 reentry) is established, add DMLB to the perfusate at the desired concentration.
-
Record the changes in the action potentials and ECG to assess the ability of DMLB to reverse the pro-arrhythmic phenotype.
4. Data Analysis:
-
Measure APD at various transmural sites.
-
Calculate the epicardial and transmural dispersion of repolarization (EDR and TDR).
-
Analyze the incidence of arrhythmias before and after DMLB administration.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of sodium channel inactivation in cardiac electrophysiology. Its ability to prolong the action potential duration without inducing common proarrhythmic side effects makes it an intriguing candidate for further investigation as an antiarrhythmic agent. The protocols outlined above provide a framework for researchers to explore the effects of DMLB in both single-cell and tissue-level models of the heart.
References
- 1. Cardiac Action Potential Protocol [protocols.io]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Action Potential Restitution Protocol [protocols.io]
- 6. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 7. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Dimethyl Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vivo investigation of Dimethyl lithospermate B (DMLB), a derivative of a major active component found in Salvia miltiorrhiza (Danshen). While initial research has pointed towards its activity as a sodium channel agonist with potential antiarrhythmic properties, its broader therapeutic potential remains largely unexplored.[1][2][3][4][5][6] The following protocols are designed to systematically evaluate the anti-inflammatory, anti-fibrotic, and neuroprotective effects of DMLB in established preclinical animal models.
Anti-inflammatory Activity of this compound
Inflammation is a key pathological component of numerous diseases. This section outlines a protocol to assess the potential of DMLB to mitigate acute inflammation.
Application Note:
The carrageenan-induced paw edema model is a classical and widely used assay to screen for acute anti-inflammatory activity.[7][8][9] This model mimics the cardinal signs of inflammation, including edema, and allows for the quantification of the inhibitory effects of a test compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of DMLB by measuring the inhibition of carrageenan-induced paw edema in rats.
Materials:
-
This compound (DMLB)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: DMLB (low dose, e.g., 10 mg/kg)
-
Group III: DMLB (medium dose, e.g., 30 mg/kg)
-
Group IV: DMLB (high dose, e.g., 100 mg/kg)
-
Group V: Positive control (Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, DMLB, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Data Presentation:
Table 1: Effect of DMLB on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 3h |
| I | Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | 0 |
| II | DMLB | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
| III | DMLB | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
| IV | DMLB | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
| V | Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
SEM: Standard Error of the Mean
Visualization:
Caption: Workflow for the carrageenan-induced paw edema model.
Anti-fibrotic Activity of this compound
Fibrosis, the excessive deposition of extracellular matrix, contributes to the pathology of many chronic diseases.[10] This protocol aims to investigate the potential of DMLB to ameliorate liver fibrosis.
Application Note:
Carbon tetrachloride (CCl4)-induced liver fibrosis is a widely accepted and utilized animal model that mimics key aspects of human liver fibrosis, including hepatocellular necrosis, inflammation, and the activation of hepatic stellate cells.[11][12]
Experimental Protocol: CCl4-Induced Liver Fibrosis in Mice
Objective: To determine the in vivo anti-fibrotic effect of DMLB in a mouse model of CCl4-induced liver fibrosis.
Materials:
-
This compound (DMLB)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Silymarin (positive control, 100 mg/kg)
-
Male C57BL/6 mice (8-10 weeks old)
-
Biochemical assay kits (ALT, AST)
-
Histology reagents (formalin, paraffin, Masson's trichrome stain)
-
qRT-PCR reagents for fibrosis markers (e.g., α-SMA, Collagen I)
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Group I: Normal control (Olive oil i.p.)
-
Group II: CCl4 control (CCl4 in olive oil i.p.)
-
Group III: DMLB (low dose, e.g., 10 mg/kg p.o.) + CCl4
-
Group IV: DMLB (high dose, e.g., 50 mg/kg p.o.) + CCl4
-
Group V: Positive control (Silymarin 100 mg/kg p.o.) + CCl4
-
-
Induction of Fibrosis: Administer CCl4 (10% in olive oil, 2 mL/kg) intraperitoneally twice a week for 6-8 weeks.
-
Drug Administration: Administer DMLB or silymarin daily by oral gavage throughout the CCl4 treatment period.
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissues.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition and fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of fibrosis-related genes (e.g., α-SMA, Collagen I, TIMP-1).
Data Presentation:
Table 2: Effect of DMLB on Biochemical and Histological Markers of CCl4-Induced Liver Fibrosis
| Group | Treatment | ALT (U/L) | AST (U/L) | Fibrosis Score | α-SMA (relative expression) | Collagen I (relative expression) |
| I | Normal Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| II | CCl4 Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| III | DMLB (10 mg/kg) + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IV | DMLB (50 mg/kg) + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| V | Silymarin + CCl4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization:
Caption: Potential mechanism of DMLB in liver fibrosis.
Neuroprotective Activity of this compound
Given the prevalence of ischemic stroke and the need for effective neuroprotective agents, this protocol is designed to evaluate the potential of DMLB in a model of cerebral ischemia.
Application Note:
The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke.[13][14] This model allows for the assessment of infarct volume and neurological deficits.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To assess the neuroprotective effects of DMLB in a rat model of transient focal cerebral ischemia.
Materials:
-
This compound (DMLB)
-
Nimodipine (positive control, 1 mg/kg)
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament (4-0)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Procedure:
-
Animal Acclimatization and Baseline Testing: Acclimatize rats for one week and perform baseline neurological and motor function tests.
-
Grouping: Randomly assign animals to the following groups (n=10-12 per group):
-
Group I: Sham-operated
-
Group II: MCAO + Vehicle
-
Group III: MCAO + DMLB (low dose, e.g., 5 mg/kg i.v.)
-
Group IV: MCAO + DMLB (high dose, e.g., 20 mg/kg i.v.)
-
Group V: MCAO + Nimodipine (1 mg/kg i.v.)
-
-
Surgical Procedure (MCAO): Anesthetize the rat and expose the common carotid artery. Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, withdraw the filament to allow for reperfusion. In sham-operated animals, the filament is inserted but not advanced to the MCA.
-
Drug Administration: Administer DMLB, nimodipine, or vehicle intravenously at the onset of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Motor Function Tests: Assess motor coordination and grip strength at 24 and 48 hours post-MCAO.
-
Infarct Volume Measurement: At 48 hours, euthanize the animals and harvest the brains. Slice the brains and stain with 2% TTC to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
Data Presentation:
Table 3: Neuroprotective Effects of DMLB in a Rat MCAO Model
| Group | Treatment | Neurological Score (at 24h) | Motor Function (at 24h) | Infarct Volume (%) |
| I | Sham | Mean ± SEM | Mean ± SEM | 0 |
| II | MCAO + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| III | MCAO + DMLB (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IV | MCAO + DMLB (20 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| V | MCAO + Nimodipine | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization:
Caption: Pathophysiological cascade in cerebral ischemia.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 9. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 10. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]
- 11. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
- 13. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wvj.science-line.com [wvj.science-line.com]
Application Notes and Protocols for Dosage Determination of Dimethyl Lithospermate B in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl lithospermate B (DMLB) is a derivative of lithospermic acid B, a phenolic compound isolated from the roots of Salvia miltiorrhiza (Danshen). Emerging research has highlighted its potential pharmacological activities. These application notes provide a comprehensive guide for the determination of appropriate dosages of DMLB for in vivo animal studies, a critical step in preclinical drug development. Due to the limited availability of direct in vivo dosage data for DMLB, this document outlines a systematic approach to extrapolate from in vitro data and establish a safe and effective dose range through a well-designed dose-range finding study.
Compound Profile: this compound (DMLB)
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₃₄O₁₆ | [1][2] |
| Molecular Weight | 746.67 g/mol | [1][2][3][4] |
| Reported In Vitro Activity | EC₅₀ of ~20-21 µM in isolated rat ventricular myocytes (as a Na⁺ channel agonist) | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Pre-clinical Dosage Determination Workflow
The following diagram illustrates the logical workflow for determining the appropriate dosage of DMLB for animal studies, starting from the available in vitro data.
Caption: Workflow for DMLB dosage determination.
Experimental Protocols
Protocol for Preparation of DMLB Dosing Solution
Objective: To prepare a stock solution of DMLB suitable for administration to animals.
Materials:
-
This compound (DMLB) powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of DMLB: Based on the desired stock concentration and final volume.
-
Dissolve DMLB in DMSO: Weigh the DMLB powder and dissolve it in a minimal amount of DMSO. Vortex until fully dissolved.
-
Dilute with saline or PBS: Slowly add saline or PBS to the DMSO-DMLB solution to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum, typically below 5-10% of the total volume, to avoid vehicle-induced toxicity.
-
Sterile filtration: Filter the final dosing solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Storage: Store the dosing solution as recommended for DMLB, typically at -20°C for long-term storage.[2] Aliquot to avoid repeated freeze-thaw cycles.
Protocol for Dose-Range Finding (MTD) Study in Mice
Objective: To determine the maximum tolerated dose (MTD) of DMLB in mice.
Animals:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Both males and females (start with one sex, then confirm in the other)
-
Age: 6-8 weeks
-
Number: 3-5 mice per group
Estimated Starting Dose Calculation:
-
Convert EC₅₀ to mg/mL:
-
EC₅₀ = 21 µM = 21 µmol/L
-
Molecular Weight of DMLB = 746.67 g/mol = 746.67 µg/µmol
-
EC₅₀ (µg/L) = 21 µmol/L * 746.67 µg/µmol = 15680.07 µg/L
-
EC₅₀ (mg/L) = 15.68 mg/L
-
EC₅₀ (mg/mL) = 0.01568 mg/mL
-
-
Estimate a starting dose: A common, conservative starting point for in vivo studies is to aim for a plasma concentration that is a multiple of the in vitro EC₅₀. A 10-fold higher concentration is a reasonable starting point to account for metabolism and distribution. Assuming a mouse blood volume of approximately 2 mL and even distribution, a rough starting dose can be estimated. However, a more practical approach is to start with a low dose and escalate. A reasonable starting dose could be in the range of 1-5 mg/kg.
Dose Escalation:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO in saline) at the same volume as the treatment groups.
-
Group 2 (Low Dose): 1 mg/kg
-
Group 3 (Mid Dose): 3 mg/kg
-
Group 4 (High Dose): 10 mg/kg
-
Subsequent cohorts can be dosed based on the observations from the initial groups, with dose adjustments (e.g., 30 mg/kg, 100 mg/kg) until signs of toxicity are observed.
Administration:
-
Route: Intraperitoneal (IP) or intravenous (IV) injection are common for initial studies to ensure bioavailability. Oral (PO) administration can also be explored if that is the intended clinical route.[1][5][6]
-
Volume: Typically 100-200 µL for mice, not exceeding recommended volumes for the chosen route.[5]
-
Frequency: Single dose initially, followed by daily dosing for a short period (e.g., 7-14 days) to assess cumulative toxicity.
Monitoring:
-
Clinical Signs: Observe animals for any signs of toxicity, such as changes in posture, activity, breathing, and grooming, at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily.
-
Body Weight: Record body weight daily. A significant weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Mortality: Record any instances of mortality.
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other severe signs of toxicity.
Signaling Pathway and Experimental Logic
The primary reported mechanism of action for DMLB is as a sodium channel agonist. The following diagram illustrates this interaction at a cellular level.
References
- 1. This compound | 875313-64-7 [chemicalbook.com]
- 2. Natural Product Description|this compound [sinophytochem.com]
- 3. This compound supplier | CAS No :875313-64-7 | AOBIOUS [aobious.com]
- 4. molnova.com [molnova.com]
- 5. abmole.com [abmole.com]
- 6. Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Dimethyl Lithospermate B (DMLB) Stock Solutions for Experimental Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and application of Dimethyl lithospermate B (DMLB) stock solutions for various experimental settings. DMLB is a selective Na+ channel agonist that has shown potential in pharmacological research.[1][2] Accurate and consistent preparation of DMLB stock solutions is paramount for obtaining reproducible and reliable experimental results. This guide details the necessary materials, safety precautions, and step-by-step protocols for preparing a high-concentration primary stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilutions for use in in vitro and in vivo studies.
This compound Properties
A summary of the key chemical and physical properties of DMLB is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| CAS Number | 875313-64-7 | [1][3] |
| Molecular Formula | C₃₈H₃₄O₁₆ | [3] |
| Molecular Weight | 746.67 g/mol | [1][3] |
| Appearance | Solid powder | N/A |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][4] |
| Solubility in DMSO | 10 mM | [1] |
| Storage (Solid) | -20°C for up to 3 years, 4°C for up to 2 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1][2] |
Experimental Protocols
Materials and Equipment
-
This compound (DMLB) solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Sterile volumetric flasks and serological pipettes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
All procedures involving DMLB and DMSO should be performed in a well-ventilated area or a chemical fume hood.
Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of DMLB in DMSO. This high-concentration stock can be stored for extended periods and diluted to desired working concentrations as needed.
Calculation:
To prepare a 10 mM stock solution, the required mass of DMLB can be calculated using the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 746.67 g/mol
*Mass (mg) = 0.010 mol/L * 0.001 L * 746.67 g/mol * 1000 mg/g = 7.47 mg
Procedure:
-
Accurately weigh 7.47 mg of DMLB powder using a calibrated analytical balance and transfer it to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube containing the DMLB powder.
-
Vortex the tube thoroughly until the DMLB is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the tube clearly with "this compound," the concentration (10 mM), the solvent (DMSO), the preparation date, and your initials.
-
For long-term storage, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2]
Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM primary DMSO stock into an appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the experimental medium is kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Procedure (Example: Preparing a 20 µM working solution):
-
Thaw a single aliquot of the 10 mM DMLB primary stock solution at room temperature.
-
To prepare a 20 µM working solution, a 1:500 dilution is required (10,000 µM / 20 µM = 500).
-
Pipette 998 µL of the desired sterile aqueous buffer (e.g., cell culture medium) into a new sterile tube.
-
Add 2 µL of the 10 mM primary stock solution to the 998 µL of buffer.
-
Vortex the tube gently but thoroughly to ensure the solution is homogeneous.
-
This final solution is now a 20 µM working solution of DMLB with a final DMSO concentration of 0.2%.
-
Use this working solution immediately for your experiment.
Data Presentation
The following tables provide a quick reference for preparing various stock and working concentrations of DMLB.
Table 2: Preparation of 10 mM DMLB Primary Stock Solution
| Component | Quantity |
| This compound (MW: 746.67) | 7.47 mg |
| Anhydrous DMSO | 1.0 mL |
| Final Concentration | 10 mM |
Table 3: Example Dilutions for Working Solutions
| Desired Working Concentration | Volume of 10 mM Stock | Final Volume of Aqueous Buffer | Final DMSO Concentration |
| 10 µM | 1 µL | 999 µL | 0.1% |
| 20 µM | 2 µL | 998 µL | 0.2% |
| 50 µM | 5 µL | 995 µL | 0.5% |
| 100 µM | 10 µL | 990 µL | 1.0%* |
*Note: A final DMSO concentration of 1.0% may be toxic to some cell lines. It is recommended to keep the final DMSO concentration at or below 0.5%.
Mandatory Visualizations
DMLB Signaling Pathway
This compound acts as a selective agonist of voltage-gated sodium channels (NaV).[1][2] It slows the inactivation of the sodium current (INa), leading to an increased inward current during the early phases of the action potential.[1][5][6] This modulation of ion channel activity is the primary mechanism of action.
Caption: DMLB modulates voltage-gated sodium channels.
Experimental Workflow for DMLB Stock Solution Preparation and Use
The following diagram outlines the logical workflow from receiving the solid compound to its application in a typical cell culture experiment.
Caption: Workflow for DMLB stock and working solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molarity and Solution Units of Concentration [chem.fsu.edu]
Application Notes and Protocols for Studying Sodium Channelopathies with Dimethyl Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium channelopathies are a group of disorders caused by mutations in genes encoding sodium channels, leading to a wide range of debilitating conditions, including epilepsy, cardiac arrhythmias, and chronic pain. The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is crucial for cardiac excitability, and its dysfunction is linked to life-threatening arrhythmias such as Brugada syndrome and Long QT syndrome type 3 (LQT3)[1][2]. Dimethyl lithospermate B (dmLSB), a derivative of a natural compound isolated from Salvia miltiorrhiza, has emerged as a valuable pharmacological tool for studying these conditions[3][4]. As a selective sodium channel agonist, dmLSB uniquely slows the inactivation of the sodium current (INa) without inducing a persistent late current, thereby prolonging the action potential duration (APD)[3][4][5]. This mechanism of action makes dmLSB a promising candidate for investigating the pathophysiology of and screening potential therapeutics for sodium channelopathies.
These application notes provide detailed protocols for utilizing dmLSB in key experimental models of sodium channelopathies, along with summarized quantitative data and conceptual diagrams to guide researchers in their studies.
Mechanism of Action of this compound
This compound selectively modulates the gating kinetics of voltage-gated sodium channels. Its primary effect is to slow the inactivation phase of the fast sodium current (INa). This results in an increased inward sodium current during the early phases of the action potential, leading to a prolongation of the action potential duration[3]. Notably, dmLSB does not appear to induce a persistent or late sodium current, which is a critical distinction from other sodium channel agonists that can be pro-arrhythmic[3]. This specific mechanism makes dmLSB particularly interesting for studying loss-of-function sodium channelopathies, where enhancing the transient sodium current could be therapeutically beneficial.
dmLSB [label="this compound\n(dmLSB)", fillcolor="#FBBC05", fontcolor="#202124"]; Nav1_5 [label="Voltage-Gated Sodium Channel\n(e.g., Nav1.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactivation [label="Slowing of\nInactivation Gate Closure", fillcolor="#F1F3F4", fontcolor="#202124"]; INa [label="Increased Transient\nInward Na+ Current (INa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APD [label="Prolongation of\nAction Potential Duration (APD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Therapeutic_Effect [label="Potential Therapeutic Effect in\nLoss-of-Function Channelopathies\n(e.g., Brugada Syndrome)", fillcolor="#F1F3F4", fontcolor="#202124"];
dmLSB -> Nav1_5 [label="Binds to"]; Nav1_5 -> Inactivation [label="Modulates"]; Inactivation -> INa [label="Leads to"]; INa -> APD [label="Results in"]; APD -> Therapeutic_Effect [label="Suggests"]; }
Caption: Mechanism of Action of this compound.Data Presentation
The following tables summarize the quantitative electrophysiological effects of this compound as reported in the literature.
Table 1: Electrophysiological Effects of this compound on Cardiac Myocytes
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| EC50 (Slow INa component) | Rat Ventricular Myocytes | 20 µM | Dose-dependent increase in the relative amplitude of the slow component of INa. | [3] |
| Action Potential Duration (APD90) | Rat Ventricular Myocytes | 20 µM | Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms. | [3][4][5] |
| Voltage-dependence of Activation | Rat Ventricular Myocytes | 20 µM | ~5 mV shift in the depolarized direction. | [3] |
| Voltage-dependence of Inactivation | Rat Ventricular Myocytes | 20 µM | No significant effect. | [3] |
| Other Currents (K+, Ca2+) | Rat Ventricular Myocytes | 20 µM | No noticeable effect. | [3][5] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of dmLSB for use in in vitro and ex vivo experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of dmLSB powder.
-
Weigh the dmLSB powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the final desired concentration.
-
Vortex the solution until the dmLSB is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Note: The final concentration of DMSO in the experimental preparation should be kept low (typically ≤ 0.1%) to avoid solvent-induced effects.
Whole-Cell Voltage-Clamp Recordings in HEK293 Cells Stably Expressing Nav1.5
Objective: To characterize the effects of dmLSB on the biophysical properties of the human cardiac sodium channel Nav1.5.
Cell_Culture [label="Culture HEK293 cells\nstably expressing Nav1.5", fillcolor="#F1F3F4", fontcolor="#202124"]; Patch_Pipette [label="Pull and fill patch pipette\nwith internal solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Giga_Seal [label="Form a gigaohm seal\non a single cell", fillcolor="#FBBC05", fontcolor="#202124"]; Whole_Cell [label="Rupture membrane to achieve\nwhole-cell configuration", fillcolor="#FBBC05", fontcolor="#202124"]; Baseline_Recording [label="Record baseline Nav1.5 currents\nusing a voltage-step protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dmLSB_Application [label="Perfuse cell with dmLSB-containing\nexternal solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Post_dmLSB_Recording [label="Record Nav1.5 currents\nin the presence of dmLSB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze changes in current kinetics\n(activation, inactivation, recovery)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Culture -> Patch_Pipette; Patch_Pipette -> Giga_Seal; Giga_Seal -> Whole_Cell; Whole_Cell -> Baseline_Recording; Baseline_Recording -> dmLSB_Application; dmLSB_Application -> Post_dmLSB_Recording; Post_dmLSB_Recording -> Data_Analysis; }
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.Materials:
-
HEK293 cells stably expressing human Nav1.5
-
Cell culture reagents
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
dmLSB Working Solution: Dilute the dmLSB stock solution in the external solution to the final desired concentrations (e.g., 1, 10, 20, 50 µM).
Protocol:
-
Cell Preparation: Plate HEK293-Nav1.5 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5 minutes before recording.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -120 mV.
-
To assess the effect on inactivation, apply a series of depolarizing steps (e.g., to -10 mV for 50 ms) to elicit INa.
-
Record baseline currents in the absence of dmLSB.
-
Perfuse the chamber with the dmLSB working solution and repeat the voltage-clamp protocol.
-
-
Data Analysis:
-
Measure the peak inward current and the time course of current decay (inactivation).
-
Fit the decay phase of the current with a single or double exponential function to quantify the time constants of inactivation.
-
Compare the inactivation kinetics before and after dmLSB application.
-
Arterially Perfused Canine Right Ventricular Wedge Preparation
Objective: To study the effects of dmLSB on transmural electrophysiology and its potential to reverse an arrhythmogenic phenotype in a model of Brugada syndrome.
Materials:
-
Canine heart
-
Langendorff perfusion system
-
Dissection tools
-
Floating microelectrodes for action potential recording
-
ECG recording electrodes
-
Pacing electrodes
Solutions:
-
Cardioplegic Solution: Tyrode's solution with elevated KCl (e.g., 20 mM).
-
Perfusion Solution (Tyrode's): (in mM) 129 NaCl, 4 KCl, 0.9 NaH2PO4, 20 NaHCO3, 1.8 CaCl2, 0.5 MgSO4, 5.5 glucose, bubbled with 95% O2 / 5% CO2.
-
Brugada Syndrome-Inducing Agents (Optional): Terfenadine, verapamil, or pinacidil.
-
dmLSB Working Solution: Dilute dmLSB stock into the Tyrode's solution.
Protocol:
-
Preparation of the Wedge:
-
Excise the canine heart and place it in cold cardioplegic solution.
-
Dissect a transmural wedge from the right ventricular free wall.
-
Cannulate a small coronary artery branch to perfuse the wedge.
-
-
Experimental Setup:
-
Mount the wedge in a tissue bath and perfuse with oxygenated Tyrode's solution at 37°C.
-
Place floating microelectrodes on the epicardial and endocardial surfaces to record action potentials.
-
Position ECG electrodes across the wedge to record a transmural ECG.
-
Place pacing electrodes on the endocardial surface.
-
-
Recording Protocol:
-
Pace the preparation at a constant cycle length (e.g., 1000-2000 ms).
-
Record baseline action potentials and ECG.
-
(Optional) Induce a Brugada syndrome phenotype by perfusing with an appropriate agent (e.g., terfenadine). This should result in a loss of the epicardial action potential dome and ST-segment elevation on the ECG.
-
Once the Brugada phenotype is stable, perfuse the wedge with dmLSB (e.g., 10 µM).
-
Record the changes in action potentials and ECG.
-
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90) from the epicardial and endocardial recordings.
-
Analyze the morphology of the epicardial action potential for the presence or absence of the dome.
-
Measure the ST-segment elevation from the transmural ECG.
-
Assess for the occurrence of arrhythmias.
-
Potential Applications for Other Sodium Channelopathies
While dmLSB has been primarily studied in the context of Brugada syndrome (a loss-of-function channelopathy), its mechanism of action suggests potential utility in studying other sodium channel-related disorders.
-
Long QT Syndrome Type 3 (LQT3): LQT3 is a gain-of-function channelopathy caused by mutations in SCN5A that lead to a persistent late sodium current. Although dmLSB does not induce a late current, its effect on the transient current could be investigated in LQT3 models to understand the interplay between transient and persistent sodium currents in arrhythmogenesis.
-
Neuronal Sodium Channelopathies: The selectivity of dmLSB for different sodium channel subtypes (e.g., Nav1.7, which is implicated in pain) has not been extensively characterized. Future studies could explore the effects of dmLSB on neuronal sodium channels to determine its potential as a tool for investigating epilepsy or chronic pain.
Conclusion
This compound is a valuable pharmacological tool for researchers studying sodium channelopathies. Its unique mechanism of slowing sodium channel inactivation without inducing a persistent late current provides a means to investigate the consequences of modulating the transient sodium current in both physiological and pathological conditions. The protocols and data presented here offer a starting point for utilizing dmLSB to advance our understanding of these complex and often devastating disorders.
References
- 1. The congenital long QT syndrome Type 3: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Dimethyl lithospermate B solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl lithospermate B (dmLSB). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (133.93 mM) being achievable. For optimal dissolution, sonication and gentle warming to 37°C may be beneficial.
Q2: How should I store the this compound stock solution?
A2: Once prepared, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: What is the expected solubility of this compound in aqueous buffers like PBS?
A3: Direct quantitative solubility data for this compound in aqueous buffers is limited. However, for a structurally similar compound, Salvianolic Acid B, the solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] It is also reported that a 50 µM solution of a this compound derivative can be prepared in water containing 0.5% DMSO. As this compound is a polyphenolic compound, its aqueous solubility is expected to be pH-dependent.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture media. What can I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly into the full volume of your media. Instead, perform a serial dilution by first diluting the stock in a small volume of serum-free media, mixing gently, and then adding this intermediate dilution to your final volume of complete media.
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity and reduce the risk of precipitation.
-
Use a Carrier Protein: The presence of proteins, such as those in fetal bovine serum (FBS), can help stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, the risk of precipitation is higher.
-
Consider Cosolvents: For in vivo or certain in vitro preparations, cosolvents such as PEG300 and Tween 80 can be used to improve aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and use a sonicator for short intervals to aid dissolution. |
| Precipitation in aqueous buffer immediately after dilution | Exceeding the aqueous solubility limit. The compound is "crashing out" of solution. | Perform serial dilutions as described in the FAQs. Ensure the final DMSO concentration is minimal. Consider using a buffer with a slightly different pH, as solubility of phenolic compounds can be pH-dependent. |
| Precipitate forms in cell culture media over time | Instability of the compound in the aqueous environment. Interaction with media components. | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. If a precipitate is observed, it should be distinguished from microbial contamination by microscopic examination.[2] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Inaccurate final concentration due to precipitation. | Always use freshly prepared dilutions from a properly stored stock solution. After preparing the final dilution, visually inspect for any precipitate before adding it to your experiment. |
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 133.93 mM | Sonication and gentle warming may be required. |
| PBS (pH 7.2) | ~1 mg/mL | ~1.34 mM | This is an estimate based on the solubility of the structurally similar compound, Salvianolic Acid B.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
In a sterile conical tube, add the required volume of the 10 mM stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Optimizing Dimethyl Lithospermate B Concentration for In Vitro Assays
Welcome to the technical support center for Dimethyl lithospermate B (DMLB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of DMLB in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMLB) and what is its primary mechanism of action?
A1: this compound (DMLB) is a selective agonist of voltage-gated sodium channels (NaV). Its primary mechanism of action is to slow the inactivation kinetics of the sodium current (INa) by increasing the proportion of the slowly inactivating component. This leads to an increased inward sodium current during the early phases of the action potential, resulting in a prolongation of the action potential duration (APD). Notably, DMLB does not appear to induce a persistent late sodium current or significantly affect potassium (K+) or calcium (Ca2+) currents.
Q2: What is a typical effective concentration range for DMLB in in vitro assays?
A2: The effective concentration of DMLB can vary depending on the cell type and the specific assay. However, published studies have shown significant biological effects in the range of 10 µM to 20 µM.[1] For example, in isolated rat ventricular myocytes, 20 µM DMLB was shown to significantly prolong the action potential duration (APD90) from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms.[1] The half-maximal effective concentration (EC50) for increasing the slow component of the sodium current has been reported to be 20 µM.[1]
Q3: In what solvents can I dissolve DMLB and how should I store it?
A3: DMLB is soluble in dimethyl sulfoxide (DMSO). It is also reported to be soluble in a 50% ethanol solution. For long-term storage, it is recommended to store the powdered form of DMLB at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C or -80°C. One study noted that their 40 mM stock solution in 50% ethanol was used within 48 hours of preparation due to a decay in pharmacological effects over time.
Troubleshooting Guides
Issue 1: Precipitation of DMLB in Cell Culture Medium
Cause: DMLB is a hydrophobic compound. When a concentrated stock solution in an organic solvent like DMSO is added to an aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution. This is a common issue with many small molecule compounds.
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
Instead of adding the DMLB stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.
-
When adding the stock or intermediate dilution to the medium, do so drop-wise while gently swirling the medium to ensure rapid and even dispersion.
-
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, with a target of 0.1% being widely recommended to avoid solvent-induced cytotoxicity. This may require preparing a more concentrated stock solution of DMLB if a high final concentration of the compound is needed.
-
Consider Serum Concentration: High concentrations of proteins in fetal bovine serum (FBS) can sometimes contribute to compound precipitation. If you observe precipitation, consider reducing the serum percentage in your medium during the treatment period, if experimentally permissible.
-
Use Freshly Prepared Solutions: Prepare the working dilutions of DMLB immediately before use to minimize the risk of degradation or precipitation over time.
Issue 2: Inconsistent or No-Observable Effect of DMLB
Cause: This could be due to several factors including suboptimal concentration, degradation of the compound, or issues with the experimental setup.
Solutions:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a range of concentrations around the reported effective concentrations (e.g., 1 µM to 50 µM).
-
Compound Integrity: Ensure that your DMLB stock has been stored correctly and has not undergone multiple freeze-thaw cycles. As mentioned, the pharmacological activity of DMLB may decline over time in solution.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO or other solvent) in your experiments to account for any effects of the solvent on the cells.
-
Assay Validation: Confirm that your assay is sensitive enough to detect the expected biological response. For example, if you are measuring changes in sodium influx, ensure your detection method is validated and optimized for your cell type.
Issue 3: Potential Cytotoxicity
Cause: At high concentrations, DMLB or the solvent used to dissolve it (like DMSO) may exhibit cytotoxic effects.
Solutions:
-
Determine IC50: It is crucial to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This will help you identify a non-toxic working concentration range for your functional assays. A standard method for this is the MTT assay (see Experimental Protocols section).
-
Minimize Solvent Concentration: As mentioned previously, keep the final DMSO concentration below 0.5%, and preferably at or below 0.1%.
-
Incubation Time: Optimize the incubation time for your experiments. Shorter incubation times may be sufficient to observe the desired pharmacological effect without causing significant cytotoxicity.
-
Visual Inspection: Regularly inspect your cells under a microscope for any morphological changes, such as rounding, detachment, or blebbing, which could indicate cytotoxicity.
Data Presentation
Table 1: Quantitative Effects of this compound (DMLB) on Electrophysiological Parameters
| Parameter | Cell Type | DMLB Concentration | Effect | Reference |
| Action Potential Duration (APD90) | Rat Ventricular Myocytes | 20 µM | Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms | [1] |
| Slow Sodium Current (INa) | Rat Ventricular Myocytes | Dose-dependent | EC50 = 20 µM | [1] |
| Voltage-dependence of Activation | Rat Ventricular Myocytes | 20 µM | ~5 mV shift to a more depolarized potential | [1] |
| Voltage-dependence of Inactivation | Rat Ventricular Myocytes | 20 µM | No significant effect |
Experimental Protocols
Protocol 1: Preparation of DMLB Stock and Working Solutions
Materials:
-
This compound (DMLB) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
Procedure for 10 mM Stock Solution in DMSO:
-
Calculate the amount of DMLB powder needed to prepare a 10 mM stock solution (Molecular Weight of DMLB: 746.67 g/mol ).
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of DMLB powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the DMLB is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM DMLB stock solution at room temperature.
-
Pre-warm the cell culture medium (serum-free for the initial dilution step is recommended) to 37°C.
-
Perform a serial dilution to reach your desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of medium (with a final DMSO concentration of 0.1%):
-
Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed serum-free medium. This creates a 100 µM intermediate solution.
-
Add 1 mL of this 100 µM intermediate solution to 9 mL of your final complete cell culture medium. Mix gently by inverting the tube.
-
-
Add the final working solution to your cells.
Protocol 2: MTT Assay for Determining DMLB Cytotoxicity (IC50)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
DMLB stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DMLB in complete culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest DMLB concentration) and a medium-only blank.
-
Remove the medium from the wells and add 100 µL of the DMLB dilutions, vehicle control, or blank medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Fluorescence-Based Sodium Influx Assay
This protocol provides a general workflow for measuring sodium influx using a fluorescent indicator dye. Specific parameters may need to be optimized for your cell line and plate reader.
Materials:
-
Cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing NaV1.5)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Physiological salt solution (e.g., HBSS)
-
DMLB stock solution
-
Sodium channel activator (e.g., veratridine, as a positive control)
-
Sodium channel blocker (e.g., tetrodotoxin, as a negative control)
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into black-walled microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the sodium indicator dye (e.g., 5-10 µM Asante NaTRIUM Green-2 AM) and Pluronic F-127 (e.g., 0.02%) in physiological salt solution.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.
-
-
Compound Incubation:
-
Wash the cells with physiological salt solution to remove excess dye.
-
Add physiological salt solution containing various concentrations of DMLB, controls (vehicle, positive, negative), to the wells.
-
Incubate for a predetermined time to allow the compound to interact with the sodium channels.
-
-
Measurement of Sodium Influx:
-
Place the plate in a kinetic fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution containing a sodium channel activator (e.g., veratridine) to open the channels and induce sodium influx.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of sodium ions.
-
Analyze the kinetic data to determine parameters such as the peak fluorescence change or the rate of fluorescence increase.
-
Compare the effects of different DMLB concentrations to the controls to determine its modulatory effect on sodium channel activity.
-
Mandatory Visualizations
Caption: DMLB acts as an agonist on voltage-gated sodium channels, slowing their inactivation and increasing Na+ influx, which prolongs the action potential duration.
Caption: A general experimental workflow for assessing the effects of DMLB in vitro, from cell treatment to data analysis.
Caption: A logical troubleshooting guide for common issues when working with DMLB in in vitro assays.
References
Technical Support Center: Recording Na+ Currents with Dimethyl Lithospermate B (DMLB)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl lithospermate B (DMLB) and recording sodium (Na+) currents.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMLB) and its primary effect on Na+ currents?
A1: this compound is a derivative of lithospermate B, a major component of the Danshen plant root extract.[1][2] DMLB acts as a Na+ channel agonist.[1][3] Its primary effect is to slow the inactivation kinetics of the voltage-gated Na+ current (INa) by increasing the proportion of the slowly inactivating component.[1][3] This leads to an increased inward current during the early phases of the action potential.[2][4]
Q2: What is the reported EC50 for DMLB's effect on Na+ currents?
A2: The half-maximal effective concentration (EC50) for the DMLB-induced increase in the relative amplitude of the slow component of the Na+ current is approximately 20 µM in isolated rat ventricular myocytes.[1][3]
Q3: Does DMLB affect other ion channels?
A3: Studies have shown that DMLB selectively affects Na+ currents with no noticeable effect on potassium (K+) or calcium (Ca2+) currents in isolated rat ventricular myocytes.[1][3]
Q4: What are the expected changes in Na+ current kinetics when applying DMLB?
A4: When applying DMLB, you should expect to observe:
-
A slowing of the inactivation kinetics of the Na+ current.[1][3]
-
An increase in the proportion of the slowly inactivating component of the Na+ current.[1][3]
-
A shift of approximately 5 mV in the voltage dependence of activation towards more depolarized potentials.[1][3]
-
No significant effect on the voltage dependence of steady-state inactivation.[1][3]
Q5: Are there any known off-target effects of DMLB that could interfere with recordings?
A5: While the primary effect of DMLB appears to be selective for Na+ channels, it is a derivative of a natural product and off-target effects, though not prominently reported in the context of electrophysiological recordings, cannot be entirely ruled out.[1][3] It is always good practice to perform appropriate controls.
Q6: What is the recommended solvent and working concentration for DMLB?
A6: The specific solvent was not detailed in the provided search results, but compounds of this nature are often dissolved in DMSO to create a stock solution, which is then diluted in the extracellular recording solution to the final working concentration. A typical working concentration to observe significant effects, based on the EC50, would be in the range of 10-20 µM.[1][2][4] It is crucial to have a vehicle control (extracellular solution with the same final concentration of the solvent) to account for any effects of the solvent itself.
Q7: How should I prepare my cells for recording Na+ currents in the presence of DMLB?
A7: Cells should be prepared using standard protocols for isolating the specific cell type you are studying (e.g., enzymatic digestion for primary myocytes).[3] For recording Na+ currents, it is important to use appropriate intracellular and extracellular solutions that isolate the Na+ current from other ionic currents. This typically involves blocking K+ and Ca2+ channels.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable effect of DMLB on Na+ currents. | Incorrect DMLB Concentration: The concentration may be too low to elicit a response. | Prepare fresh DMLB solution and ensure accurate dilution. Consider using a concentration at or above the EC50 (e.g., 20 µM).[1][3] |
| DMLB Degradation: The compound may have degraded due to improper storage or handling. | Store DMLB according to the manufacturer's instructions, typically at -20°C or below, and protect from light. Prepare fresh stock solutions regularly. | |
| Cell Type/Na+ Channel Subtype: The cells being studied may not express a Na+ channel subtype that is sensitive to DMLB. | The primary research was conducted on rat ventricular myocytes.[1][3] Ensure the Na+ channel subtype in your preparation is expected to be sensitive to DMLB. | |
| Inappropriate Voltage Protocol: The voltage protocol may not be suitable for observing the specific effects of DMLB. | To observe the slowing of inactivation, ensure your depolarizing steps are long enough. To assess the shift in activation, use a standard activation protocol and compare the pre- and post-drug current-voltage relationships. | |
| Rapid Na+ current rundown after DMLB application. | General Patch-Clamp Instability: Rundown is a common issue in whole-cell patch-clamp, especially for Na+ channels. | Include ATP and GTP in your intracellular solution to support channel function. Maintain a stable recording temperature. Minimize the time between obtaining the whole-cell configuration and recording your data. |
| Solvent Effects: The solvent (e.g., DMSO) at high concentrations can affect membrane integrity. | Keep the final solvent concentration as low as possible (ideally <0.1%). Always perform a vehicle control to assess the effect of the solvent alone. | |
| Difficulty obtaining a stable giga-ohm seal. | General Patch-Clamp Technique Issues: This is a common problem unrelated to the specific drug being used. | Ensure your pipettes are properly fire-polished and the tip resistance is appropriate for your cell type (typically 2-5 MΩ).[5][6] Use a clean and healthy cell culture.[5] Apply gentle suction to form the seal.[6] |
| Unexpected changes in Na+ current kinetics. | Misinterpretation of DMLB's Effects: The observed changes may be consistent with DMLB's mechanism of action but misinterpreted. | Re-examine the expected effects: slowed inactivation and a depolarizing shift in activation.[1][3] The peak current may not change significantly, but the decay phase will be slower. |
| Use-Dependent Effects: Some channel modulators exhibit use-dependent block. | While not explicitly reported for DMLB, consider varying the frequency of your voltage pulses to test for any use-dependent effects. |
Data Presentation
Table 1: Electrophysiological Effects of this compound on Voltage-Gated Na+ Channels in Rat Ventricular Myocytes
| Parameter | Effect of DMLB | Quantitative Value | Reference |
| Slow Inactivation | Increases the proportion of the slowly inactivating component | EC50 = 20 µM | [1][3] |
| Voltage-Dependence of Activation | Shifts to more depolarized potentials | ~5 mV shift | [1][3] |
| Voltage-Dependence of Inactivation | No significant effect | - | [1][3] |
| Persistent Current | Does not induce a persistent current | - | [1][3] |
| Action Potential Duration (APD90) | Prolongs | Increased from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms with 20 µM DMLB | [1][3] |
| Selectivity | Selective for Na+ channels | No effect on K+ or Ca2+ currents | [1][3] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of Na+ Currents with DMLB Application
-
Cell Preparation:
-
Isolate primary cells (e.g., ventricular myocytes) or culture cell lines expressing the Na+ channel of interest.
-
Plate cells on glass coverslips at an appropriate density for patch-clamp recording.
-
-
Solutions:
-
Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block K+ channels).
-
Extracellular Solution (in mM): 130 NaCl, 5 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Note: Can be modified to reduce Na+ concentration to improve voltage control).
-
DMLB Stock Solution: Prepare a 10-20 mM stock solution of DMLB in high-quality DMSO. Store at -20°C.
-
-
Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a healthy cell and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all Na+ channels are in the closed state.
-
-
Voltage Protocols and Data Acquisition:
-
Activation Protocol: From a holding potential of -100 mV, apply depolarizing voltage steps from -80 mV to +40 mV in 5 or 10 mV increments for 50-100 ms.
-
Inactivation Protocol: From a holding potential of -100 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV, followed by a test pulse to -20 mV to measure the available channels.
-
Record baseline currents in the extracellular solution.
-
-
DMLB Application:
-
Dilute the DMLB stock solution into the extracellular solution to the desired final concentration (e.g., 20 µM).
-
Perfuse the cell with the DMLB-containing solution.
-
Allow sufficient time for the drug to take effect (typically 2-5 minutes).
-
Repeat the voltage protocols to record the effects of DMLB.
-
-
Data Analysis:
-
Measure the peak Na+ current at each voltage step to construct current-voltage (I-V) relationships for activation.
-
Fit the normalized conductance-voltage curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Plot the normalized peak current from the inactivation protocol against the pre-pulse potential and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
Fit the decay phase of the Na+ current with one or two exponential functions to quantify the inactivation kinetics.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of DMLB on Na+ currents.
Caption: Simplified model of DMLB's modulation of Na+ channel gating states.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
Technical Support Center: Improving the Stability of Dimethyl Lithospermate B in Experimental Buffers
For researchers, scientists, and drug development professionals working with Dimethyl lithospermate B (DMLB), maintaining its stability in experimental buffers is crucial for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Troubleshooting Guides
This section offers step-by-step solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid Degradation of DMLB in Aqueous Buffers (e.g., PBS)
You observe a significant loss of DMLB potency or concentration shortly after preparing your working solution in a standard aqueous buffer like Phosphate-Buffered Saline (PBS).
Potential Causes:
-
Hydrolysis: The ester groups in DMLB are susceptible to hydrolysis, a reaction catalyzed by changes in pH.
-
Oxidation: As a polyphenolic compound, DMLB is prone to oxidation, which can be accelerated by dissolved oxygen and trace metal ions in the buffer.
-
Photodegradation: Exposure to light, especially UV wavelengths, can induce degradation of the molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DMLB degradation in aqueous buffers.
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a slightly acidic pH (6.0 - 6.5) for your working solutions. | Hydrolysis of the ester linkages in DMLB is generally slower in acidic conditions compared to neutral or alkaline environments. |
| Oxygen Removal | Degas your buffer before use by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. | Removing dissolved oxygen minimizes the potential for oxidative degradation of the polyphenolic structure. |
| Chelating Agents | Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.1-1 mM to your buffer. | Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of polyphenols. EDTA sequesters these ions, preventing them from participating in degradation reactions. |
| Antioxidants | Consider the addition of an antioxidant like ascorbic acid (Vitamin C) at an equimolar or slightly higher concentration to your DMLB solution. | Ascorbic acid can act as a sacrificial antioxidant, being preferentially oxidized and thus sparing the DMLB. Note: The suitability of adding an antioxidant must be evaluated for your specific experimental system to avoid interference. |
| Light Protection | Prepare, store, and handle DMLB solutions in amber-colored vials or tubes. If clear containers are necessary, wrap them in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. | DMLB is sensitive to light, and exposure can lead to photodegradation. |
| Temperature | Prepare solutions fresh and keep them on ice or at 4°C during the experiment whenever feasible. For short-term storage (hours), refrigeration is preferable to room temperature. | Chemical degradation reactions, including hydrolysis and oxidation, are generally slower at lower temperatures. |
Issue 2: Precipitation of DMLB in Cell Culture Media
Upon adding your DMLB stock solution (typically in an organic solvent like DMSO) to cell culture media, you observe the formation of a precipitate.
Potential Causes:
-
Poor Solubility: DMLB has limited solubility in aqueous environments like cell culture media.
-
"Salting Out" Effect: High concentrations of salts and other components in the media can reduce the solubility of organic compounds.
-
Interaction with Media Components: DMLB may interact with proteins or other components in the media, leading to aggregation and precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DMLB precipitation.
Solutions and Best Practices:
| Strategy | Detailed Steps | Rationale |
| Optimize Dilution | 1. Prepare a high-concentration stock solution of DMLB in 100% DMSO (e.g., 10-20 mM).[1][2] 2. Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired concentration. Avoid large, single-step dilutions. 3. Add the DMLB stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion. | This gradual introduction of the compound into the aqueous environment helps to prevent localized high concentrations that can lead to immediate precipitation. |
| Solubility Enhancement | If precipitation persists at the desired concentration and is permissible for your experiment, consider the use of a solubilizing agent. A small percentage of a biocompatible non-ionic surfactant can sometimes improve solubility. | These agents can help to keep hydrophobic compounds in solution in an aqueous environment. The choice of agent must be carefully validated for cell toxicity and experimental interference. |
| Serum Consideration | If working with serum-free media, be aware that the absence of proteins can reduce the apparent solubility of some compounds. If your experimental design allows, the presence of serum may help to stabilize DMLB in solution through protein binding. | Serum proteins can bind to small molecules, effectively increasing their concentration in the media without precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of DMLB.[1][2] It is also soluble in methanol and ethyl acetate.[3] For stock solutions, use anhydrous, high-purity DMSO.
Q2: How should I store my DMLB powder and stock solutions?
A2:
-
Powder: Store the solid powder of DMLB at -20°C, protected from light and moisture.[3][4]
-
Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[1][2][5] Always protect stock solutions from light. One study noted that the pharmacological effects of a DMLB solution in 50% ethanol decayed within 48 hours, highlighting the importance of fresh preparations for experiments.[4]
Q3: At what pH is this compound most stable?
A3: While specific quantitative data for DMLB is limited, polyphenolic compounds with ester linkages are generally more stable in slightly acidic conditions (pH 6.0-6.5) compared to neutral or alkaline conditions, where hydrolysis is more rapid.
Q4: Can I autoclave my buffer after adding DMLB?
A4: No. Autoclaving involves high temperatures and pressures, which will rapidly degrade DMLB. Prepare your buffers and sterilize them by autoclaving or filtration before adding the heat-sensitive DMLB.
Q5: How can I monitor the stability of my DMLB solution over time?
A5: The most reliable method to monitor the stability of your DMLB solution is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection. This will allow you to quantify the remaining parent DMLB and potentially identify any major degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stabilized DMLB Working Solution in PBS
This protocol describes the preparation of a 10 µM DMLB working solution in PBS (pH 6.5) with enhanced stability.
Materials:
-
This compound (DMLB) powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) components (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄)
-
Citric acid
-
EDTA (Disodium salt)
-
Ascorbic acid (optional)
-
High-purity water
-
Nitrogen or Argon gas
-
Amber-colored vials/tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Stabilized PBS (pH 6.5):
-
Prepare a standard 1X PBS solution.
-
Adjust the pH to 6.5 using a citrate-phosphate buffer system or by careful addition of a dilute acid (e.g., HCl).
-
Add EDTA to a final concentration of 1 mM.
-
(Optional) Add ascorbic acid to a final concentration of 20 µM.
-
Sparge the buffer with nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.
-
Sterilize the buffer by passing it through a 0.22 µm filter. Store in a sealed, amber container at 4°C.
-
-
Prepare DMLB Stock Solution (10 mM):
-
In a fume hood, accurately weigh the required amount of DMLB powder.
-
Dissolve the DMLB in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use amber vials and store at -80°C.
-
-
Prepare DMLB Working Solution (10 µM):
-
Thaw a single aliquot of the 10 mM DMLB stock solution.
-
Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the stabilized PBS (pH 6.5) to get a 10 µM working solution.
-
Add the DMLB stock slowly to the buffer while gently vortexing.
-
Use the working solution immediately or store it on ice, protected from light, for the duration of the experiment.
-
Protocol 2: General Stability Assessment of DMLB in an Experimental Buffer
This protocol provides a framework for evaluating the stability of DMLB in a buffer of your choice under different conditions.
Materials:
-
DMLB stock solution (e.g., 10 mM in DMSO)
-
Your experimental buffer (e.g., PBS, cell culture medium)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Light source (for photostability) and light-blocking material (e.g., aluminum foil)
-
HPLC or LC-MS system with a suitable column (e.g., C18) and validated analytical method for DMLB quantification.
-
Quenching solution (e.g., cold acetonitrile)
Workflow for Stability Assessment:
Caption: Workflow for assessing DMLB stability.
Procedure:
-
Preparation: Prepare a fresh working solution of DMLB in your test buffer at the desired concentration. Aliquot this solution into several amber vials for each condition to be tested.
-
Time Zero (T=0) Sample: Immediately take an aliquot from the prepared solution, quench the reaction (if necessary for your analytical method, e.g., by adding cold acetonitrile to precipitate proteins and stop degradation), and analyze it using your validated HPLC or LC-MS method. This will be your 100% reference.
-
Incubation: Place the vials under the different test conditions (e.g., varying temperature and light exposure).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each condition, quench the sample, and analyze it.
-
Data Analysis: Calculate the percentage of DMLB remaining at each time point relative to the T=0 sample. Plot the percentage of DMLB remaining versus time for each condition to determine the degradation rate.
By following these guidelines and protocols, researchers can significantly improve the stability of this compound in their experimental setups, leading to more reliable and accurate scientific outcomes.
References
addressing variability in patch-clamp recordings with Dimethyl lithospermate B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethyl lithospermate B (DMLB) in patch-clamp experiments. Our goal is to help you address variability and achieve consistent, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DMLB) on ion channels?
A1: this compound is a voltage-gated Na+ channel agonist.[1][2] It selectively affects Na+ currents (INa) by slowing the inactivation kinetics.[1][2] This is achieved by increasing the proportion of the slowly inactivating component of the Na+ current without inducing a persistent current.[1][2] DMLB has been shown to have no significant effect on K+ or Ca2+ currents.[1][2]
Q2: I am not observing the expected prolongation of the action potential duration (APD) after applying DMLB. What could be the reason?
A2: Several factors could contribute to this:
-
Compound Stability and Preparation: Ensure your DMLB stock solution is properly prepared and stored. If the compound has degraded, its efficacy will be reduced. Refer to the experimental protocols section for detailed preparation instructions.
-
Cell Type Specificity: The original characterization was performed in isolated rat ventricular myocytes.[1][2] The density and subtype of Na+ channels in your specific cell type may differ, leading to a varied response.
-
Dosage: The effect of DMLB is dose-dependent.[1][2] If the concentration is too low, the effect on APD may not be significant. The reported EC50 for increasing the slow component of INa is 20 µM.[1][2]
-
Patch-Clamp Configuration: Ensure you are in the whole-cell current-clamp mode to observe changes in action potential shape.[2]
Q3: My gigaohm seal is unstable after the application of DMLB. What should I do?
A3: While DMLB is not known to directly affect membrane stability, issues with seal stability are common in patch-clamp recordings. Here are some general troubleshooting tips:
-
Solution Filtration: Ensure all solutions, including the one containing DMLB, are filtered through a 0.2 µm filter to remove any precipitates that could destabilize the seal.
-
Pipette Tip Quality: A smooth, clean pipette tip is crucial for a stable seal. Try polishing the pipette tip.
-
Cell Health: Unhealthy cells are a common cause of unstable seals. Ensure your cells are healthy and have not been subjected to excessive enzymatic treatment.
Q4: I am observing a shift in the voltage-dependence of activation. Is this an expected effect of DMLB?
A4: Yes, a slight shift in the voltage dependence of activation towards a more depolarized potential has been reported with DMLB application.[1][2] Specifically, a 5 mV shift in the depolarized direction was observed.[1][2] However, the voltage dependence of inactivation is not significantly affected.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in APD Prolongation Between Cells | Inconsistent DMLB concentration at the cell surface. | Ensure rapid and complete solution exchange in your perfusion system. Check for any dead space in the perfusion lines. |
| Cell-to-cell variability in Na+ channel expression. | Record from a larger population of cells to obtain a statistically significant average. Consider using a cell line with stable, homogenous channel expression. | |
| No Effect on Na+ Current Inactivation | Incorrect voltage protocol. | Use a voltage protocol appropriate for isolating and measuring the inactivation kinetics of voltage-gated Na+ channels.[2] |
| DMLB degradation. | Prepare fresh DMLB solutions from a trusted stock. Protect the stock solution from light and repeated freeze-thaw cycles. | |
| Run-down of Na+ Current | General patch-clamp issue, not specific to DMLB. | Include ATP and GTP in your intracellular solution to maintain cell health and channel function.[3] Minimize the time between establishing the whole-cell configuration and recording. |
| Unexpected Changes in Other Ion Currents | Off-target effects in your specific cell type. | While DMLB is reported to be selective for Na+ channels, off-target effects can never be fully excluded in a different experimental system.[1][2] Perform control experiments with known blockers for other channels to rule out confounding effects. |
| Impurities in the DMLB sample. | Ensure the purity of your DMLB compound. Consider obtaining it from a different supplier if issues persist. |
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| EC50 (Slow INa Component) | 20 µM | Rat Ventricular Myocytes | [1][2] |
| Action Potential Duration (APD90) - Control | 58.8 ± 12.1 ms | Rat Ventricular Myocytes | [1][2] |
| Action Potential Duration (APD90) - 20 µM DMLB | 202.3 ± 9.5 ms | Rat Ventricular Myocytes | [1][2] |
| Shift in Voltage-Dependence of Activation | +5 mV | Rat Ventricular Myocytes | [1][2] |
Experimental Protocols
Preparation of this compound Solution:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular (bath) solution. The final concentration of DMSO should be kept below 0.1% to avoid solvent effects. Ensure the working solution is well-mixed and filtered through a 0.2 µm syringe filter before use.
Whole-Cell Patch-Clamp Recording Protocol for DMLB Application:
-
Cell Preparation: Isolate and prepare the cells of interest (e.g., rat ventricular myocytes) according to standard laboratory protocols.
-
Solutions:
-
Extracellular Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Li-GTP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a gigaohm seal (>1 GΩ) on a healthy cell using a borosilicate glass pipette (2-4 MΩ) filled with the intracellular solution.
-
Rupture the membrane to achieve the whole-cell configuration.
-
For current-clamp recordings of action potentials, hold the cell at its resting membrane potential and evoke action potentials by injecting a brief depolarizing current pulse.
-
For voltage-clamp recordings of Na+ currents, hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all Na+ channels are in the closed state. Use a depolarizing voltage step (e.g., to -20 mV) to elicit the Na+ current.
-
-
DMLB Application:
-
Establish a stable baseline recording in the control extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of DMLB.
-
Allow sufficient time for the compound to take effect and for the recording to stabilize before collecting data.
-
-
Data Analysis:
-
In current-clamp, measure the APD at 90% repolarization (APD90).
-
In voltage-clamp, analyze the inactivation kinetics of the Na+ current by fitting the decay phase with an exponential function.
-
Visualizations
Caption: Signaling pathway of this compound on a voltage-gated Na+ channel.
Caption: Experimental workflow for a patch-clamp experiment with DMLB.
Caption: Troubleshooting logic for addressing variability in DMLB patch-clamp experiments.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: Optimizing Electrophysiology Data Acquisition with Na+ Channel Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Na+ channel agonists in electrophysiology experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during electrophysiology experiments involving Na+ channel agonists.
Q1: After applying a Na+ channel agonist, my giga-ohm seal becomes unstable or is lost entirely. What can I do?
A: This is a common issue, as some Na+ channel agonists can induce large, persistent currents that lead to changes in cell morphology and membrane stability.
-
Possible Cause: Excessive membrane depolarization and subsequent cell swelling due to a large influx of Na+ ions.
-
Troubleshooting Steps:
-
Reduce Agonist Concentration: Start with a lower concentration of the agonist and titrate up to the desired effect. This minimizes the initial shock to the cell.
-
Optimize Pipette and Bath Solutions:
-
To counteract cell swelling, you can slightly increase the osmolarity of the external solution with a non-ionic substance like mannitol.
-
Ensure your internal solution has appropriate concentrations of ions to maintain cell volume. Reducing the internal chloride concentration by replacing it with a larger anion like gluconate can sometimes help.[1]
-
-
Monitor Seal Resistance Continuously: Keep a close watch on the seal resistance throughout the experiment. If you notice a gradual decrease, it may be an early indicator of instability.
-
Use Perforated Patch-Clamp: This technique can help maintain the intracellular environment and may lead to more stable recordings over longer periods.
-
Q2: I am observing a significant drift in the baseline current after agonist application. How can I correct for this?
A: Baseline drift can be caused by several factors, including changes in seal resistance, junction potentials, or the health of the cell.
-
Possible Cause: A change in the seal resistance or the development of a leak current. It can also be due to the slow accumulation of ions within the cell, altering the resting membrane potential.
-
Troubleshooting Steps:
-
Verify Seal Stability: As in the previous point, ensure your giga-seal is stable and remains in the giga-ohm range.
-
Junction Potential Correction: Before forming a seal, always null the junction potential between your pipette and bath solutions. Re-check this if you change your bath solution during the experiment.
-
Monitor Holding Current: In voltage-clamp mode, a steady increase in the holding current required to maintain the holding potential is a clear sign of a developing leak or a change in the cell's resting potential.
-
Data Analysis Correction: If the drift is slow and linear, it can sometimes be corrected for during post-acquisition data analysis by subtracting a fitted baseline.
-
Q3: The voltage clamp control seems poor after applying the agonist, especially for fast-activating currents. What is happening and how can I improve it?
A: Na+ channel agonists that cause large and rapid inward currents can overwhelm the feedback amplifier of the patch-clamp system, leading to a loss of voltage control. This is often due to uncompensated series resistance (Rs).
-
Possible Cause: The voltage drop across the series resistance (Rs) becomes significant with large currents, causing the actual membrane potential to deviate from the command potential.
-
Troubleshooting Steps:
-
Series Resistance Compensation: This is critical. Most patch-clamp amplifiers have a circuit for Rs compensation. Aim to compensate for 70-80% of the series resistance. Be cautious not to overcompensate, as this can lead to oscillations and instability.[2][3][4]
-
Reduce the Magnitude of the Current:
-
Lower the concentration of the Na+ channel agonist.
-
Partially block the Na+ channels with a low concentration of a blocker like tetrodotoxin (TTX) if you are studying TTX-sensitive channels.[5]
-
Reduce the extracellular Na+ concentration to decrease the driving force for Na+ influx.
-
-
Use Low-Resistance Pipettes: Pipettes with a lower resistance (e.g., 2-4 MΩ) will have a lower initial series resistance, making it easier to compensate accurately.
-
Frequently Asked Questions (FAQs)
Q1: What are the general effects of different classes of Na+ channel agonists on channel gating?
A: Na+ channel agonists can be broadly categorized based on their effects on channel activation and inactivation.
-
Alkaloid Toxins (e.g., Batrachotoxin, Veratridine): These toxins typically cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials.[6][7] They also inhibit or slow down fast inactivation, leading to a persistent inward Na+ current.[6][7]
-
Sea Anemone and Scorpion α-Toxins (e.g., ATX-II): These polypeptide toxins primarily act by slowing or inhibiting the fast inactivation of Na+ channels, which prolongs the action potential.[8][9][10] They generally have a lesser effect on the voltage-dependence of activation compared to alkaloid toxins.
Q2: How do I choose the right voltage protocol to study the effects of a Na+ channel agonist?
A: The choice of voltage protocol depends on which aspect of channel gating you want to investigate.
-
To Study Effects on Activation: A standard current-voltage (I-V) protocol is used. From a hyperpolarized holding potential (e.g., -120 mV) to ensure all channels are in the closed state, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).
-
To Study Effects on Steady-State Inactivation: A two-pulse protocol is used. From a holding potential, a long conditioning pre-pulse (e.g., 500 ms) to various potentials is applied to allow channels to inactivate. This is followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV) to measure the fraction of available, non-inactivated channels.
-
To Study Persistent Currents: A long depolarizing pulse (e.g., 200-500 ms) is applied. The sustained component of the current at the end of the pulse represents the persistent current induced by the agonist.
Q3: What are typical concentrations and incubation times for commonly used Na+ channel agonists?
A: The optimal concentration and incubation time can vary depending on the cell type, channel subtype, and experimental temperature. It is always recommended to perform a dose-response curve. However, here are some starting points:
-
Batrachotoxin (BTX): Typically used in the nanomolar to low micromolar range (e.g., 100 nM - 5 µM). Due to its lipophilic nature, it can take several minutes to reach its full effect.
-
Veratridine: Often used in the micromolar range (e.g., 10 - 100 µM).[11] Its effects are generally faster than BTX.
-
ATX-II (from Anemonia sulcata): Used in the nanomolar range (e.g., 5 - 150 nM).[5][12] As a peptide toxin, its binding is typically to the extracellular side of the channel, and the onset of its effect can be relatively rapid.
Quantitative Data Summary
The following tables summarize the quantitative effects of various Na+ channel agonists on different channel subtypes.
Table 1: EC50/IC50 Values of Na+ Channel Agonists
| Agonist | NaV Subtype | Effect | EC50/IC50 | Reference(s) |
| Batrachotoxin-yne | rNaV1.4 | Activation | 130 ± 21 nM | [8] |
| Batrachotoxin-B | rNaV1.4 | Activation | 756 ± 43 nM | [8] |
| Batrachotoxin | rNaV1.4 | Activation | 2074 ± 768 nM | [8] |
| Veratridine | hNaV1.7 | Sustained Current | 9.53 µM | [7][11] |
| Veratridine | hNaV1.7 | Peak Current Inhibition | 18.39 µM | [7][11] |
| ATX-II | hNaV1.5 | Late Current Induction | ~150 nM (recommended conc.) | [5][12] |
| OD1 (Scorpion Toxin) | para/tipE (insect) | Inactivation Inhibition | 80 ± 14 nM | [13] |
| Tf2 (Scorpion Toxin) | hNaV1.3 | Activation | 213 ± 57 nM | [14] |
Table 2: Agonist-Induced Shifts in Voltage-Dependence of Gating
| Agonist (Concentration) | NaV Subtype | Gating Parameter | Shift in V1/2 (mV) | Reference(s) |
| Batrachotoxin | Frog Node of Ranvier | Activation | -50 | [6] |
| Batrachotoxin | Neuroblastoma Cells | Activation | -50 | [6] |
| Veratridine (75 µM) | hNaV1.7 | Activation | -6.5 | [7][11] |
| Veratridine (75 µM) | hNaV1.7 | Inactivation | -14.39 | [7][11] |
| ATX-II | ΔKPQ hNaV1.5 | Inactivation | up to -17 | [10] |
| Tf2 (1 µM) | hNaV1.3 | Activation | -11.3 | [14] |
| Tf2 (1 µM) | hNaV1.9 | Activation | -6.3 | [14] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Na+ Currents
This protocol is a general guideline and may need to be optimized for specific cell types and Na+ channel subtypes.
-
Cell Preparation: Culture cells expressing the Na+ channel of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is used to block potassium channels from the inside).
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Fire-polish the pipette tip to improve seal formation.
-
Approach the cell and apply gentle suction to form a giga-ohm seal (≥ 1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the holding potential to a hyperpolarized level (e.g., -120 mV) to ensure channels are in a closed, non-inactivated state.
-
Apply the desired voltage protocol (see FAQs for examples).
-
Apply the Na+ channel agonist via a perfusion system and record the changes in current.
-
Mandatory Visualizations
Caption: Workflow for a typical whole-cell patch-clamp experiment studying Na+ channel agonists.
Caption: Simplified state diagram of voltage-gated Na+ channel gating and points of modulation by agonists.
Caption: A logical troubleshooting workflow for common issues in electrophysiology experiments with Na+ channel agonists.
References
- 1. Cell Swelling and a Nonselective Cation Channel Regulated by Internal Ca2+ and ATP in Native Reactive Astrocytes from Adult Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sea-anemone toxin ATX-II elicits A-fiber-dependent pain and enhances resurgent and persistent sodium currents in large sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Actions of ATX-II and other gating-modifiers on Na(+) currents in HEK-293 cells expressing WT and DeltaKPQ hNa(V) 1.5 Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Overcoming Limitations in Studying Dimethyl Lithospermate B's Antioxidant Effects
Welcome to the technical support center for researchers studying the antioxidant properties of Dimethyl lithospermate B (DMLB). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges in your research.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments with DMLB.
Question: I am having trouble dissolving this compound (DMLB) in the aqueous buffers for my in vitro antioxidant assays (e.g., DPPH, ABTS, peroxynitrite scavenging). What can I do?
Answer:
This is a common challenge as DMLB is a lipophilic compound, meaning it has poor solubility in water-based solutions. Here are several troubleshooting steps you can take:
-
Co-solvent System: Initially, dissolve your DMLB in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol before making the final dilution in your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can interfere with the reaction and may not be biologically relevant. It is crucial to run a solvent control to account for any effects of the solvent itself on the assay.
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, at a low concentration (e.g., 0.01-0.1%) in your buffer can help to solubilize lipophilic compounds. As with co-solvents, a surfactant control is essential.
-
Sonication: After adding the DMLB stock solution to the aqueous buffer, sonication can help to create a more uniform dispersion of the compound.
-
Assay Modification: For certain assays, it may be possible to modify the solvent system. For example, the DPPH assay can be performed in an ethanol or methanol-based system where DMLB is more soluble.
Question: My results from different antioxidant assays with DMLB are inconsistent. Why is this happening and how can I interpret my data?
Answer:
Inconsistencies between different antioxidant assays are common and often reflect the different mechanisms by which antioxidants can act. Here's a breakdown of potential reasons and how to approach your interpretation:
-
Assay Mechanisms: Antioxidant assays are based on different chemical reactions. For instance, the DPPH and ABTS assays primarily measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a free radical. In contrast, a peroxynitrite scavenging assay measures the specific ability to neutralize a particular reactive nitrogen species. DMLB may be more effective in one type of reaction than another.
-
Direct vs. Indirect Antioxidant Activity: DMLB may not only act as a direct scavenger of free radicals but could also have indirect antioxidant effects by upregulating endogenous antioxidant defense systems. For example, related compounds have been shown to activate the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes. Assays like DPPH and ABTS will not capture these indirect effects.
-
Reaction Kinetics: The kinetics of the antioxidant reaction can vary between assays and with different compounds. Some antioxidants react quickly, while others may have a slower, more prolonged effect. Ensure you are following the recommended incubation times for each assay.
To interpret your data, it is recommended to use a panel of assays that measure different aspects of antioxidant activity. This will provide a more comprehensive profile of DMLB's antioxidant properties.
Question: I am not observing any significant antioxidant activity with DMLB in my cell-based assays, even at concentrations that are effective in chemical assays. What could be the reason?
Answer:
This discrepancy can arise from several factors related to the complexity of a biological system compared to a simple chemical assay:
-
Cell Permeability: While DMLB is lipophilic, which can facilitate passage through cell membranes, its overall cell uptake might be limited. You may need to assess the cellular uptake of DMLB in your specific cell line.
-
Metabolism: Once inside the cell, DMLB may be metabolized into other compounds that could be more or less active than the parent compound.
-
Interaction with Cellular Components: DMLB may interact with other cellular components, which could sequester it or alter its antioxidant activity.
-
Toxicity: At higher concentrations, DMLB might exert cytotoxic effects that could mask its antioxidant properties. It is important to determine the non-toxic concentration range of DMLB for your chosen cell line using a cell viability assay (e.g., MTT or LDH assay).
Quantitative Data Summary
Due to the limited availability of published IC50 values specifically for this compound in common antioxidant assays, the following table includes data for the closely related compound, Magnesium lithospermate B (MLB) , in a superoxide radical scavenging assay. This data can serve as a reference point for designing your own experiments with DMLB. It is recommended to determine the IC50 values for DMLB in a variety of assays to build a comprehensive antioxidant profile.
| Compound | Assay | System | IC50 (µg/mL) | Reference |
| Magnesium lithospermate B | Superoxide Radical Scavenging | β-NADH/PMS system | 29.8 | [1] |
| Magnesium lithospermate B | Superoxide Radical Scavenging | Xanthine/Xanthine Oxidase system | 4.06 | [1] |
| This compound | Peroxynitrite Scavenging | To be determined | To be determined | |
| This compound | DPPH Radical Scavenging | To be determined | To be determined | |
| This compound | ABTS Radical Scavenging | To be determined | To be determined |
Experimental Protocols
Detailed Methodology for Peroxynitrite (ONOO⁻) Scavenging Assay
This protocol is adapted from various sources and provides a method to determine the peroxynitrite scavenging activity of DMLB using a spectrophotometric microplate reader.
Materials:
-
This compound (DMLB)
-
Peroxynitrite (ONOO⁻) solution (can be synthesized or purchased)
-
Dihydrorhodamine 123 (DHR 123)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate with a clear bottom
-
Microplate reader with fluorescence capabilities (Excitation/Emission ≈ 480/530 nm)
-
DMSO or other suitable organic solvent for DMLB
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer and adjust the pH to 7.4.
-
DTPA Stock Solution (10 mM): Dissolve DTPA in the phosphate buffer.
-
DHR 123 Stock Solution (1 mM): Dissolve DHR 123 in DMSO. Store protected from light at -20°C.
-
DMLB Stock Solution: Prepare a concentrated stock solution of DMLB in a suitable organic solvent (e.g., DMSO).
-
Peroxynitrite Solution: The concentration of the peroxynitrite stock solution should be determined spectrophotometrically immediately before use by measuring its absorbance at 302 nm in 0.1 M NaOH (molar extinction coefficient ε = 1670 M⁻¹cm⁻¹).
-
-
Assay Protocol:
-
Prepare a working solution of DHR 123 by diluting the stock solution in phosphate buffer to a final concentration of 5 µM.
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer (to make up the final volume to 200 µL)
-
DTPA (final concentration of 100 µM)
-
DMLB at various concentrations (prepare serial dilutions from the stock solution). Include a solvent control with the same amount of solvent used for the DMLB dilutions.
-
-
Add the DHR 123 working solution to each well.
-
Initiate the reaction by adding the peroxynitrite solution to each well to achieve a final concentration that gives a robust fluorescent signal in the absence of the scavenger.
-
Immediately mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 5 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 480 nm and emission at approximately 530 nm.
-
-
Data Analysis:
-
The percentage of peroxynitrite scavenging activity is calculated using the following formula:
Where:
-
Fluorescence_control is the fluorescence of the reaction mixture without DMLB.
-
Fluorescence_sample is the fluorescence of the reaction mixture with DMLB.
-
-
Plot the percentage of scavenging activity against the concentration of DMLB to determine the IC50 value (the concentration of DMLB required to scavenge 50% of the peroxynitrite).
-
Mandatory Visualizations
Signaling Pathway: Potential Indirect Antioxidant Action of DMLB via Nrf2 Activation
Caption: DMLB may induce the Nrf2-mediated antioxidant response.
Experimental Workflow: Overcoming Solubility Issues in Antioxidant Assays
Caption: Workflow for preparing DMLB for aqueous antioxidant assays.
Logical Relationship: Interpreting Results from Multiple Antioxidant Assays
Caption: A multi-assay approach for a comprehensive antioxidant profile.
References
Technical Support Center: Refining Experimental Protocols for Dimethyl Lithospermate B (DMLB) Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for studying the neuroprotective effects of Dimethyl lithospermate B (DMLB).
I. FAQs: General Questions about DMLB Neuroprotection Studies
Q1: What is this compound (DMLB) and why is it studied for neuroprotection?
A1: this compound is a derivative of lithospermic acid B, a compound found in Salvia miltiorrhiza (Danshen), a traditional Chinese herb used for cardiovascular and cerebrovascular diseases. Its parent compounds have shown neuroprotective properties, making DMLB a compound of interest for therapeutic development in neurodegenerative diseases.
Q2: What are the known mechanisms of action for DMLB and related compounds in neuroprotection?
A2: Studies on Magnesium Lithospermate B (MLB), a closely related compound, suggest that its neuroprotective effects are mediated through the activation of the PI3K/Akt signaling pathway and the inhibition of the NF-κB pathway.[1][2] These pathways are crucial in regulating cell survival, apoptosis, and inflammation. DMLB has also been identified as a sodium channel agonist, which may contribute to its effects on neuronal excitability.[3][4]
Q3: What are typical concentrations of DMLB used in in vitro neuroprotection studies?
A3: While specific dose-response data for DMLB in neuroprotection assays is still emerging, studies on its effects on sodium channels have used concentrations in the micromolar range, with an EC50 of approximately 20 µM.[3][4] For the related compound MLB, in vivo studies have used doses of 15, 30, and 60 mg/kg.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model.
II. Troubleshooting Guides for Key Experiments
This section provides troubleshooting guidance in a question-and-answer format for common assays used in DMLB neuroprotection studies.
A. Cell Viability Assays (e.g., MTT Assay)
Q1: I am not observing a neuroprotective effect of DMLB in my MTT assay against an excitotoxic insult. What could be the issue?
A1: Several factors could be at play:
-
DMLB Concentration: The concentration of DMLB may be suboptimal. It is crucial to perform a dose-response curve to identify the effective concentration range.
-
Timing of Treatment: The timing of DMLB administration relative to the insult is critical. Pre-treatment is often necessary to elicit a protective effect.
-
Assay Interference: Plant extracts can sometimes interfere with the MTT reagent.[6] Run a control with DMLB and the MTT reagent in cell-free media to check for any direct reaction.
-
Cell Health: Ensure your primary neuronal cultures are healthy and have formed established connections before initiating the experiment.[7]
Q2: My MTT assay results show abnormally high absorbance values, even in control wells. What is the cause?
A2: High absorbance readings can be due to several factors:
-
Contamination: Bacterial or yeast contamination can reduce the MTT reagent and produce a strong color signal.[6] Visually inspect your cultures for any signs of contamination.
-
Reagent Issues: Ensure that the MTT reagent is properly dissolved and filtered.
-
Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure adequate mixing and incubation time with the solubilization buffer.
| Problem | Possible Cause | Recommended Solution |
| Low Absorbance | Ice-cold reagents used; Incorrect wavelength setting | Warm reagents to room temperature; Use the correct wavelength for measurement. |
| High Background | Serum or phenol red interference | Use serum-free media during MTT incubation; Include a background control with media and MTT but no cells. |
| Inconsistent Results | Incomplete formazan dissolution | Increase shaking time or gently pipette to ensure full dissolution. |
B. Oxidative Stress Assays (e.g., DCFH-DA Assay)
Q1: My baseline fluorescence in the DCFH-DA assay is very high in my control neuronal cells. Why is this happening?
A1: High background fluorescence in the DCFH-DA assay can be a common issue:
-
Autoxidation of the Probe: The DCFH-DA probe can be oxidized by factors other than cellular ROS, including components in the media and exposure to light.[8]
-
Cellular Stress: The process of changing media and adding the probe can induce a transient stress response in the cells, leading to ROS production.
-
Probe Concentration: The concentration of DCFH-DA may be too high. Titrate the probe to find the optimal concentration for your cell type.
Q2: I am not detecting a reduction in oxidative stress with DMLB treatment. What are some potential reasons?
A2: Consider the following possibilities:
-
Timing of Measurement: The peak of oxidative stress and the protective effect of DMLB may have a specific time window. Perform a time-course experiment to identify the optimal time point for measurement.
-
Assay Limitations: The DCFH-DA assay can be prone to artifacts and may not be the most reliable method for quantifying intracellular H2O2.[9][10] Consider validating your findings with other oxidative stress markers.
-
Cell-Free Interactions: Test for any direct interaction between DMLB and the DCFH-DA probe in a cell-free system to rule out quenching or other interferences.[11]
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Phenol red or serum in media | Use phenol red-free and serum-free media during the assay.[9] |
| Inconsistent Results | Variable incubation times; pH changes | Maintain consistent incubation times and ensure the buffer pH is stable.[12] |
| No Signal or Weak Signal | Insufficient probe loading | Optimize probe concentration and incubation time. |
C. Apoptosis Assays (e.g., Annexin V/PI Staining)
Q1: My Annexin V/PI flow cytometry results show a high percentage of necrotic cells (Annexin V-/PI+) in the control group. What went wrong?
A1: A high necrotic population in the control can be due to:
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to PI uptake.[13] Handle cells gently.
-
EDTA in Dissociation Buffer: Annexin V binding is calcium-dependent. EDTA in cell dissociation buffers will chelate calcium and interfere with the staining.[14] Use an EDTA-free dissociation method.
-
Delayed Analysis: The binding of Annexin V is not stable. Analyze the samples on the flow cytometer shortly after staining (ideally within 1-3 hours).[15]
Q2: I don't see a clear separation between live, apoptotic, and necrotic populations in my dot plot. How can I improve this?
A2: Poor separation of cell populations can be addressed by:
-
Proper Controls: Use single-stained controls (Annexin V only and PI only) to set the correct compensation and gates.[14]
-
Titration of Reagents: The concentrations of Annexin V and PI may need to be optimized for your cell type.
-
Instrument Settings: Ensure the flow cytometer's voltage and scatter settings are correctly adjusted.
| Problem | Possible Cause | Recommended Solution |
| False Positives in Control | Spontaneous apoptosis due to overconfluent cells | Use cells in the logarithmic growth phase.[14] |
| No Positive Signal in Treated Group | Insufficient drug concentration or treatment time | Perform a dose-response and time-course experiment.[14] |
| Only Annexin V Positive Signal | Cells are in the early stages of apoptosis | Consider a later time point for analysis.[14] |
D. Western Blotting for Signaling Pathways
Q1: I am having trouble detecting phosphorylated proteins (e.g., p-Akt) in my Western blot. The signal is very weak or absent.
A1: Detecting phosphorylated proteins requires special care:
-
Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein.[16]
-
Sample Handling: Keep your samples on ice at all times and use pre-chilled buffers to minimize phosphatase activity.[16]
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.[16]
-
Antibody Dilution: The optimal dilution for the phospho-specific antibody may be different from the total protein antibody. Titrate the antibody to find the best signal-to-noise ratio.
Q2: My Western blot for phosphorylated proteins shows high background.
A2: High background can obscure your results. Here are some tips:
-
Washing Steps: Increase the number and duration of your washing steps to remove non-specific antibody binding.
-
Antibody Concentration: A high concentration of the primary or secondary antibody can lead to increased background.
-
Blocking Conditions: Optimize your blocking conditions by trying different blocking agents (e.g., BSA, commercial protein-free blockers) and incubation times.[17]
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low abundance of phosphorylated protein | Load more protein or enrich your sample using immunoprecipitation.[16] |
| Inconsistent Results | Variable transfer efficiency | Ensure proper gel-to-membrane contact and consistent transfer conditions. |
| Multiple Bands | Non-specific antibody binding | Use a more specific primary antibody or optimize blocking and washing conditions. |
III. Experimental Protocols
A. Cell Viability (MTT) Assay Protocol
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of DMLB for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity using a relevant stressor (e.g., glutamate, H₂O₂).
-
Incubate for the desired period (e.g., 24 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Gently remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
B. Oxidative Stress (DCFH-DA) Assay Protocol
-
Plate neuronal cells in a 96-well black plate suitable for fluorescence measurements.
-
Pre-treat cells with DMLB.
-
Induce oxidative stress.
-
Wash the cells with warm PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) in serum-free media and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
C. Apoptosis (Annexin V/PI) Assay Protocol
-
Following DMLB treatment and induction of apoptosis, harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and incubate for 15 minutes at room temperature in the dark.[18]
-
Add Propidium Iodide (PI) to the cell suspension.
-
Analyze the samples by flow cytometry within one hour.
D. Western Blot Protocol for Phosphorylated Proteins
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein (e.g., anti-Akt) as a loading control.
IV. Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for DMLB neuroprotection studies.
References
- 1. Magnesium lithospermate B protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 16. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bosterbio.com [bosterbio.com]
dealing with inconsistent results in Dimethyl lithospermate B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl lithospermate B (DMLB). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Compound Handling and Preparation
Question: My this compound (DMLB) powder won't dissolve properly in my cell culture medium. What should I do?
Answer:
This is a common issue as DMLB, a phenolic compound, can have limited solubility in aqueous solutions. Here are several steps to troubleshoot this problem:
-
Recommended Solvents: The primary solvent for creating a stock solution of DMLB is Dimethyl sulfoxide (DMSO). It has been reported to be soluble at 10 mM in DMSO. Methanol and ethyl acetate are also viable options.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-40 mM).
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to aid dissolution.
-
For experiments, dilute the DMSO stock solution into your aqueous cell culture medium.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Alternative Solubilization for Cell Culture: If precipitation occurs upon dilution in aqueous media, a three-step protocol may improve solubility:
-
Prepare a 10 mM stock solution in pure DMSO.
-
Dilute this stock 10-fold in pre-warmed (around 50°C) fetal bovine serum (FBS).
-
Perform the final dilution in your pre-warmed cell culture medium (containing at least 1% FBS) to the desired final concentration.
-
Question: I am observing inconsistent results between experiments. Could the stability of my DMLB solution be the issue?
Answer:
Yes, the stability of DMLB in solution can be a significant source of variability. As a phenolic compound, DMLB can be susceptible to degradation.
-
Storage of Powder: Store the solid DMLB powder at -20°C for long-term storage (stable for up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
Storage of Stock Solutions:
-
Store DMSO stock solutions in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Protect solutions from light.
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation.
-
-
Working Solutions: Prepare fresh working dilutions in your culture medium immediately before each experiment. Do not store DMLB in aqueous solutions for extended periods. One study noted that pharmacological effects of DMLB decayed with time, and stock solutions in 50% ethanol were used within 48 hours of preparation.
II. In Vitro Assay Inconsistencies
Question: My antioxidant assay (e.g., DPPH, ABTS) results for DMLB are not reproducible. What are the potential causes?
Answer:
Inconsistent results in antioxidant assays with phenolic compounds like DMLB can arise from several factors:
-
Compound-Related Issues:
-
Precipitation: As mentioned, poor solubility can lead to precipitation in the assay medium, reducing the effective concentration of DMLB. Visually inspect your assay wells for any signs of precipitation.
-
Auto-oxidation: Phenolic compounds can auto-oxidize, which can interfere with the assay chemistry. Prepare fresh solutions and minimize exposure to light and air.
-
-
Assay-Specific Problems:
-
Solvent Effects: The choice of solvent can significantly impact the antioxidant activity reading. Ensure that the solvent used to dissolve DMLB is compatible with the assay and that the final solvent concentration is consistent across all wells.[1][2][3][4][5]
-
Reaction Kinetics: The reaction between DMLB and the radical (DPPH or ABTS) may not have reached its endpoint. Ensure you are using a consistent and appropriate incubation time. It is advisable to perform a time-course experiment to determine the optimal reaction time.
-
Interference from Color: If your DMLB solution is colored, it can interfere with the absorbance reading. Always run a sample blank containing the compound without the radical to subtract the background absorbance.
-
-
General Experimental Variability:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Temperature and Light: Ensure all incubations are performed at a consistent temperature and protected from light, as both can affect the stability of the radicals and the compound.
-
Question: I am seeing high variability in my NF-κB reporter gene assay when testing DMLB's anti-inflammatory effects. How can I troubleshoot this?
Answer:
NF-κB reporter assays can be sensitive to various experimental conditions, leading to variability.
-
Cell-Based Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable reporter gene expression. Ensure a uniform single-cell suspension before seeding and be precise with your cell counts.
-
Clone Variability: If you are using a stable cell line, be aware that different clones can exhibit distinct patterns of response to stimuli.[6]
-
-
Assay Conditions:
-
Transfection Efficiency: For transient transfections, variability in transfection efficiency is a major source of inconsistent results. Normalize your firefly luciferase (NF-κB reporter) data to a co-transfected constitutively expressed reporter like Renilla luciferase.
-
Stimulus Concentration and Timing: The concentration of the inflammatory stimulus (e.g., TNF-α, LPS) and the duration of stimulation are critical. Optimize these parameters for your specific cell line to achieve a robust and reproducible response window.
-
Compound Cytotoxicity: At higher concentrations, DMLB might be cytotoxic, which would lead to a decrease in the reporter signal that is not due to specific NF-κB inhibition. Always perform a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to ensure you are working with non-toxic concentrations of DMLB.
-
III. Electrophysiology (Patch-Clamp) Experiments
Question: I am performing whole-cell patch-clamp experiments to study the effect of DMLB on sodium channels, but my results are inconsistent. What should I be aware of?
Answer:
Patch-clamp electrophysiology is a highly sensitive technique, and variability can be introduced at multiple stages.
-
Technical Factors:
-
Series Resistance (Rs): High or fluctuating series resistance can cause significant voltage-clamp errors, leading to inaccurate current measurements. Monitor Rs throughout the experiment and discard cells where it changes significantly.
-
Seal Quality: A poor gigaohm seal will result in a noisy baseline and inaccurate measurements.
-
Pipette and Solution Variability: Inconsistencies in the composition of the internal and external solutions can alter channel gating properties. Prepare solutions carefully and consistently.
-
-
Biological Variability:
-
Cell-to-Cell Variation: There is inherent biological variability in the expression and function of ion channels from cell to cell. Record from a sufficient number of cells to obtain statistically meaningful data.
-
-
Compound Application:
-
Washout: The effects of DMLB have been shown to be reversible, but washout may be slow, especially at higher concentrations. Ensure a complete washout between applications if performing cumulative dose-response experiments on the same cell.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/System | Value | Reference |
| EC50 (Sodium Current) | Isolated Rat Ventricular Myocytes | ~20 µM | [1][7] |
| APD90 Increase | Isolated Rat Ventricular Myocytes | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms (at 20 µM) | [1][7] |
Table 2: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value/Recommendation |
| Solubility | DMSO | 10 mM |
| Methanol, Ethyl Acetate, Water | Soluble (specific concentrations not always provided) | |
| Storage (Powder) | -20°C (long term) | Up to 3 years |
| 4°C (short term) | Up to 2 years | |
| Storage (in Solvent) | -80°C | Up to 6 months |
| -20°C | Up to 1 month (protect from light) |
Experimental Protocols
DPPH Radical Scavenging Assay for DMLB
This protocol is adapted for a 96-well plate format to assess the antioxidant capacity of DMLB.
Materials:
-
This compound (DMLB)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or another suitable solvent for DMLB that is compatible with the assay)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Keep this solution protected from light.
-
Preparation of DMLB and Standard Solutions:
-
Prepare a stock solution of DMLB in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the DMLB stock solution to test a range of concentrations (e.g., 1-100 µM).
-
Prepare a series of dilutions of the positive control (e.g., Trolox) in the same solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of your DMLB dilutions, standard dilutions, or solvent (for the control) to appropriate wells.
-
Add 180 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the DPPH solution with the solvent.
-
Abs_sample is the absorbance of the DPPH solution with your DMLB sample or standard.
-
-
Data Analysis: Plot the % inhibition against the concentration of DMLB and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
NF-κB Reporter Assay for Anti-Inflammatory Activity of DMLB
This protocol describes a cell-based assay to measure the inhibitory effect of DMLB on NF-κB activation using a luciferase reporter cell line (e.g., HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter construct).
Materials:
-
NF-κB luciferase reporter cell line
-
Cell culture medium appropriate for the cell line
-
This compound (DMLB)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a pre-determined optimal density. Allow the cells to adhere and grow overnight.
-
DMLB Pre-treatment:
-
Prepare dilutions of DMLB in cell culture medium from a DMSO stock solution. Remember to keep the final DMSO concentration constant and low (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of DMLB. Include a vehicle control (medium with DMSO only).
-
Incubate the cells with DMLB for a pre-determined pre-treatment time (e.g., 1-2 hours).
-
-
Inflammatory Stimulation:
-
Prepare the inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) in cell culture medium.
-
Add the stimulus to the wells already containing DMLB. Do not add stimulus to the unstimulated control wells.
-
Incubate for the optimal stimulation time (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each condition relative to the unstimulated vehicle control.
-
Determine the percentage inhibition of NF-κB activation by DMLB at each concentration relative to the stimulated vehicle control.
-
Plot the percentage inhibition against the DMLB concentration to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Extraction Conditions on the Phenolic Composition and Antioxidant Capacity of Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review [mdpi.com]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl Lithospermate B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dimethyl lithospermate B (dmLSB) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the esterification of Lithospermic Acid B (LSB) with methanol, catalyzed by p-toluenesulfonic acid (p-TSA).
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficient Catalyst: The amount of p-TSA may be too low to effectively catalyze the reaction. 2. Low Reaction Temperature: The reaction may not have enough energy to proceed at a reasonable rate. 3. Short Reaction Time: The reaction may not have reached equilibrium or completion. 4. Presence of Water: Water is a byproduct of esterification and its presence can inhibit the forward reaction. | 1. Increase Catalyst Loading: Incrementally increase the amount of p-TSA. A common starting point is a mass ratio of catalyst to LSB of around 8%. 2. Increase Reaction Temperature: The reaction can be performed at the reflux temperature of methanol (around 65°C).[1] 3. Extend Reaction Time: Monitor the reaction progress using TLC. Reactions of this type can take several hours (e.g., 4 hours or more) to reach completion.[1] 4. Ensure Anhydrous Conditions: Use dry methanol and consider adding molecular sieves to the reaction mixture to remove water as it is formed. |
| Incomplete Conversion of Starting Material | 1. Equilibrium Limitation: Fischer esterification is a reversible reaction. 2. Insufficient Methanol: Not enough of the esterifying agent can limit the extent of the reaction. | 1. Use Excess Methanol: Employ a large molar excess of methanol to drive the equilibrium towards the product side. Molar ratios of methanol to carboxylic acid of 20:1 or higher have been shown to be effective in similar reactions.[1] 2. Remove Water: As mentioned above, using a Dean-Stark apparatus (if a co-solvent is used) or molecular sieves is crucial. |
| Formation of Multiple Unidentified Byproducts | 1. Side Reactions of Phenolic Hydroxyls: The phenolic -OH groups on the LSB molecule can potentially undergo side reactions under acidic conditions, such as etherification. 2. Degradation of Starting Material or Product: Prolonged exposure to high temperatures and strong acid can lead to decomposition. | 1. Optimize Reaction Conditions: Use the mildest effective conditions (lowest necessary temperature and catalyst amount) to favor the desired esterification. 2. Consider Protecting Groups: For more complex syntheses, protection of the phenolic hydroxyls might be necessary, though this adds extra steps to the overall synthesis. |
| Difficult Purification | 1. Polarity of Product and Starting Material: Both LSB and dmLSB are relatively polar molecules, which can make separation by column chromatography challenging. 2. Removal of Catalyst: p-TSA needs to be effectively removed from the final product. | 1. Aqueous Workup: After the reaction, neutralize the acid catalyst with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities. 2. Column Chromatography: Use a suitable solvent system for column chromatography. A gradient elution from a less polar solvent (like hexane/ethyl acetate) to a more polar one might be necessary to separate the product from any remaining starting material and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from Lithospermic Acid B?
A1: The synthesis of this compound from Lithospermic Acid B is typically achieved through a Fischer-Speier esterification. This reaction involves treating the dicarboxylic acid (LSB) with an excess of an alcohol (methanol) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and the removal of water, a byproduct, drives the reaction towards the formation of the ester.
Q2: Why is a large excess of methanol recommended?
A2: According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium position to favor the products. In Fischer esterification, using a large excess of the alcohol (methanol) increases the rate of the forward reaction and drives the equilibrium towards the formation of the dimethyl ester, thereby improving the overall yield.
Q3: Can other acid catalysts be used instead of p-toluenesulfonic acid?
A3: Yes, other acid catalysts can be used for Fischer esterification. Common alternatives include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). However, p-TSA is often preferred because it is a solid, non-oxidizing acid that is easier to handle and often leads to cleaner reactions with fewer side products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. By comparing the spots of the reaction mixture with the spots of the starting material (LSB), you can observe the disappearance of the starting material and the appearance of the product (dmLSB). A suitable solvent system for the TLC should be determined empirically, but a mixture of ethyl acetate and hexane, or dichloromethane and methanol, is a good starting point.
Q5: What are the potential side reactions to be aware of?
A5: The main potential side reaction is the etherification of the phenolic hydroxyl groups present in the Lithospermic Acid B molecule. Under acidic conditions and in the presence of an alcohol, phenols can undergo etherification, although this is generally less favorable than the esterification of carboxylic acids. To minimize this, it is important to use the mildest possible reaction conditions that still afford a good yield of the desired diester.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from a similar esterification of caffeic acid, a structural component of LSB.[1] Optimization may be required for LSB.
Materials:
-
Lithospermic Acid B (LSB)
-
Anhydrous Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Lithospermic Acid B (1 equivalent) in anhydrous methanol (a significant excess, e.g., a molar ratio of 20:1 relative to LSB).
-
Catalyst Addition: Add p-toluenesulfonic acid (e.g., 8% by mass relative to LSB) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (e.g., after 4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the p-TSA), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualization
Logical Workflow for Troubleshooting Low Yield
References
minimizing off-target effects of Dimethyl lithospermate B in experiments
Welcome to the technical support center for Dimethyl lithospermate B (DMLB). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DMLB in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound (DMLB)?
A1: The primary and well-characterized on-target activity of this compound (DMLB) is its function as a voltage-gated sodium channel (Na+) agonist.[1][2][3] Specifically, DMLB slows the inactivation kinetics of the Na+ current (INa) by increasing the proportion of the slowly inactivating component without inducing a persistent current.[1][2][3] This leads to a prolongation of the action potential duration (APD).[1][3]
Q2: Are there any known or suspected off-target effects of DMLB?
A2: While DMLB has been reported to be selective for Na+ channels over K+ or Ca2+ channels, comprehensive public off-target screening data is limited.[2][3] However, studies on the related compound, magnesium lithospermate B (MLB), suggest potential modulation of intracellular signaling pathways that could be considered off-target or downstream effects. These include the NF-κB and MAPK (p38, ERK, JNK) signaling pathways. It is advisable to consider these potential effects in your experimental design.
Q3: What are the initial steps to minimize off-target effects when starting experiments with DMLB?
A3: To minimize off-target effects, it is crucial to first establish the minimum effective concentration of DMLB for your specific model system. This can be achieved by performing a dose-response curve and selecting the lowest concentration that produces the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-target molecules.
Q4: How can I validate that the observed phenotype in my experiment is due to the on-target activity of DMLB?
A4: Several experimental strategies can be employed to validate on-target activity:
-
Use of Structurally Different Agonists: If available, using another Na+ channel agonist with a different chemical structure should recapitulate the same phenotype. If the phenotype is only observed with DMLB, it may suggest an off-target effect.
-
Genetic Knockdown/Knockout: Silencing the expression of the specific sodium channel subunit targeted by DMLB (e.g., using siRNA or CRISPR/Cas9) should prevent the phenotype observed with DMLB treatment.
-
Rescue Experiments: In a system where the target sodium channel has been knocked down, expressing a version of the channel that is resistant to DMLB (if such a mutant is known or can be designed) should rescue the phenotype.
-
Washout Experiments: Assess the reversibility of the DMLB-induced phenotype. If the effect is on-target and reversible, washing out the compound should lead to a return to the baseline phenotype.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity or phenotype observed. | The concentration of DMLB may be too high, leading to off-target effects. | Perform a dose-response experiment to determine the EC50 for the on-target effect and use the lowest effective concentration. |
| The observed effect may be due to a known or unknown off-target of DMLB. | Investigate potential off-target effects by examining the activation state of pathways like NF-κB and MAPK. | |
| Variability in experimental results. | Inconsistent DMLB concentration or incubation time. | Ensure accurate and consistent preparation of DMLB solutions and adhere to a strict experimental timeline. |
| Cell passage number or confluency affecting cellular response. | Maintain consistent cell culture conditions, including passage number and confluency at the time of treatment. | |
| Inability to reproduce published findings. | Differences in experimental models or conditions. | Carefully review and compare your experimental setup with the published protocol, paying close attention to cell type, species, and assay conditions. |
| Purity and stability of the DMLB compound. | Verify the purity of your DMLB stock and store it under recommended conditions to prevent degradation. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate and minimize off-target effects of DMLB.
Protocol 1: Dose-Response Curve for On-Target Activity
Objective: To determine the effective concentration range of DMLB for its on-target activity (slowing of Na+ current inactivation) and to identify the lowest effective concentration.
Methodology (Electrophysiology - Patch Clamp):
-
Cell Preparation: Prepare isolated ventricular myocytes or a suitable cell line expressing the voltage-gated sodium channel of interest.
-
Solution Preparation: Prepare a series of DMLB dilutions in the extracellular recording solution, ranging from sub-nanomolar to high micromolar concentrations. Include a vehicle control (e.g., DMSO).
-
Patch Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit and measure the sodium current (INa). A typical protocol involves a holding potential of -120 mV to ensure full channel availability, followed by a depolarizing step to -20 mV to activate the current.
-
Record baseline INa before application of DMLB.
-
-
DMLB Application: Perfuse the cells with increasing concentrations of DMLB, allowing for sufficient time at each concentration for the effect to stabilize.
-
Data Acquisition: Record the changes in the inactivation kinetics of INa at each DMLB concentration.
-
Data Analysis:
-
Measure the decay time constant of the INa or the ratio of the sustained to peak current.
-
Plot the measured parameter against the DMLB concentration.
-
Fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of DMLB to its target sodium channel in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target sodium channel to approximately 80% confluency. Treat cells with DMLB at various concentrations or a single, effective concentration, alongside a vehicle control, for 1 hour.
-
Heating:
-
Harvest and wash the cells in PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes to room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target sodium channel protein in the soluble fraction by Western blotting or an ELISA-based method.
-
-
Data Analysis: A higher amount of soluble target protein at elevated temperatures in the DMLB-treated samples compared to the vehicle control indicates thermal stabilization upon binding, confirming target engagement.
Protocol 3: Washout Experiment to Assess Reversibility
Objective: To determine if the cellular effects of DMLB are reversible upon its removal.
Methodology:
-
Cell Treatment: Treat cells with DMLB at a concentration that elicits a measurable phenotype (e.g., prolonged action potential duration).
-
Washout:
-
After the desired incubation period, remove the DMLB-containing medium.
-
Wash the cells twice with pre-warmed, drug-free medium.
-
Add fresh, drug-free medium to the cells.
-
-
Monitoring: Monitor the phenotype at various time points after the washout (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the relevant endpoint at each time point to determine if and when the phenotype returns to the baseline level observed in untreated cells. A return to baseline suggests a reversible, on-target effect.
Signaling Pathway Diagrams
The following diagrams illustrate the primary on-target pathway of DMLB and potential off-target or downstream signaling pathways that may be modulated by related compounds.
Caption: On-target signaling pathway of this compound (DMLB).
Caption: Potential off-target or downstream signaling pathways.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for investigating the effects of DMLB and confirming on-target activity.
Caption: Experimental workflow for DMLB effect validation.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dimethyl Lithospermate B
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Dimethyl lithospermate B (dmLSB). Given the extremely low oral bioavailability of its parent compound, lithospermate B (LSB), this guide focuses on potential strategies to improve its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of lithospermate B and its derivatives expected to be low?
A1: The parent compound, magnesium lithospermate B (MLB), exhibits extremely low absolute oral bioavailability, calculated to be as low as 0.0002% in rats.[1] This is attributed to several factors:
-
Poor Absorption: A significant portion of the administered dose remains in the gastrointestinal tract.[1] Studies have shown that LSB has low permeability across Caco-2 cell monolayers, a model of the intestinal barrier.[2]
-
Extensive First-Pass Metabolism: LSB undergoes significant metabolism, primarily through methylation, after administration.[1] Four major O-methylated metabolites have been identified in rats.[3]
-
Wide Distribution: The compound shows a large volume of distribution, suggesting it distributes extensively into tissues, which can contribute to low plasma concentrations.[1]
Q2: What are the primary metabolic pathways for lithospermate B in vivo?
A2: In vivo studies in rats have shown that lithospermate B is primarily metabolized through sequential methylation of its hydroxyl groups.[4][5][6] The four main metabolites identified are 3-monomethyl-LSB, 3,3′′-dimethyl-LSB, 3,3′′′-dimethyl-LSB, and 3,3′′,3′′′-trimethyl-LSB.[4][5][6] This metabolic process is a key contributor to the low systemic availability of the parent compound.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Very low or undetectable plasma concentrations of dmLSB after oral administration.
-
Potential Cause: As with its parent compound LSB, dmLSB likely suffers from poor absorption and extensive first-pass metabolism.
-
Troubleshooting Strategies:
-
Formulation Enhancement: The most promising approach is to utilize advanced drug delivery systems to protect dmLSB from degradation and enhance its absorption. A successful strategy for the related compound, magnesium lithospermate B (MLB), involved the use of PEGylated solid lipid nanoparticles (SLNs), which increased the relative bioavailability by 753.98%.[7] Other potential strategies for polyphenols include liposomes, solid dispersions, and the creation of prodrugs.[8][9][10]
-
Sensitive Analytical Method: Ensure your analytical method is sensitive enough to detect very low concentrations. A liquid chromatography/mass spectrometry (LC/MS/MS) assay has been validated for detecting LSB in rat plasma at the nanogram level.[2][11]
-
Dose Adjustment: While being mindful of potential toxicity, a higher oral dose may be necessary to achieve detectable plasma concentrations, although this may not be a therapeutically viable long-term strategy.[1]
-
Issue 2: High variability in pharmacokinetic data between subjects.
-
Potential Cause: Variability can arise from differences in gastrointestinal transit time, gut microbiota, and the activity of metabolic enzymes among individual animals.
-
Troubleshooting Strategies:
-
Standardize Experimental Conditions: Ensure uniform fasting times, diet, and housing conditions for all animals.
-
Use of a Controlled Formulation: Employing a robust formulation, such as a solid dispersion or nanoparticle suspension, can lead to more consistent drug release and absorption compared to a simple powder suspension.[12]
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and improve the statistical power of the study.
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic data for Lithospermate B (LSB) and its magnesium salt (MLB) in rats, which can serve as a baseline for what to expect with dmLSB.
Table 1: Pharmacokinetic Parameters of LSB in Rats After Intravenous and Oral Administration
| Parameter | IV Dose (10 mg/kg) | IV Dose (50 mg/kg) | Oral Dose (50 mg/kg) |
| AUC (µg·min/mL) | 702 | 993 (dose-normalized to 10 mg/kg) | Not Detected at 10 mg/kg |
| Absolute Bioavailability | - | - | 5% |
Data sourced from a study by Wu et al. (2005).[2]
Table 2: Pharmacokinetic Parameters of MLB in Rats After Intravenous and Oral Administration
| Parameter | IV Dose (4 mg/kg) | IV Dose (20 mg/kg) | Oral Dose (100 mg/kg) |
| AUC (µg·min/mL) | 87.8 ± 10.9 | 1130 ± 329 | 1.26 ± 0.36 |
| CLtot (mL/min/kg) | 55.52 ± 7.07 | 23.51 ± 5.98 | - |
| Vss (L/kg) | 7.60 ± 1.03 | 3.61 ± 1.16 | - |
| Absolute Bioavailability | - | - | 0.0002% (compared to 20 mg/kg IV) |
Data sourced from a study by Yokoo et al. (2004).[1] CLtot: Total body clearance; Vss: Volume of distribution at steady state.
Table 3: Pharmacokinetic Parameters of MLB-Solid Lipid Nanoparticles (SLNs) in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| MLB Solution (Oral) | 11.2 ± 3.5 | 0.5 | 28.9 ± 7.1 | - |
| MLB-SLNs (Oral) | 45.3 ± 9.8 | 2.0 | 217.9 ± 45.6 | 753.98 |
Data sourced from a study by Zhang et al. (2018).[7] Relative bioavailability is compared to the MLB solution.
Experimental Protocols & Methodologies
Below are detailed methodologies for formulation strategies that could be applied to enhance the bioavailability of dmLSB.
Preparation of Solid Lipid Nanoparticles (SLNs) via Solvent Diffusion Method
This protocol is adapted from a successful study on Magnesium Lithospermate B.[7]
-
Materials: this compound (dmLSB), solid lipid (e.g., glyceryl monostearate), surfactant (e.g., Tween 80), organic solvent (e.g., acetone), aqueous phase (e.g., purified water). For PEGylation, a PEG-lipid conjugate (e.g., PEG-stearate) can be included.
-
Procedure:
-
Dissolve dmLSB and the solid lipid in the organic solvent.
-
Inject the organic phase into the aqueous phase containing the surfactant under continuous stirring.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles encapsulating the drug.
-
The resulting SLN suspension can be further purified by dialysis or centrifugation.
-
Preparation of Liposomes via Thin-Film Hydration Method
This is a common method for encapsulating hydrophobic drugs like dmLSB.[13]
-
Materials: dmLSB, phospholipids (e.g., DSPC), cholesterol, organic solvent (e.g., chloroform), aqueous buffer (e.g., PBS).
-
Procedure:
-
Dissolve dmLSB, phospholipids, and cholesterol in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the film under a vacuum to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask at a temperature above the lipid's phase transition temperature. This causes the lipid film to peel off and form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Preparation of Solid Dispersions via Hot-Melt Extrusion (HME)
HME is a solvent-free method to disperse a drug in a polymer matrix at a molecular level.[14][15]
-
Materials: dmLSB, a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).
-
Procedure:
-
Physically mix the dmLSB and the polymer powder.
-
Feed the mixture into a hot-melt extruder.
-
The extruder heats and melts the polymer, and the mechanical shear from the rotating screws disperses the drug within the molten polymer matrix.
-
The molten mixture is then forced through a die to form an extrudate.
-
The extrudate is cooled and can be milled into a powder for further formulation into tablets or capsules.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of lithospermic acid B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 7. Magnesium lithospermate B loaded PEGylated solid lipid nanoparticles for improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of lithospermate B in rat plasma at the nanogram level by LC/MS in multi reaction monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 14. pharmtech.com [pharmtech.com]
- 15. gsconlinepress.com [gsconlinepress.com]
Validation & Comparative
A Comparative Guide to Dimethyl Lithospermate B and Other Na+ Channel Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Na+ channel agonist activity of Dimethyl lithospermate B (dmLSB) with other known Na+ channel agonists. The information is supported by experimental data and detailed methodologies to assist in the evaluation and validation of these compounds for research and drug development purposes.
Introduction to this compound
This compound is a novel Na+ channel agonist isolated from the root of Salvia miltiorrhiza, a plant used in traditional Asian medicine.[1] It has garnered interest as a potential therapeutic agent due to its unique mechanism of action on voltage-gated sodium channels, which differs significantly from other agonists and may offer a more favorable safety profile.[2][3]
Mechanism of Action of Na+ Channel Agonists
Voltage-gated Na+ channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[4][5][6] Na+ channel agonists exert their effects by modulating the gating properties of these channels, typically by slowing inactivation and shifting the voltage dependence of activation. This leads to an increased influx of Na+ ions, which can enhance cell excitability.
The following diagram illustrates the general signaling pathway affected by Na+ channel agonists.
Comparative Quantitative Data
The following tables summarize the quantitative effects of this compound and other common Na+ channel agonists on key electrophysiological parameters.
Table 1: Effect of Na+ Channel Agonists on Action Potential Duration (APD)
| Compound | Concentration | Cell Type | APD90 Increase | Reference(s) |
| This compound | 20 µM | Rat ventricular myocytes | From 58.8 ± 12.1 ms to 202.3 ± 9.5 ms | [1][7][8] |
| Aconitine | 1 µM | Mouse ventricular myocytes | From 52.4 ± 3.7 ms to 217.0 ± 12.5 ms | [9] |
Table 2: Effect of Na+ Channel Agonists on Na+ Current Kinetics
| Compound | Concentration | Effect on Inactivation | Effect on Activation | EC50 | Reference(s) |
| This compound | 20 µM | Increases proportion of slowly inactivating component | Shifts voltage dependence by +5 mV (depolarized direction) | 20 µM (for slow component increase) | [1][7][8] |
| Veratridine | 75 µM | Elicits sustained current | Shifts half-maximal activation from -21.64 ± 0.75 mV to -28.14 ± 0.66 mV (Nav1.7) | 9.53 µM (for sustained current) | [10] |
| Aconitine | 1 µM | Extremely slow inactivation negative to -40 mV | Shifts m-affinity curve by -31 mV (hyperpolarized direction) | - | [9] |
| Batrachotoxin | - | Causes persistent activation (inhibits inactivation) | Shifts voltage dependence to more negative potentials | - | [4][11][12] |
| Pyrethroids | - | Inhibit inactivation (Type II > Type I) | Shift activation to more negative potentials | Deltamethrin > S-bioallethrin > β-cyfluthrin (potency) | [13][14] |
Table 3: Arrhythmogenic Potential of Na+ Channel Agonists
| Compound | Observation of Early Afterdepolarizations (EADs) | Reference(s) |
| This compound | Not observed | [1][7][8] |
| Aconitine | Induces oscillatory afterpotentials | [9] |
| Other Alkaloid Agonists | Known to induce EADs | [2][3] |
Experimental Protocols
The validation of Na+ channel agonist activity is primarily conducted using the whole-cell patch-clamp technique . This method allows for the direct measurement of ion currents across the cell membrane of a single isolated cell.
Whole-Cell Patch-Clamp Protocol for Measuring Na+ Currents
The following is a generalized protocol for recording Na+ currents in isolated cardiomyocytes or other excitable cells.
Detailed Steps:
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes) from tissue using enzymatic digestion. Plate the cells in a recording chamber on an inverted microscope.
-
Pipette and Solutions:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Intracellular solution (example): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Extracellular solution (example): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate Na+ currents, K+ and Ca2+ channel blockers (e.g., Cs+ in the pipette, CdCl2 in the bath) are typically used.
-
-
Gaining Access:
-
Lower the patch pipette onto a single, healthy-looking cell.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, stronger pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition software to apply voltage-clamp protocols and record the resulting membrane currents.
-
To measure Na+ currents, hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a closed, ready-to-activate state.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 5 or 10 mV increments) to elicit Na+ currents.
-
-
Drug Application:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing the desired concentration of the Na+ channel agonist (e.g., this compound).
-
Allow sufficient time for the drug to take effect.
-
-
Data Analysis:
-
Measure the peak inward Na+ current at each voltage step before and after drug application.
-
Analyze the time course of current activation and inactivation.
-
Construct current-voltage (I-V) relationships.
-
Determine the voltage dependence of activation and steady-state inactivation by fitting the data to Boltzmann functions.
-
Logical Relationship for Assessing Arrhythmogenic Risk
A key differentiator for this compound is its reported lack of pro-arrhythmic effects, specifically the absence of Early Afterdepolarizations (EADs). The following diagram illustrates the logical flow for assessing this risk.
Conclusion
This compound presents a distinct profile as a Na+ channel agonist. Unlike many classical agonists that cause a persistent Na+ current and are associated with arrhythmogenic events, dmLSB appears to selectively slow the inactivation kinetics without inducing a persistent current or EADs.[1][2][3][7][8] This unique mechanism, characterized by a depolarizing shift in activation and no effect on the voltage dependence of inactivation, suggests that dmLSB could be a valuable research tool and a potential lead compound for therapeutic applications where enhanced Na+ channel activity is desired without the concomitant risk of arrhythmia. Further investigation into its effects on various Na+ channel isoforms and in in vivo models is warranted.
References
- 1. Electrophysiological Determination of Submembrane Na+ Concentration in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. A Na+ channel agonist: a potential cardiotonic agent with a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veratridine | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 6. Sodium channel comodification with full activator reveals veratridine reaction dynamics [pubmed.ncbi.nlm.nih.gov]
- 7. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of aconitine-modified sodium channels in single cells of mouse ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single Na+ channels activated by veratridine and batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Lithospermate B vs. Lithospermate B: A Comparative Analysis for Drug Development Professionals
A detailed examination of two structurally related compounds derived from Salvia miltiorrhiza, Dimethyl lithospermate B (dmLSB) and Lithospermate B (LSB), reveals distinct pharmacological profiles. While dmLSB emerges as a potent modulator of cardiac sodium channels, LSB, particularly in its magnesium salt form (MLB), exhibits a broad spectrum of activities primarily linked to anti-inflammatory and antioxidant pathways. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.
At a Glance: Key Performance Differences
| Feature | This compound (dmLSB) | Lithospermate B (LSB/MLB) |
| Primary Mechanism | Na+ channel agonist; slows inactivation of Na+ current[1][2] | Broad-spectrum; antioxidant, anti-inflammatory[3][4] |
| Key Molecular Target | Voltage-gated Na+ channels (INa)[1][2] | NF-κB, Nrf2, PI3K/Akt pathways[4][5] |
| Primary Therapeutic Potential | Antiarrhythmic (e.g., Brugada Syndrome)[6][7][8] | Cardiovascular diseases, inflammation, neurodegeneration, metabolic disorders[5] |
| Electrophysiological Activity | Potent activity; EC50 = 20 µM for increasing slow INa component[1][2] | Negligible electrophysiological effect on ventricular myocytes[1][2] |
| Anti-inflammatory Activity | Not reported as a primary mechanism | Potent; 10-100 µM inhibits LPS-induced cytokine upregulation[4] |
| Neuroprotective Activity | Not reported as a primary mechanism | 50 µg/ml counteracts Aβ (1-42)-induced NF-κB activation[9] |
In-Depth Analysis: Mechanisms of Action
This compound distinguishes itself as a selective agonist of voltage-gated sodium channels. Experimental evidence from patch-clamp studies on isolated rat ventricular myocytes demonstrates that dmLSB slows the inactivation kinetics of the sodium current (INa) by increasing the proportion of the slowly inactivating component[1][2]. This leads to a prolongation of the action potential duration without inducing early after-depolarizations, a critical factor in its potential as a non-proarrhythmic inotropic agent[1][2]. A key comparative study identified dmLSB as the most active electrophysiological component from the root extract of Salvia miltiorrhiza, while its parent compound, Lithospermate B, showed negligible effects in the same assay[1][2].
Conversely, Lithospermate B, frequently studied as Magnesium Lithospermate B (MLB), operates through a multi-targeted mechanism, primarily centered on mitigating inflammation and oxidative stress. MLB has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammatory responses. It prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit[4][10]. Furthermore, MLB activates the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress[4]. This activation is mediated through the PKC and PI3K/Akt signaling pathways[4]. These actions collectively contribute to its therapeutic potential in a range of conditions, including cardiovascular disease, neurodegeneration, and metabolic disorders.
Experimental Protocols
Electrophysiological Analysis of dmLSB on Cardiac Myocytes
-
Cell Preparation: Single ventricular myocytes are isolated from rat hearts by enzymatic digestion.
-
Patch-Clamp Recording: Whole-cell patch-clamp technique is used to record action potentials and ionic currents. For action potential measurements, cells are current-clamped, and for ionic current measurements, they are voltage-clamped.
-
Solutions: The bath solution contains (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose (pH 7.4). The pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA (pH 7.2). For recording Na+ currents, a low Na+ external solution is used to minimize voltage-clamp errors.
-
Data Acquisition and Analysis: Currents are amplified, filtered, and digitized. The effects of dmLSB are quantified by measuring the changes in action potential duration at 90% repolarization (APD90) and the decay kinetics of the Na+ current. The dose-response curve for the effect of dmLSB on the slow component of the Na+ current is fitted to a Hill equation to determine the EC50[1].
NF-κB Activation Assay for Lithospermate B (MLB)
-
Cell Culture and Treatment: Human dermal microvascular endothelial cells (HMEC-1) are cultured and pretreated with various concentrations of MLB (10–100 µM) for a specified time before stimulation with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response[4].
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against IκBα and phosphorylated p65, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.
-
Luciferase Reporter Assay: Cells are transfected with an NF-κB luciferase reporter plasmid. After treatment with MLB and LPS, luciferase activity is measured using a luminometer. The results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Statistical Analysis: Data are presented as mean ± SD from multiple independent experiments. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Nrf2 Activation Assay for Lithospermate B (MLB)
-
Cell Culture and Treatment: HMEC-1 cells are treated with MLB.
-
Nuclear Extraction: Nuclear extracts are prepared from the treated cells.
-
Western Blot Analysis: Nuclear extracts are analyzed by Western blotting for the expression of Nrf2.
-
siRNA Knockdown: To confirm the role of Nrf2, cells are transfected with Nrf2-specific siRNA or a scrambled control siRNA before MLB treatment. The effects on downstream targets are then assessed.
-
Quantitative Real-Time PCR: The mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1), are quantified by qRT-PCR to assess the functional activation of the Nrf2 pathway.
Conclusion
This compound and Lithospermate B, despite their structural similarities, exhibit divergent pharmacological activities. This compound is a promising candidate for the development of antiarrhythmic drugs due to its specific action on cardiac sodium channels. In contrast, the multifaceted anti-inflammatory and antioxidant properties of Lithospermate B (as MLB) position it as a potential therapeutic agent for a wider range of complex diseases. This comparative analysis underscores the importance of subtle molecular modifications in determining the pharmacological profile of a compound and provides a foundation for further research and development in these respective areas.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium Lithospermate B Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Channel Agonists: Dimethyl Lithospermate B vs. Veratridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two known sodium channel (Na+) agonists: Dimethyl lithospermate B (dmLSB) and veratridine. The information presented is collated from preclinical research and is intended to assist researchers in selecting the appropriate compound for their experimental needs.
Introduction
Voltage-gated sodium channels are critical for the generation and propagation of action potentials in excitable cells. Agonists of these channels, which typically enhance channel activity, are valuable tools in physiological research and have potential therapeutic applications. This compound, a derivative of a compound isolated from Salvia miltiorrhiza, and veratridine, a steroidal alkaloid from the Liliaceae family, both modulate Na+ channel function but through distinct mechanisms. This guide will compare their effects on channel gating, their potency, and their overall impact on cellular electrophysiology.
Mechanism of Action
Both this compound and veratridine are classified as Na+ channel agonists because they prolong the open state of the channel, leading to an increased influx of sodium ions. However, the specifics of their interactions with the channel protein differ significantly.
This compound (dmLSB) primarily acts by slowing the inactivation kinetics of the Na+ current.[1][2][3] This is achieved by increasing the proportion of the slowly inactivating component of the current without inducing a persistent or late Na+ current.[1][3] Notably, dmLSB causes a slight depolarizing shift in the voltage-dependence of activation, meaning a stronger depolarization is required to open the channels.[1][2] It does not, however, affect the voltage-dependence of steady-state inactivation.[1][2] This profile suggests a potentially safer therapeutic window, as it avoids the arrhythmogenic early afterdepolarizations (EADs) often associated with a persistent Na+ current.[1][2]
Veratridine , a more classical Na+ channel agonist, also prevents channel inactivation, leading to a sustained Na+ influx.[4][5] In contrast to dmLSB, veratridine often causes a hyperpolarizing shift in the voltage-dependence of both activation and inactivation, particularly for the Nav1.7 subtype.[5][6] This means that channels open at more negative membrane potentials and are more readily available to open from a resting state. Veratridine's interaction with the channel can be complex, with some studies suggesting it can also act as a partial antagonist by inhibiting the peak Na+ current, depending on the channel subtype and experimental conditions.[5][6]
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the key quantitative data available for this compound and veratridine. It is important to note that the data for each compound were obtained from different experimental systems, which may influence the observed values. A direct head-to-head comparison in the same system is not currently available in the published literature.
Table 1: Potency of this compound and Veratridine
| Parameter | This compound | Veratridine | Experimental System |
| EC50 (Slow Inactivation) | 20 µM[1][3] | - | Rat ventricular myocytes |
| IC50 (Peak Current) | - | 18.39 µM[5][6] | HEK293 cells expressing human Nav1.7 |
| EC50 (Sustained Current) | - | 9.53 µM[5][6] | HEK293 cells expressing human Nav1.7 |
Table 2: Effects on Na+ Channel Gating Properties
| Gating Parameter | This compound | Veratridine (on Nav1.7) | Experimental System |
| Voltage of Half-Activation (V½) | ~5 mV depolarizing shift[1][2] | ~6.5 mV hyperpolarizing shift[5][6] | Rat ventricular myocytes vs. HEK293 cells expressing hNav1.7 |
| Voltage of Half-Inactivation (V½) | No significant effect[1][2] | ~14.4 mV hyperpolarizing shift[5][6] | Rat ventricular myocytes vs. HEK293 cells expressing hNav1.7 |
| Effect on Inactivation Kinetics | Slows inactivation, increases slow component[1][3] | Prevents inactivation, induces sustained current[4][5] | General observation |
| Induction of Persistent Current | No[1][3] | Yes[5] | General observation |
Experimental Protocols
The primary technique for characterizing the effects of these compounds on Na+ channels is whole-cell patch-clamp electrophysiology .
Detailed Protocol for Whole-Cell Patch-Clamp Analysis of Na+ Channel Agonists
-
Cell Preparation:
-
Culture cells expressing the desired Na+ channel subtype (e.g., HEK293 cells stably transfected with a specific SCN gene, or primary cells like dorsal root ganglion neurons or cardiomyocytes).
-
Plate cells on glass coverslips at an appropriate density for patch-clamping.
-
Use cells within 24-48 hours of plating.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Prepare stock solutions of this compound and veratridine in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for several minutes before recording.
-
-
Voltage-Clamp Protocols:
-
To measure effects on activation: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in the closed state. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
-
To measure effects on steady-state inactivation: From a holding potential of -100 mV, apply a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to -10 mV) for a duration sufficient to induce inactivation (e.g., 500 ms), followed by a test pulse to a constant voltage (e.g., -10 mV) to measure the fraction of available channels.
-
To assess the effect on inactivation kinetics: Apply a single depolarizing pulse (e.g., to -10 mV) and measure the decay of the Na+ current.
-
Apply the test compounds via the perfusion system and repeat the voltage-clamp protocols to determine their effects.
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationships to determine the effect on the peak current amplitude and the voltage-dependence of activation.
-
Fit the steady-state inactivation data with a Boltzmann function to determine the voltage of half-inactivation (V½).
-
Fit the decay of the Na+ current with one or two exponential functions to quantify the inactivation kinetics.
-
Construct dose-response curves to determine EC50 or IC50 values.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Na+ Channel Agonists
The activation of Na+ channels by agonists like dmLSB and veratridine leads to membrane depolarization, which can trigger a cascade of downstream events.
Caption: Downstream signaling cascade following Na+ channel activation by an agonist.
Experimental Workflow for Characterizing Na+ Channel Agonists
The following diagram illustrates the typical workflow for comparing the effects of different Na+ channel agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electrophysiological Effects of Dimethyl Lithospermate B and Alternative Sodium Channel Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological properties of Dimethyl lithospermate B (DMLB) with other known sodium channel agonists, veratridine and Anemonia sulcata toxin II (ATX-II). The data presented is intended to assist researchers in selecting the appropriate tool compound for studies involving the modulation of voltage-gated sodium channels, particularly in the context of cardiac electrophysiology.
Comparative Electrophysiological Data
The following table summarizes the key electrophysiological effects of DMLB, veratridine, and ATX-II on cardiac myocytes, as determined by whole-cell patch-clamp experiments.
| Parameter | This compound (DMLB) | Veratridine | Anemonia sulcata Toxin II (ATX-II) |
| Primary Target | Voltage-gated Na+ channels (INa)[1] | Voltage-gated Na+ channels | Voltage-gated Na+ channels |
| Cell Type | Isolated rat ventricular myocytes[1] | Isolated rat ventricular myocytes, Guinea pig papillary muscle | Murine atrial cardiomyocytes, Rabbit pulmonary vein specimens |
| Effect on Action Potential Duration (APD) | Increases APD90 from 58.8 ms to 202.3 ms at 20 µM[1] | Prolongs action potential[2][3] | Prolongs action potential duration[4][5] |
| Effect on Na+ Current Inactivation | Slows inactivation kinetics by increasing the proportion of the slowly inactivating component[1] | Slows the inactivation process, inducing a non-inactivating current component[1][6] | Induces a persistent (late) Na+ current[4] |
| Effect on Voltage-Dependence of Activation | Shifts by 5 mV in the depolarized direction[1] | No significant effect reported in cardiac myocytes | Not specifically reported for cardiac myocytes |
| Effect on Voltage-Dependence of Inactivation | No effect[1] | No significant effect reported in cardiac myocytes | In a mutant human cardiac Na+ channel (ΔKPQ), enhanced steady-state inactivation with a shift of up to -17mV[7] |
| EC50 / Effective Concentration | EC50 = 20 µM for increasing the relative amplitude of the slow component of INa[1] | Half-maximum effect for inducing tail current near 60 µM in normally inactivating channels[1] | 100 nM increased spontaneous rates and induced burst firing in rabbit pulmonary vein specimens[5] |
| Induction of Early Afterdepolarizations (EADs) | No EADs observed despite APD prolongation[1] | Can induce spontaneous activity[2] | Induces EADs in rabbit pulmonary vein specimens[5] |
| Effect on other ion channels (K+, Ca2+) | No noticeable effect on K+ or Ca2+ currents[1] | Primarily affects Na+ channels | Primarily affects Na+ channels |
Signaling Pathway of Sodium Channel Agonists
The primary mechanism of action for DMLB, veratridine, and ATX-II involves direct modulation of the voltage-gated sodium channel (VGSC). These compounds bind to the channel protein and alter its gating properties, specifically by inhibiting the transition from the open state to the inactivated state. This leads to a persistent inward sodium current during membrane depolarization, which in turn prolongs the action potential duration.
Experimental Protocols
The following is a detailed methodology for the whole-cell patch-clamp technique used to record sodium currents in isolated ventricular myocytes, based on standard protocols.
1. Cardiomyocyte Isolation:
-
Ventricular myocytes are isolated from adult rats via enzymatic digestion using a Langendorff perfusion system.
-
The heart is retrogradely perfused with a Ca2+-free solution to stop contractions, followed by a solution containing collagenase and protease to digest the extracellular matrix.
-
The digested ventricular tissue is then gently triturated to release individual, rod-shaped myocytes.
-
Isolated cells are stored in a high-K+ solution at 4°C until use.
2. Electrophysiological Recording:
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). For isolating Na+ currents, K+ can be replaced with Cs+, and Ca2+ channel blockers (e.g., CdCl2 or nifedipine) and K+ channel blockers (e.g., TEA) are added.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Recording Setup:
-
An inverted microscope equipped with a micromanipulator is used to visualize the myocytes.
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
A patch-clamp amplifier and a data acquisition system are used to record and analyze the currents.
-
-
Procedure:
-
A coverslip with adherent myocytes is placed in a recording chamber and perfused with the external solution.
-
A glass pipette filled with the internal solution is brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration.
-
The cell is held at a holding potential of -100 mV to ensure the availability of Na+ channels.
-
Voltage-clamp protocols are applied to elicit and record Na+ currents. A typical protocol involves depolarizing voltage steps from the holding potential to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments).
-
The effects of the test compounds (DMLB, veratridine, ATX-II) are assessed by perfusing the recording chamber with the external solution containing the desired concentration of the compound and repeating the voltage-clamp protocols.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to assess the effect of a compound on cardiac sodium channels.
References
- 1. Relation between veratridine reaction dynamics and macroscopic Na current in single cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relation between the effects of veratridine on action potential and contraction in mammalian ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of veratridine and BDF 9148 on the action potentials and contractility of the rat right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATX-II-induced pulmonary vein arrhythmogenesis related to atrial fibrillation and long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antiischemic drugs on veratridine-induced hypercontracture in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of ATX-II and other gating-modifiers on Na(+) currents in HEK-293 cells expressing WT and DeltaKPQ hNa(V) 1.5 Na(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dimethyl Lithospermate B and Other Bioactive Compounds from Danshen
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
Danshen, the dried root of Salvia miltiorrhiza, is a cornerstone of traditional Chinese medicine, revered for its therapeutic efficacy in a multitude of ailments, particularly cardiovascular diseases. Its medicinal properties are attributed to a rich diversity of bioactive compounds, broadly classified into water-soluble phenolic acids and lipid-soluble tanshinones. Among these, Dimethyl lithospermate B (dmLSB) has emerged as a compound of significant interest due to its unique pharmacological profile. This guide provides a comparative study of dmLSB and other major Danshen compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and drug development.
Comparative Biological Activities: A Quantitative Overview
The therapeutic potential of Danshen compounds is vast, ranging from cardiovascular protection to anti-inflammatory and antioxidant effects. To facilitate a direct comparison of their potency, the following tables summarize key quantitative data (EC50 and IC50 values) from various experimental studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound | Biological Activity | Assay/Model | EC50/IC50 (µM) | Reference |
| This compound (dmLSB) | Sodium Channel Agonist | Slows Na+ current inactivation in rat ventricular myocytes | 20 (EC50) | [1] |
| Lithospermate B (LSB) | Sodium Channel Activity | Electrophysiological effect on rat ventricular myocytes | Negligible effect | [1] |
| Magnesium Lithospermate B (MLB) | Antiviral (Enterovirus 71) | Inhibition of EV71 infection in RD cells | 90 (IC50) | [2] |
| Salvianolic Acid B | Anti-inflammatory (NO production) | LPS-induced RAW264.7 cells | 108.30 | [1] |
| Antitumor (Breast Cancer) | MCF-7 cell viability (24h) | ~5800 (converted from 4.5 mg/mL) | [3] | |
| Danshensu (DSS) | Anti-inflammatory (NO production) | LPS-induced RAW264.7 cells | 144.10 | [1] |
| Salvianolic Acid A | Anti-inflammatory (NO production) | LPS-induced RAW264.7 cells | 90.23 | [1] |
| Tanshinone I | Anti-inflammatory (TNF-α production) | LPS-induced RAW264.7 cells | 28.64 | [1] |
| Tanshinone IIA | Anti-inflammatory (TNF-α production) | LPS-induced RAW264.7 cells | 1.98 | [1] |
| Cryptotanshinone | Anti-inflammatory (TNF-α production) | LPS-induced RAW264.7 cells | 2.50 | [1] |
| Dihydrotanshinone | Anti-inflammatory (TNF-α production) | LPS-induced RAW264.7 cells | 3.23 | [1] |
Key Differentiators in Mechanism of Action
The diverse pharmacological effects of Danshen compounds stem from their distinct mechanisms of action. While many exhibit antioxidant and anti-inflammatory properties, dmLSB stands out for its specific action on cardiac sodium channels.
This compound (dmLSB): A Unique Sodium Channel Agonist
Unlike its parent compound, lithospermate B, which shows negligible electrophysiological effects, dmLSB acts as a potent sodium channel agonist.[1] It selectively slows the inactivation kinetics of the Na+ current (INa) in ventricular myocytes, leading to a prolonged action potential duration (APD) without inducing early after-depolarizations (EADs), a common proarrhythmic side effect of other Na+ channel agonists.[1] This unique profile makes dmLSB a promising candidate for the treatment of cardiac arrhythmias such as Brugada syndrome.[4][5]
Salvianolic Acids: Potent Antioxidants and Anti-inflammatory Agents
Salvianolic acids, particularly salvianolic acid B, are recognized for their potent antioxidant and anti-inflammatory activities. They exert their effects through various mechanisms, including the scavenging of free radicals and the modulation of inflammatory signaling pathways. For instance, salvianolic acid B has been shown to inhibit the p38 MAPK signaling pathway, which plays a crucial role in cellular inflammatory responses.
Tanshinones: Multifaceted Therapeutic Agents
Tanshinones, including tanshinone I, tanshinone IIA, and cryptotanshinone, are the primary lipophilic compounds in Danshen. They exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] Tanshinone IIA, in particular, has been extensively studied for its cardioprotective effects, which are partly attributed to its ability to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key regulator of inflammation in atherosclerosis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate key signaling pathways and a typical experimental workflow for compound screening.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.
Electrophysiological Recording of Sodium Currents (Patch-Clamp)
This protocol is adapted from the study investigating the effects of dmLSB on rat ventricular myocytes.[1]
-
Cell Preparation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C). The external solution contains (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). The internal (pipette) solution contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.3 with CsOH).
-
Voltage Protocol: To elicit sodium currents, cells are held at a holding potential of -120 mV and depolarized to various test potentials. To study the effect of dmLSB on the inactivation kinetics, a two-pulse protocol is used.
-
Data Analysis: The current traces are recorded and analyzed to determine the peak current amplitude, inactivation kinetics, and the voltage-dependence of activation and inactivation. The EC50 value for the effect of dmLSB on the slow component of the sodium current is calculated from the dose-response curve.
Assessment of Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol is based on studies evaluating the anti-inflammatory effects of Danshen compounds in RAW264.7 macrophages.[1]
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., salvianolic acid B, tanshinone IIA) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The IC50 value, the concentration of the compound that inhibits 50% of LPS-induced NO production, is determined.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the investigation of the effect of salvianolic acid B on the p38 MAPK signaling pathway.
-
Cell Lysis: After treatment with salvianolic acid B and/or a stimulant (e.g., TGF-β1), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phosphorylated p38 (p-p38) and total p38 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-p38 to total p38 is calculated to determine the effect of the treatment on p38 phosphorylation.
Conclusion
The compounds derived from Danshen present a rich and diverse source of therapeutic leads. This compound distinguishes itself with a unique mechanism of action as a sodium channel agonist, offering potential for novel anti-arrhythmic therapies. In contrast, salvianolic acids and tanshinones provide a broader spectrum of anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding and comparative evaluation of these promising natural compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these fascinating molecules.
References
- 1. Synergistic Effects of Danshen (Salvia Miltiorrhiza Radix et Rhizoma) and Sanqi (Notoginseng Radix et Rhizoma) Combination in Inhibiting Inflammation Mediators in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Dimethyl Lithospermate B: A Comparative Analysis Using the DCFH-DA Assay
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents to combat oxidative stress-related diseases, the antioxidant capacity of Dimethyl lithospermate B (DMLB) has been a subject of significant interest. This guide provides a comprehensive validation of DMLB's antioxidant efficacy, with a focus on the widely utilized 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) cellular reactive oxygen species (ROS) assay. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of DMLB against other well-established antioxidants, supported by experimental protocols and data.
This compound, a derivative of lithospermic acid B found in Salvia miltiorrhiza, has demonstrated significant antioxidant properties. Studies have shown its prominent inhibitory activity against free radical generation, as measured by the dichlorofluorescein (DCF) method, the underlying principle of the DCFH-DA assay.[1] Its radical scavenging activity has been reported to surpass that of L-ascorbic acid in the DPPH assay. While direct quantitative data for DMLB using the DCFH-DA assay is limited in publicly available literature, this guide compiles relevant data, including that of closely related and structurally similar compounds, to provide a robust comparative framework.
Quantitative Comparison of Antioxidant Capacity
To contextualize the antioxidant potential of this compound, the following table summarizes its performance alongside standard antioxidant compounds. It is important to note that the antioxidant capacity is method-dependent. Therefore, the assay used for each value is explicitly stated. For the DCFH-DA assay, data for the closely related compound Salvianolic Acid B is presented as a proxy to demonstrate the potential efficacy of this class of molecules in a cellular environment.
| Compound | Antioxidant Capacity | Assay Method |
| This compound (DMLB) | IC50: ~15 µM | DPPH Radical Scavenging |
| Salvianolic Acid B (Proxy for DMLB) | Significant decrease in ROS levels | DCFH-DA |
| Ascorbic Acid (Vitamin C) | IC50: 2.2-17.6 µg/mL | DPPH Radical Scavenging |
| Trolox (Vitamin E analog) | IC50: 3.8-8.7 µg/mL | DPPH Radical Scavenging |
| N-Acetylcysteine (NAC) | Significant reduction in fluorescence | DCFH-DA |
Note: IC50 values represent the concentration required to inhibit 50% of the radical activity; a lower IC50 indicates greater antioxidant capacity. Data is compiled from various sources and should be considered for comparative purposes.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.
DCFH-DA Assay for Intracellular ROS Scavenging
This protocol outlines the procedure for measuring the ability of a compound to reduce intracellular reactive oxygen species levels using the DCFH-DA probe.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Positive control (e.g., H₂O₂)
-
Negative control (vehicle)
-
Adherent cell line (e.g., HEK293T, HepG2)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Incubation: Remove the culture medium and treat the cells with various concentrations of this compound (or other test compounds) diluted in serum-free medium for a predetermined time (e.g., 1-4 hours). Include wells for a vehicle control and a positive control.
-
DCFH-DA Loading: After incubation, remove the compound-containing medium and wash the cells once with warm PBS. Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress (Optional): To induce ROS production, the cells can be treated with a pro-oxidant such as H₂O₂ (e.g., 100 µM) for a short period (e.g., 30-60 minutes) after DCFH-DA loading.
-
Fluorescence Measurement: After incubation, wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. For flow cytometry, cells are detached, washed, and resuspended in PBS before analysis.
-
Data Analysis: The antioxidant capacity is determined by the reduction in fluorescence intensity in the compound-treated cells compared to the control (vehicle-treated) or oxidant-treated cells. The results can be expressed as a percentage of ROS inhibition or as an IC50 value.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of the DCFH-DA assay and the experimental workflow.
Conclusion
The available evidence strongly supports the potent antioxidant capacity of this compound. Its demonstrated ability to inhibit free radical generation in dichlorofluorescein-based methods highlights its potential as a valuable compound for mitigating cellular oxidative stress. While further studies providing direct quantitative DCFH-DA data for DMLB are warranted, the comparative data and detailed protocols presented in this guide offer a solid foundation for researchers to evaluate and compare its efficacy against other antioxidants. The continued investigation into DMLB and related compounds is a promising avenue in the development of novel therapeutics for a range of pathologies linked to oxidative damage.
References
A Comparative Guide to the Neuroprotective Effects of Lithospermic Acid B Derivatives: A Focus on Magnesium Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of two derivatives of lithospermic acid B: Dimethyl lithospermate B and Magnesium lithospermate B (MLB). An extensive review of published experimental data reveals a significant body of research on the neuroprotective properties of Magnesium lithospermate B. In contrast, there is a notable lack of studies investigating the neuroprotective effects of this compound, precluding a direct comparative analysis at this time.
Therefore, this document will focus on the well-documented neuroprotective profile of Magnesium lithospermate B, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. This information is intended to serve as a valuable resource for researchers in the field of neurodegenerative disease and therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neuroprotective effects of Magnesium lithospermate B in various experimental models. Data for this compound is not available in the current body of scientific literature.
Table 1: In Vivo Neuroprotective Effects of Magnesium Lithospermate B
| Model Organism | Injury/Disease Model | Treatment Regimen | Key Findings | Reference |
| FVB Mice | Kainic Acid-Induced Neurodegeneration | Not specified | Attenuated neurodegeneration. | [1] |
| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | 25 mg/kg or 50 mg/kg (intraperitoneal) 30 min after SAH | Significantly attenuated brain edema and neurological deficits; dose-dependently inhibited microglia activation and neuronal apoptosis. | [2] |
| Sprague-Dawley Rats | Cerebral Ischemia/Reperfusion (CI/R) | 15, 30, and 60 mg/kg | Decreased neurological deficit scores, brain water content, glutamate levels, and cerebral infarct zones. | [3] |
| C57BL/6J Mice | High-Fat Diet-Induced Muscle Atrophy | Not specified | Prevented obesity-associated skeletal muscle atrophy. | [4] |
| Rats | Myocardial Ischemia/Reperfusion | Not specified | Significantly limited infarct size and ameliorated histopathological damage. | [5] |
Table 2: In Vitro Neuroprotective Effects of Magnesium Lithospermate B
| Cell Type | Insult | Treatment Concentration | Key Findings | Reference |
| Mouse Primary Hippocampal Neurons | N-methyl-D-aspartic acid (NMDA) | Dose-dependent | Significantly reduced NMDA-induced cell death and promoted neurite growth. | [1] |
| FVB Mouse Hippocampal Neurons | Oligomeric amyloid β (Aβ) (1-42) | Pre-treatment with 50 µg/ml | Prevents loss in neuronal cell viability; attenuates Aβ (1-42)-induced release of pro-inflammatory cytokines and neuronal apoptosis in a dose-dependent manner. | [6] |
| Neural Stem Cells (NSCs) | Not applicable | 1-100 µg/ml | Enhanced proliferation of NSCs in a dose-dependent manner; 10 µg/ml promoted differentiation towards neurons. | [7] |
| Cardiomyocytes | Simulated Ischemia/Reperfusion | 20-60 µg/ml for 24h | Decreased LDH activity, reduced intracellular ROS and MDA levels, and significantly suppressed apoptosis. | [5][7] |
Mechanisms of Action of Magnesium Lithospermate B
Magnesium lithospermate B exerts its neuroprotective effects through multiple mechanisms, primarily centered on anti-inflammatory, antioxidant, and anti-apoptotic pathways.[8]
-
Anti-Inflammatory Effects: MLB suppresses neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[6][8] It has been shown to decrease the expression of inflammatory cytokines such as TNF-α.[2]
-
Antioxidant Properties: As a derivative of the potent antioxidant caffeic acid, MLB effectively scavenges free radicals, reducing oxidative stress.[7][8] This is evidenced by its ability to increase the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5]
-
Anti-Apoptotic Pathways: MLB protects neurons from apoptosis by modulating key signaling pathways. It has been shown to decrease the expression of the pro-apoptotic protein cleaved caspase-3.[2]
-
Modulation of Signaling Pathways:
-
PI3K/Akt/GSK-3β Pathway: MLB has been shown to prevent the decrease in phosphorylated Akt and glycogen synthase kinase-3β (GSK-3β) levels in response to neuronal injury, a protective effect that is blocked by PI3K and Akt inhibitors.[1] This pathway is crucial for cell survival and growth.
-
SIRT1/NF-κB Pathway: In the context of subarachnoid hemorrhage, MLB increases the expression of SIRT1, which in turn inhibits the acetylation of NF-κB, leading to reduced neuroinflammation and apoptosis.[2]
-
NF-κB Pathway: In models of amyloid-β toxicity, MLB counteracts the activation of the NF-κB pathway, evidenced by the suppression of NF-κB luciferase reporters and reduced nuclear translocation of p65.[6]
-
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature on Magnesium lithospermate B.
1. In Vivo Model of Subarachnoid Hemorrhage (SAH) in Rats
-
Animal Model: Adult male Sprague-Dawley rats are subjected to an endovascular perforation procedure to induce SAH.
-
Treatment: Magnesium lithospermate B is administered intraperitoneally at doses of 25 mg/kg or 50 mg/kg, 30 minutes after the induction of SAH.
-
Outcome Measures:
-
Neurological Deficits: Assessed using a standardized scoring system.
-
Brain Edema: Measured by the wet-dry weight method.
-
Immunofluorescence Staining: Used to evaluate microglia activation and neuronal apoptosis in brain tissue sections.
-
Western Blot Analysis: To quantify the expression levels of inflammatory cytokines (e.g., TNF-α), pro-apoptotic proteins (e.g., cleaved caspase-3), SIRT1, and acetylated NF-κB.[2]
-
2. In Vitro Model of Amyloid-β (1-42) Neurotoxicity
-
Cell Culture: Primary hippocampal neurons are cultured from FVB mice.
-
Treatment: Cells are pre-treated with Magnesium lithospermate B (e.g., 50 µg/ml) prior to exposure to oligomeric amyloid-β (1-42).
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Cytokine Release: Pro-inflammatory cytokines in the culture medium are quantified using ELISA.
-
Apoptosis Assays: Methods like TUNEL staining or flow cytometry for Annexin V/PI staining are used.
-
Western Blot Analysis: To measure the phosphorylation status of proteins in the NF-κB and other relevant signaling pathways (e.g., IκBα, IKKα, JNK, Akt).
-
Luciferase Reporter Assay: To determine the effect on NF-κB transcriptional activity.[6]
-
3. In Vitro Neural Stem Cell Proliferation and Differentiation Assay
-
Cell Culture: Neural stem cells (NSCs) are cultured in appropriate growth media.
-
Treatment: NSCs are treated with varying concentrations of Magnesium lithospermate B (e.g., 1-100 µg/ml).
-
Outcome Measures:
Visualizations
Signaling Pathways
Caption: PI3K/Akt/GSK-3β signaling pathway modulated by MLB.
Caption: SIRT1/NF-κB signaling pathway modulated by MLB.
Experimental Workflow
Caption: General experimental workflow for neuroprotection studies.
Conclusion
The available scientific evidence robustly supports the neuroprotective effects of Magnesium lithospermate B across a range of in vivo and in vitro models of neurological damage. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities through the modulation of key signaling pathways like PI3K/Akt/GSK-3β and SIRT1/NF-κB, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.
Conversely, research on the neuroprotective properties of this compound is currently absent from the published literature. While one study has characterized its role as a Na+ channel agonist in cardiac myocytes, this does not provide insight into its potential effects within the central nervous system. Therefore, a direct comparison of the neuroprotective efficacy of these two compounds is not possible. Future research is warranted to explore the potential neurological effects of this compound to enable a comprehensive comparative analysis. For now, Magnesium lithospermate B stands out as a promising neuroprotective agent with a substantial body of supporting experimental data.
References
- 1. Magnesium lithospermate B protects neurons from N-methyl-D-aspartic acid injury and attenuates kainic acid-induced neurodegeration in FVB mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium Lithospermate B Protects Neurons Against Amyloid β (1-42)-Induced Neurotoxicity Through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 9. Magnesium lithospermate B promotes proliferation and differentiation of neural stem cells in vitro and enhances neurogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of Dimethyl Lithospermate B Research
A notable gap exists in independently replicated studies that specifically set out to validate the initial findings on Dimethyl lithospermate B (DLB). The body of research following the initial characterization of DLB primarily consists of original investigations that extend its application to different pathological models, rather than direct replication of the foundational experiments. This guide provides a comparative analysis based on the available scientific literature, summarizing the reported effects of DLB and its related compound, Magnesium lithospermate B (MLB), across different experimental contexts.
Electrophysiological Effects of this compound
DLB has been identified as a potent voltage-gated Na+ channel agonist, a characteristic that distinguishes it from the more abundant but less active compound, lithospermate B (LSB), also found in the root extract of Salvia miltiorrhiza (Danshen).[1][2]
Key Findings on Cardiac Myocytes
Initial research on isolated rat ventricular myocytes demonstrated that DLB selectively affects Na+ currents (INa) without noticeable effects on K+ or Ca2+ currents.[1][2] The primary mechanism of action is the slowing of INa inactivation kinetics by increasing the proportion of the slowly inactivating component, which in turn prolongs the action potential duration (APD).[1][2]
| Parameter | Control | 20 μM DLB | Reference |
| Action Potential Duration (APD90) | 58.8 ± 12.1 ms | 202.3 ± 9.5 ms | [1][2] |
| EC50 for increasing slow component of INa | - | 20 μM | [1][2] |
| Voltage dependence of activation | - | Shifted by 5 mV to the depolarised direction | [1][2] |
| Early After-depolarization (EAD) | Not observed | Not observed | [1][2] |
These findings positioned DLB as a potential candidate for a Na+ channel agonist with a favorable safety profile, as it did not induce early after-depolarizations, a common proarrhythmic effect of other Na+ channel agonists.[1][2]
Therapeutic Potential in Brugada Syndrome
Subsequent research explored the antiarrhythmic potential of DLB in the context of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death. In canine arterially perfused right ventricular wedge preparations, DLB was shown to be effective in suppressing arrhythmogenesis associated with pharmacologically induced Brugada syndrome phenotypes.[3][4]
| Condition | Epicardial Dispersion of Repolarization (EDR) | Transmural Dispersion of Repolarization (TDR) | Phase 2 Reentry-induced Extrasystoles and VT/VF | Reference |
| Baseline | 12.9 ± 9.6 ms | 22.4 ± 8.1 ms | - | [4] |
| Brugada Syndrome Model | 107.0 ± 54.8 ms | 82.2 ± 37.4 ms | Present | [4] |
| Brugada Syndrome Model + 10 μmol/L dmLSB | 12.4 ± 18.1 ms | 24.4 ± 26.7 ms | Abolished in 9 of 9 preparations | [3][4] |
DLB's ability to restore the epicardial action potential dome and reduce the dispersion of repolarization suggests its potential as a pharmacological adjunct to implantable cardioverter-defibrillators for Brugada syndrome patients.[3][4]
Cardioprotective Effects of Magnesium Lithospermate B
A related compound, Magnesium lithospermate B (MLB), has been investigated for its cardioprotective effects against ischemic injury. Studies on H9c2 cardiac myoblasts and in vivo rat models of infarction suggest that MLB protects cardiomyocytes by inhibiting the TAB1-p38 apoptosis signaling pathway.[5]
| Experimental Model | Key Finding | Reference |
| H9c2 cells with simulated ischemia | MLB (10 and 30 μM) significantly reduced the sub-G1 apoptotic population. | [5] |
| Infarcted rat hearts | MLB treatment inhibited cardiomyocyte apoptosis. | [5] |
| Ischemia-induced H9c2 cells | MLB dose-dependently blocked the elevation of phosphorylated p38, with no effect on ERK and JNK phosphorylation. | [5] |
Antifibrotic Effects of Magnesium Lithospermate B
MLB has also been studied for its antifibrotic effects in the liver. In a rat model of thioacetamide-induced cirrhosis and in hepatic stellate cells (HSCs), MLB demonstrated the ability to reduce liver injury and fibrogenic responses.[6]
| Experimental Model | Key Finding | Reference |
| Thioacetamide-induced cirrhotic rats (8 weeks) | MLB administration significantly lowered serum AST and ALT levels compared to the control group. | [6] |
| Hepatic Stellate Cells (HSCs) | MLB inhibited PDGF-stimulated cell proliferation and TNF-α-induced NF-κB transcriptional activity. | [6] |
Experimental Protocols
Electrophysiology in Rat Ventricular Myocytes
-
Cell Isolation: Single ventricular myocytes were isolated from the hearts of male Sprague-Dawley rats.
-
Patch-Clamp Technique: Whole-cell patch-clamp technique was used to record action potentials and ionic currents.
-
Solutions: The external solution for action potential recording contained (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH). The pipette solution contained (in mM): 140 KCl, 5 K2ATP, 10 HEPES, and 5 EGTA (pH 7.2 with KOH). For INa recording, a low Na+ external solution was used.
-
Data Acquisition: Currents were recorded using an Axopatch 200B amplifier and pCLAMP software.[1]
Canine Right Ventricular Wedge Preparation for Brugada Syndrome Model
-
Preparation: Arterially perfused wedge preparations were isolated from the right ventricles of canine hearts.
-
Pharmacological Induction: The Brugada syndrome phenotype was induced using terfenadine, verapamil, or pinacidil.
-
Electrophysiological Recording: Transmembrane action potentials from epicardial and endocardial sites and a transmural ECG were recorded.
-
DLB Administration: DLB (10 μmol/L) was added to the coronary perfusate.[3][4]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on cardiac myocytes.
Caption: Cardioprotective signaling pathway of Magnesium lithospermate B.
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Extract of Danshen, Suppresses Arrhythmogenesis Associated With the Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dimethyl Lithospermate B and Standard-of-Care for Brugada Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Dimethyl lithospermate B (DMLB), an investigational compound, with the current standard-of-care treatments for Brugada syndrome. This document summarizes preclinical data, mechanisms of action, and experimental protocols to facilitate an objective evaluation of DMLB's therapeutic potential.
Executive Summary
Brugada syndrome is an inherited cardiac channelopathy that increases the risk of sudden cardiac death due to ventricular arrhythmias. The current standard-of-care involves lifestyle modifications, avoidance of certain drugs, and, for high-risk patients, the implantation of a cardioverter-defibrillator (ICD). Pharmacological therapy is primarily centered on quinidine, a class Ia antiarrhythmic agent.
This compound (DMLB), a derivative of a compound found in the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a potential novel therapeutic agent for Brugada syndrome. Preclinical studies suggest that DMLB can suppress the arrhythmogenic substrate in Brugada syndrome through a distinct mechanism of action compared to quinidine. This guide presents the available preclinical data for DMLB and compares it with the established profile of quinidine.
It is important to note that, to date, no clinical trials of this compound for Brugada syndrome or any other indication have been identified. The information presented herein is based solely on preclinical research.
Mechanism of Action
The distinct mechanisms of action of DMLB and quinidine form the basis of their potential therapeutic effects in Brugada syndrome.
This compound (DMLB):
DMLB's primary mechanism of action is the slowing of the inactivation of the cardiac sodium channel (INa).[1][2][3] This leads to an increased inward sodium current during the early phases of the cardiac action potential. In the context of Brugada syndrome, which is often caused by a loss-of-function mutation in the sodium channel, this action is thought to restore the action potential dome in the right ventricular epicardium, thereby reducing the arrhythmogenic substrate.[1][3]
Quinidine:
Quinidine, the mainstay of pharmacological therapy for Brugada syndrome, primarily acts by blocking the transient outward potassium current (Ito).[1][4] The unopposed Ito current in the right ventricular epicardium is a key factor in the pathophysiology of Brugada syndrome, leading to the characteristic ST-segment elevation and arrhythmogenesis. By inhibiting Ito, quinidine helps to restore the balance of ionic currents, thereby suppressing arrhythmias.[4]
Preclinical Data: A Comparative Overview
Direct head-to-head preclinical studies comparing DMLB and quinidine using the same experimental model for Brugada syndrome are not yet available. However, data from separate preclinical studies in a well-established canine model of Brugada syndrome provide insights into their respective electrophysiological effects.
The most relevant data comes from studies utilizing the canine arterially perfused right ventricular wedge preparation, a model that recapitulates the key electrophysiological features of Brugada syndrome.
Table 1: Comparison of Electrophysiological Effects in a Canine Brugada Syndrome Model
| Parameter | This compound (10 µM) | Quinidine | Standard of Care (ICD) |
| Primary Mechanism | Slows INa inactivation[1][2][3] | Blocks Ito[1][4] | Terminates ventricular arrhythmias |
| Epicardial Dispersion of Repolarization (EDR) | Reduced from 107.0 ± 54.8 ms to 12.4 ± 18.1 ms[1][3] | Data not available in a directly comparable model | Not applicable |
| Transmural Dispersion of Repolarization (TDR) | Reduced from 82.2 ± 37.4 ms to 24.4 ± 26.7 ms[1][3] | Data not available in a directly comparable model | Not applicable |
| Arrhythmia Induction | Abolished phase 2 reentry and ventricular tachycardia/fibrillation in 9/9 preparations[1][3] | Prevents induction of ventricular fibrillation | Terminates spontaneous ventricular arrhythmias |
| Clinical Trial Data | None identified | Established efficacy in preventing recurrent arrhythmias[4] | Proven to prevent sudden cardiac death |
Caveat: The data for DMLB and quinidine are from separate studies and not from a direct head-to-head comparison. The experimental conditions may have varied.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Mechanisms of action of DMLB and Quinidine.
Experimental Workflow
Caption: Preclinical experimental workflow for Brugada syndrome.
Detailed Experimental Protocols
The following is a detailed description of the experimental protocol used in the preclinical evaluation of this compound in a canine model of Brugada syndrome, as described in the cited literature.[1][3]
1. Animal Model:
-
Species: Canine
-
Preparation: Arterially perfused right ventricular wedge preparation. This ex vivo model allows for the study of transmural electrophysiology in a setting that mimics the in vivo heart.
2. Induction of Brugada Syndrome Phenotype:
-
The Brugada syndrome phenotype was pharmacologically induced using agents that alter ion channel function, such as:
-
Terfenadine or Verapamil: To inhibit the sodium (INa) and L-type calcium (ICa) currents.
-
Pinacidil: To activate the ATP-sensitive potassium current (IK-ATP).
-
-
These agents create an imbalance of currents that leads to the characteristic electrophysiological changes of Brugada syndrome, including ST-segment elevation and increased dispersion of repolarization.
3. Electrophysiological Recordings:
-
Action Potentials: Simultaneously recorded from epicardial and endocardial sites using floating microelectrodes.
-
Electrocardiogram (ECG): A transmural ECG was recorded to monitor for ST-segment elevation.
-
Parameters Measured:
-
Epicardial Dispersion of Repolarization (EDR): The difference in repolarization times between different epicardial sites.
-
Transmural Dispersion of Repolarization (TDR): The difference in repolarization times between the epicardium and endocardium.
-
4. Drug Administration:
-
This compound (10 µM) was added to the coronary perfusate.
5. Data Analysis:
-
The effects of DMLB on EDR, TDR, and the inducibility of arrhythmias (phase 2 reentry, ventricular tachycardia, and fibrillation) were compared to the baseline Brugada syndrome phenotype.
-
Statistical analysis was performed to determine the significance of the observed changes.
Conclusion and Future Directions
This compound has demonstrated promising preclinical activity in a well-established model of Brugada syndrome. Its mechanism of action, which involves enhancing the sodium current, is distinct from that of quinidine and directly targets the underlying ionic defect in many cases of the syndrome. The significant reduction in epicardial and transmural dispersion of repolarization observed in preclinical studies suggests a potent antiarrhythmic effect.
However, the complete absence of clinical trial data for DMLB is a critical gap. While the preclinical results are encouraging, the safety and efficacy of DMLB in humans remain unknown.
Future research should focus on:
-
Direct Head-to-Head Preclinical Studies: Conducting studies that directly compare DMLB with quinidine in the same experimental model of Brugada syndrome to allow for a more robust quantitative comparison.
-
Toxicology and Safety Pharmacology Studies: Thoroughly evaluating the safety profile of DMLB to support a potential Investigational New Drug (IND) application.
-
Phase I Clinical Trials: If preclinical safety is established, initiating Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of DMLB in healthy volunteers.
-
Phase II Clinical Trials: Subsequent Phase II trials in patients with Brugada syndrome would be necessary to evaluate the efficacy of DMLB in suppressing arrhythmias and its overall clinical benefit.
References
- 1. This compound, an extract of Danshen, suppresses arrhythmogenesis associated with the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Dimethyl Lithospermate B: A Comparative Analysis Using Cytokine Arrays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Dimethyl lithospermate B (DMLB), a derivative of a major water-soluble bioactive component of Salvia miltiorrhiza. While direct cytokine array data for DMLB is not yet widely published, this guide evaluates its known anti-inflammatory properties alongside a comparable compound from the same plant, Tanshinone IIA, for which cytokine array analysis is available. This comparative approach offers valuable insights into the potential broad-spectrum anti-inflammatory activity of DMLB and its standing against a well-studied alternative.
This compound: A Potent Modulator of Inflammatory Responses
This compound (DMLB), and its more frequently studied salt, Magnesium lithospermate B (MLB), have demonstrated significant anti-inflammatory properties in various preclinical models. Research indicates that these compounds effectively suppress the production of key pro-inflammatory cytokines, suggesting a therapeutic potential for a range of inflammatory conditions.
The primary mechanism of action for DMLB and MLB is believed to be the modulation of critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. By inhibiting the NF-κB pathway, these compounds can reduce the expression of numerous pro-inflammatory genes. Conversely, by activating the Nrf2 pathway, they can enhance the expression of antioxidant and cytoprotective genes, further mitigating inflammatory damage.
Comparative Cytokine Profiling: DMLB vs. Tanshinone IIA
To provide a comprehensive understanding of DMLB's anti-inflammatory potential in the context of a broader cytokine response, we present its known effects on specific cytokines alongside the cytokine array data for Tanshinone IIA, another major bioactive component of Salvia miltiorrhiza. Tanshinone IIA has also been shown to exert its anti-inflammatory effects through the NF-κB pathway.
The following table summarizes the observed effects of both compounds on various cytokines and chemokines. The data for DMLB/MLB is collated from multiple studies measuring individual cytokines, while the data for Tanshinone IIA is from a proteome profile array analysis in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[1].
| Cytokine/Chemokine | This compound (DMLB/MLB) Effect | Tanshinone IIA Effect (from Cytokine Array)[1] |
| Pro-Inflammatory Cytokines | ||
| TNF-α | ↓[2][3] | ↓[1] |
| IL-1β | ↓[2] | ↓ (mRNA)[1] |
| IL-6 | ↓[2] | Not reported in array, but ↓ (mRNA)[4] |
| IL-2 | ↓ | Not reported |
| IL-4 | ↓ | Not reported |
| IFN-γ | ↓ | Not reported |
| Chemokines | ||
| CXCL-1 | Not reported | ↓[1] |
| MIP-1α | Not reported | ↓[1] |
| Adhesion Molecules | ||
| ICAM-1 | ↓ | ↓ (sICAM-1)[1] |
| VCAM-1 | ↓ | Not reported |
| Growth Factors | ||
| GM-CSF | Not reported | ↓[1] |
↓ indicates a decrease in the level of the cytokine/chemokine.
This comparison suggests that while both compounds effectively reduce key pro-inflammatory cytokines like TNF-α, Tanshinone IIA has been shown via a broader array to also downregulate important chemokines and growth factors involved in the inflammatory cascade. Given their shared mechanism of targeting the NF-κB pathway, it is plausible that DMLB would exhibit a similarly broad-spectrum effect on a cytokine array.
Experimental Protocols
Cytokine Array Analysis (General Protocol for Tanshinone IIA)
This protocol is based on a typical antibody-based cytokine array experiment and is provided as a representative methodology.
1. Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of Tanshinone IIA for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
An untreated, LPS-stimulated group serves as the positive control.
2. Sample Collection and Preparation:
-
After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The total protein concentration of the supernatants is determined using a BCA protein assay kit.
3. Cytokine Array Procedure:
-
A commercially available mouse cytokine antibody array is used (e.g., from R&D Systems or RayBiotech).
-
The array membranes are blocked with a blocking buffer for 1 hour at room temperature.
-
Equal amounts of protein from the cell culture supernatants are mixed with a detection antibody cocktail and incubated with the array membranes overnight at 4°C.
-
The membranes are washed to remove unbound proteins and antibodies.
-
Streptavidin-HRP solution is added and incubated for 30 minutes at room temperature.
-
The membranes are washed again, and a chemiluminescent detection reagent is applied.
4. Data Acquisition and Analysis:
-
The chemiluminescent signals are captured using a chemiluminescence imaging system.
-
The density of each spot is quantified using image analysis software.
-
The relative change in cytokine expression is determined by comparing the spot densities in the treated groups to the control group.
Visualizing the Pathways and Processes
To further elucidate the experimental and molecular mechanisms discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound demonstrates considerable promise as an anti-inflammatory agent by targeting fundamental signaling pathways like NF-κB. While comprehensive cytokine array data for DMLB is still emerging, a comparative analysis with Tanshinone IIA, a related compound from Salvia miltiorrhiza, suggests that DMLB likely possesses a broad-spectrum inhibitory effect on a wide range of pro-inflammatory cytokines and chemokines. Further studies employing cytokine array technology are warranted to fully elucidate the immunomodulatory profile of DMLB and solidify its potential for development into a novel anti-inflammatory therapeutic.
References
- 1. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The cardiac voltage-gated sodium channel NaV1.5 is a critical determinant of cardiac excitability and impulse propagation. Its dysfunction is implicated in numerous arrhythmic disorders, making it a key target for therapeutic intervention. This guide provides a comparative assessment of Dimethyl lithospermate B (dmLSB), a novel NaV1.5 agonist, alongside two well-characterized NaV1.5 inhibitors, Ranolazine and Mexiletine. The objective is to evaluate the specificity of dmLSB for NaV1.5 by comparing its electrophysiological effects and off-target activity with these established alternatives.
Comparative Analysis of NaV1.5 Modulators
The following table summarizes the quantitative data on the potency and selectivity of this compound, Ranolazine, and Mexiletine on NaV1.5 and other key cardiac ion channels. This data is crucial for understanding the specificity profile of each compound.
| Compound | Primary Target & Effect on NaV1.5 | NaV1.5 Potency | Selectivity Profile (IC50/EC50) |
| This compound (dmLSB) | Agonist: Slows inactivation kinetics | EC50 = 20 µM (for slowing of INa inactivation)[1] | Highly Selective: No noticeable effect on K+ or Ca2+ currents at active concentrations.[2][1] |
| Ranolazine | Inhibitor: Blocks peak and late INa | IC50 (peak INa) = 110 µM (at 0.2 Hz)[3], 427 µM (tonic block)[4], IC50 (late INa) = 5.9 µM [4] | Multi-channel blocker: - IKr (hERG): IC50 = 11.5 µM[4], 106 µM[5] - IKs: 17% inhibition at 30 µM[4], IC50 = 1.7 mM[5][6] - ICa: IC50 = 296 µM[4], ~300 µM[5][6] |
| Mexiletine | Inhibitor: Blocks peak INa (Class IB antiarrhythmic) | IC50 (peak INa) = 47.0 µM [7], 67.2 µM [8] | Primarily a sodium channel blocker. |
Mechanism of Action and Specificity
This compound (dmLSB) is a naturally occurring compound isolated from Salvia miltiorrhiza.[1] It acts as a NaV1.5 agonist by slowing the inactivation kinetics of the channel, thereby increasing the proportion of the slowly inactivating component of the sodium current (INa).[2][1] This effect is achieved without inducing a persistent sodium current.[2][1] Notably, studies have shown that dmLSB selectively affects sodium currents with no significant impact on potassium or calcium currents, suggesting a high degree of specificity for NaV channels.[2][1]
Ranolazine is an antianginal and antiarrhythmic agent that exhibits a more complex pharmacological profile. It preferentially inhibits the late component of the sodium current (late INa) over the peak current.[4] However, it also blocks other cardiac ion channels, including the rapid and slow components of the delayed rectifier potassium current (IKr and IKs) and the L-type calcium current (ICa).[4][5][6] This multi-channel activity contributes to its therapeutic effects but also highlights a broader spectrum of activity compared to a highly selective agent.
Mexiletine is a Class IB antiarrhythmic drug that acts as a state-dependent blocker of NaV1.5.[8] It preferentially binds to the open and inactivated states of the channel, leading to a frequency-dependent block of the sodium current. While its primary therapeutic action is through NaV1.5 inhibition, like many small molecule inhibitors, the potential for off-target effects exists.
Experimental Workflow for Assessing NaV1.5 Specificity
The following diagram illustrates a typical experimental workflow for assessing the specificity of a compound for NaV1.5 channels using electrophysiological techniques.
Detailed Methodologies
Cell Culture and Transfection
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For electrophysiological recordings, cells are transiently transfected with a plasmid encoding the human NaV1.5 alpha subunit (SCN5A) using a suitable transfection reagent (e.g., Lipofectamine). Recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
Recording Protocol: Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used. After establishing the whole-cell configuration, cell capacitance and series resistance are compensated.
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, cells are subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments) to elicit NaV1.5 currents.
-
Steady-State Inactivation: From a holding potential of -120 mV, a 500 ms pre-pulse to various potentials (e.g., -140 mV to -10 mV) is applied, followed by a test pulse to a potential that elicits a maximal current (e.g., -20 mV) to determine the availability of channels.
-
Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the extent of recovery.
Data Analysis
Data is analyzed using specialized software. Peak current amplitudes at each voltage are used to construct I-V curves. Dose-response curves are generated by applying increasing concentrations of the test compound and fitting the data to the Hill equation to determine IC50 or EC50 values. Changes in the voltage-dependence of activation and inactivation, as well as the time constants of inactivation and recovery, are quantified to characterize the compound's effect on channel gating.
Specificity Screening
To assess specificity, the test compound is screened against a panel of other relevant cardiac and non-cardiac ion channels (e.g., hERG, CaV1.2, KV7.1/KCNE1, NaV1.1, NaV1.2, etc.) using similar electrophysiological methods. The potency of the compound on these off-target channels is compared to its potency on NaV1.5 to determine the selectivity index.
Signaling Pathway and Logical Relationships
The interaction of these modulators with the NaV1.5 channel can be depicted as follows:
References
- 1. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetic Puzzle: A Comparative Look at Dimethyl Lithospermate B and Its Analogs
A comprehensive analysis of the pharmacokinetic profiles of Dimethyl lithospermate B (dmLSB) and its analogs reveals critical insights for researchers and drug development professionals. While direct pharmacokinetic data for dmLSB remains elusive in publicly available literature, a comparative examination of its close analogs, Magnesium lithospermate B (MLB) and Lithospermic Acid B (LSB), provides a valuable framework for understanding the potential in vivo behavior of this promising compound.
This guide synthesizes available experimental data to offer an objective comparison of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these related compounds. The information presented is intended to support further research and guide the development of novel therapeutics based on the lithospermic acid scaffold.
Pharmacokinetic Profiles: A Comparative Overview
The in vivo disposition of a drug candidate is a critical determinant of its therapeutic efficacy and safety. The following tables summarize the key pharmacokinetic parameters for Magnesium lithospermate B (MLB) and Lithospermic Acid B (LSB) from preclinical studies. It is important to note the extremely low oral bioavailability observed for both analogs, a key challenge for the development of orally administered drugs in this class.
Table 1: Pharmacokinetic Parameters of Magnesium Lithospermate B (MLB) in Rats
| Parameter | Intravenous (4 mg/kg) | Intravenous (20 mg/kg) | Oral (100 mg/kg) |
| AUC (µg·min/mL) | 87.8 ± 10.9 | 1130 ± 329 | 1.26 ± 0.36 |
| CL (mL/min/kg) | 55.52 ± 7.07 | 23.51 ± 5.98 | - |
| Vss (L/kg) | 7.60 ± 1.03 | 3.61 ± 1.16 | - |
| Absolute Bioavailability (%) | - | - | 0.02 |
Data sourced from a study on the bioavailability of MLB in rats[1]. AUC: Area under the plasma concentration-time curve; CL: Total body clearance; Vss: Volume of distribution at steady state.
Table 2: Pharmacokinetic Parameters of Lithospermic Acid B (LSB) in Rats
| Parameter | Intravenous (10 mg/kg) | Intravenous (50 mg/kg) | Oral (50 mg/kg) |
| AUC (µg·min/mL) | 702 | 993 | - |
| Absolute Bioavailability (%) | - | - | 5 |
Data sourced from a study on the pharmacokinetics of LSB in rats.[2]
Experimental Protocols: Methodological Insights
The data presented in this guide are derived from rigorous preclinical studies. Understanding the methodologies employed is crucial for interpreting the results and designing future experiments.
Pharmacokinetic Analysis of Magnesium Lithospermate B (MLB) in Rats
A study investigating the bioavailability of MLB in male Sprague-Dawley rats involved both intravenous and oral administration of the compound. Plasma concentrations of lithospermic acid B (LSB), the active moiety of MLB, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Following intravenous administration at doses of 4 and 20 mg/kg, blood samples were collected at various time points to characterize the distribution and elimination phases. For the oral bioavailability study, a high dose of 100 mg/kg was administered, and plasma samples were analyzed to determine the extent of absorption. The extremely low bioavailability was attributed to poor absorption from the gastrointestinal tract and extensive first-pass metabolism[1].
Pharmacokinetic Analysis of Lithospermic Acid B (LSB) in Rats
In a separate study, the pharmacokinetics of LSB were investigated in rats following intravenous (10 and 50 mg/kg) and oral (50 mg/kg) administration. Plasma concentrations of LSB were quantified using a validated LC/MS/MS assay. The results indicated dose-dependent pharmacokinetics after intravenous administration, suggesting saturable metabolism. The oral bioavailability was found to be low, which was attributed to poor permeability across Caco-2 cell monolayers, an in vitro model of intestinal absorption, as well as significant metabolism[2].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved is essential for a clear understanding of the data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by a dmLSB analog and a typical workflow for pharmacokinetic analysis.
Caption: Inhibition of TAB1-p38 apoptosis signaling by MLB.
A study on the cardioprotective effects of Magnesium Lithospermate B (MLB) demonstrated its ability to inhibit the TAB1-p38 apoptosis signaling pathway, which is activated during ischemic injury[3]. This mechanism suggests a potential therapeutic application for MLB and possibly other lithospermic acid derivatives in conditions involving ischemia-reperfusion injury.
Caption: Experimental workflow for pharmacokinetic analysis.
The determination of pharmacokinetic parameters for this compound analogs typically involves a multi-step process. This workflow begins with the administration of the compound to an animal model, followed by the collection of blood samples over a specific time course. The plasma is then separated and the drug is extracted for quantification using a sensitive analytical technique like LC-MS/MS. Finally, the concentration-time data is used to calculate key pharmacokinetic parameters that describe the drug's behavior in the body.
Conclusion and Future Directions
The available data on the analogs of this compound, particularly Magnesium lithospermate B and Lithospermic Acid B, consistently point towards a significant challenge in achieving adequate oral bioavailability. This is likely due to a combination of poor absorption and extensive first-pass metabolism. While dmLSB has shown promising pharmacological activity as a Na+ channel agonist, its therapeutic potential may be contingent on overcoming these pharmacokinetic hurdles[2][4].
Future research should prioritize the in vivo pharmacokinetic characterization of dmLSB to provide a direct basis for comparison with its analogs. Furthermore, formulation strategies aimed at enhancing the oral bioavailability of these compounds, such as the use of nanoformulations, warrant investigation. A deeper understanding of the metabolic pathways of dmLSB will also be crucial for predicting potential drug-drug interactions and for the rational design of second-generation analogs with improved pharmacokinetic properties. The insights gained from such studies will be instrumental in advancing the development of this class of compounds from promising preclinical candidates to effective clinical therapies.
References
- 1. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium Lithospermate B Protects Cardiomyocytes from Ischemic Injury Via Inhibition of TAB1–p38 Apoptosis Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Na+ channel agonist, this compound, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dimethyl Lithospermate B: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information to ensure the proper and compliant disposal of Dimethyl Lithospermate B, thereby fostering a safe laboratory environment and minimizing environmental impact.
I. Immediate Safety and Handling Considerations
Before beginning any disposal procedure, researchers must adhere to strict safety protocols to minimize exposure and mitigate risks.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles and a face shield.
-
A flame-retardant laboratory coat.
-
Closed-toe shoes.
-
-
Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or dust.
-
Spill Response: In the event of a spill, the area should be evacuated and ventilated. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and collected into a designated hazardous waste container. The area should then be decontaminated. Report all spills to the laboratory supervisor and the EHS department.
II. Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data regarding toxicity and environmental impact are not available. The following table summarizes the general safety and disposal parameters based on related compounds and general laboratory chemical waste guidelines.
| Parameter | Guideline |
| Physical State | Solid (Assumed) |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal facility.[1][2] |
| Container Type | A properly labeled, sealed, and chemically compatible container for solid hazardous waste. The container should be clearly marked with "Hazardous Waste" and the full chemical name. |
| Waste Segregation | Do not mix with other waste streams unless explicitly permitted by your EHS department. Store separately from incompatible materials, particularly strong oxidizing agents. |
| Storage Pending Disposal | Store in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste. |
| Environmental Hazards | Treat as potentially toxic to aquatic life. Do not dispose of down the drain or in general refuse.[3] |
| Occupational Exposure | Avoid inhalation, ingestion, and skin/eye contact. Work in a chemical fume hood and use appropriate PPE. |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1]
-
Waste Identification and Collection:
-
Carefully collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and paper towels.
-
Place all waste into a designated, leak-proof, and chemically compatible solid waste container.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name and contact information of the generating researcher or laboratory.
-
-
-
Storage:
-
Securely seal the waste container.
-
Store the container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated chemical waste coordinator to schedule a pickup.
-
Provide them with a copy of any available safety information for this compound.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date it was transferred for disposal. This is crucial for regulatory compliance and laboratory inventory management.
-
IV. Experimental Protocols and Methodologies
As this document pertains to disposal, no experimental protocols are cited. The procedural steps provided are based on standard laboratory chemical waste management practices.
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Dimethyl Lithospermate B
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential chemical exposure. Based on the handling of analogous compounds, a comprehensive PPE strategy is essential.
Recommended PPE for Handling Dimethyl Lithospermate B
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).[1] | To prevent skin contact. Aromatic compounds can cause skin irritation and may be absorbed through the skin.[1] |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2] | To protect eyes from splashes and aerosols. |
| Skin and Body Protection | A chemical-resistant lab coat or apron worn over personal clothing. Closed-toe shoes are mandatory.[1] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To avoid inhalation of any dusts, vapors, or aerosols. |
Below is a workflow for the appropriate donning and doffing of PPE to ensure maximum safety.
Operational Plans: Handling Procedures
Adherence to strict operational protocols is critical to minimize the risk of exposure and ensure experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly read and understand all available safety information and establish a designated area for handling.
-
Ensure a chemical fume hood is operational and certified.
-
Assemble all necessary PPE as outlined in the table above.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.
-
Prepare a clearly labeled waste container for this compound waste.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use compatible labware (e.g., glass, PTFE) to prevent degradation or reaction.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the attending physician with any available chemical information.
-
The following diagram illustrates the logical relationship for responding to an accidental exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
